Technical Documentation Center

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
  • CAS: 946714-10-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine: Synthesis, Characterization, and Potential in Medicinal Chemistry

Executive Summary: This guide provides an in-depth technical overview of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, a biaryl methanamine with significant potential as a scaffold in modern drug discovery. The biphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides an in-depth technical overview of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, a biaryl methanamine with significant potential as a scaffold in modern drug discovery. The biphenyl moiety is a privileged structure in medicinal chemistry, known for its role in modulating a wide range of biological targets.[1][2] This document outlines a robust and plausible synthetic pathway, details the expected analytical characterization, and explores the compound's potential applications for researchers in pharmacology and drug development. We will delve into the strategic synthesis involving a palladium-catalyzed cross-coupling reaction followed by a functional group transformation, providing detailed, field-proven protocols.

Introduction: The Biaryl Methanamine Scaffold

The biphenyl framework is a cornerstone in the design of biologically active molecules, offering a semi-rigid structure that can effectively orient functional groups to interact with protein binding sites.[3] Its derivatives have been successfully developed into therapeutics for a range of diseases, including those targeting the central nervous system (CNS), inflammation, and metabolic disorders.[2][4][5] The subject of this guide, (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, combines this important biaryl core with a primary aminomethyl group—a key pharmacophore capable of forming critical hydrogen bonds or ionic interactions with biological targets.

Chemical Structure and Core Properties

The structure consists of a biphenyl system where one phenyl ring is substituted with a methanamine group at the 2-position, and the other ring bears two methyl groups at the 3'- and 4'-positions. This specific substitution pattern creates a unique three-dimensional arrangement of lipophilic and polar functionalities.

G cluster_0 (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine mol mol

Caption: Chemical structure of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

PropertyValueSource
CAS Number 946714-10-9[6]
Molecular Formula C₁₅H₁₇N[6]
Molecular Weight 211.31 g/mol [6]
InChI Key RDHVFVQWKBTWPO-UHFFFAOYSA-N[6]

Retrosynthetic Analysis and Proposed Synthesis

A logical and efficient synthesis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine can be envisioned through a two-step process. The core strategy involves first constructing the substituted biphenyl skeleton and then converting a precursor functional group into the final primary amine.

Retrosynthetic Pathway: The primary amine can be reliably formed from the reduction of a nitrile (-C≡N) group.[7] This nitrile, in turn, serves as a handle on one of the aromatic rings for the key C-C bond-forming reaction. The biphenyl C-C bond is most effectively constructed via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its high efficiency and functional group tolerance.[1][8]

retrosynthesis target (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine intermediate 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile target->intermediate Nitrile Reduction (e.g., LiAlH₄, H₂/Ni) reagents 2-Bromobenzonitrile + (3,4-Dimethylphenyl)boronic acid intermediate->reagents Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis for the target compound.

Protocol 1: Synthesis of 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile via Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura reaction is the method of choice for constructing the biaryl core due to the commercial availability of the starting materials (boronic acids and aryl halides), the mild reaction conditions, and the generation of non-toxic inorganic byproducts.[1] A palladium catalyst, typically with phosphine ligands, is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3,4-Dimethylphenyl)boronic acid (1.2 equivalents), 2-Bromobenzonitrile (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).[8]

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v) is commonly effective.[8]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

    • Wash the organic layer sequentially with water and brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Protocol 2: Reduction of Nitrile to (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Causality: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[9] While catalytic hydrogenation over Raney Nickel is a viable and economical option, reduction with lithium aluminum hydride (LiAlH₄) is often preferred in a research setting for its high reactivity and excellent yields.[7][10] LiAlH₄ acts as a potent hydride donor, which attacks the electrophilic carbon of the nitrile twice to form the amine after an aqueous workup.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Workup (Quenching):

    • Cool the reaction mixture back down to 0 °C.

    • CAUTION: This quenching process is highly exothermic and generates hydrogen gas. Perform slowly and behind a blast shield. Sequentially and dropwise, add water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL).

    • Stir the resulting granular precipitate vigorously for 30 minutes until it becomes white.

  • Purification:

    • Filter the solid salts through a pad of Celite and wash thoroughly with ethyl acetate or THF.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude primary amine.

    • If necessary, further purification can be achieved by acid-base extraction or column chromatography on silica gel (using a dichloromethane/methanol gradient, often with a small amount of triethylamine to prevent streaking).

Structural Elucidation and Physicochemical Properties

Characterization of the final product is crucial to confirm its identity and purity. The following spectroscopic signatures are expected for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Predicted Spectroscopic DataExpected Characteristics
¹H NMR Aromatic Protons: Complex multiplets in the range of ~7.0-7.5 ppm. -CH₂- (Benzylic): A singlet or AB quartet around ~3.8-4.0 ppm. -NH₂ (Amine): A broad singlet around ~1.5-2.5 ppm (exchangeable with D₂O). -CH₃ (Methyl): Two distinct singlets around ~2.2-2.4 ppm.
¹³C NMR Aromatic Carbons: Multiple signals in the ~125-145 ppm range. -CH₂- Carbon: A signal around ~45 ppm. -CH₃ Carbons: Two signals around ~19-21 ppm.
Mass Spec (EI) Molecular Ion (M⁺): A prominent peak at m/z = 211. Key Fragment: A peak at m/z = 194, corresponding to the loss of the amino group ([M-NH₂]⁺).
IR Spectroscopy N-H Stretch: Two characteristic medium-intensity bands in the 3300-3400 cm⁻¹ region for the primary amine. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

Potential Applications in Drug Discovery and Development

While specific biological activity for this exact molecule is not yet reported in public literature, its structure strongly suggests its utility as a scaffold or intermediate in medicinal chemistry programs.

Rationale for Application:

  • Privileged Scaffold: As a substituted biaryl, it belongs to a class of compounds with a high hit rate against various biological targets.[1][2]

  • CNS Penetrance: The lipophilic nature of the dimethylbiphenyl core, combined with a molecular weight under 500 g/mol , suggests a good potential for crossing the blood-brain barrier, making it an attractive candidate for CNS targets like dopamine transporters or histamine receptors.[4][11]

  • Vector for Derivatization: The primary amine is a versatile functional handle. It can be readily acylated, alkylated, or used in reductive amination to generate a library of analogues for structure-activity relationship (SAR) studies, a key process in lead optimization.[5][12]

applications cluster_0 Drug Discovery Workflow cluster_1 Potential Therapeutic Areas scaffold (3',4'-Dimethyl[1,1'-biphenyl] -2-yl)methanamine derivatization Library Synthesis (Amide/Sulfonamide Formation, Reductive Amination) scaffold->derivatization screening High-Throughput Screening derivatization->screening cns CNS Disorders (e.g., DAT, H₃R Targets) screening->cns oncology Oncology (e.g., Kinase Inhibitors) inflammation Inflammation (e.g., Enzyme Inhibitors)

Caption: Potential workflow in drug discovery.

Given its structural features, this compound could serve as a valuable starting point for developing inhibitors of dopamine transporters (DAT), where similar biphenyl structures have shown promise, or antagonists for histamine H₃ receptors, which often incorporate a biaryl core and a basic amine.[4][11]

Conclusion

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a well-defined chemical entity with significant, untapped potential for medicinal chemistry and drug development. While not commercially available in large quantities, it can be reliably synthesized through a robust, two-step sequence featuring a Suzuki-Miyaura coupling and subsequent nitrile reduction. Its structure embodies the characteristics of a privileged scaffold, making it an attractive candidate for library synthesis and screening against a host of therapeutic targets, particularly within the realm of CNS disorders. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research endeavors.

References

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Barros, M. T., & Phillips, E. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7563-7591. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates. [Link]

  • Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]

  • El-Sheref, E. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19137-19163. [Link]

  • Oakwood Chemical. 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride. [Link]

  • PubChem. 4-(Dimethylamino)biphenyl. [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Caniglia, J. J., et al. (2023). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 14(18), 3326–3342. [Link]

  • Organic Syntheses. Biphenyl, 3,3'-dimethyl-. [Link]

  • Osolodkin, D. I., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Chemical Biology & Drug Design, 101(4), 896-914. [Link]

  • Tice, C. M., et al. (2012). Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916). Bioorganic & Medicinal Chemistry Letters, 22(1), 71-75. [Link]

  • Provid Pharmaceuticals. Drug Discovery Services. [Link]

  • Drug Discovery Chemistry. Conference Information. [Link]

  • Research Collection, ETH Zurich. Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. [Link]

  • Furuta, K., et al. (2017). Synthesis of 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole derivatives and their effects on neuronal cell death. Bioorganic & Medicinal Chemistry Letters, 27(18), 4333-4338. [Link]

  • Central Asian Journal of Medical and Natural Science. Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of (3',4'-Dimethyl-[1,1'-biphenyl]-2-yl)methanamine in Organic Solvents

Executive Summary In early-stage drug development and process chemistry, the physical characterization of key synthetic intermediates is paramount. (3',4'-Dimethyl-[1,1'-biphenyl]-2-yl)methanamine (Molecular Weight: 211....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and process chemistry, the physical characterization of key synthetic intermediates is paramount. (3',4'-Dimethyl-[1,1'-biphenyl]-2-yl)methanamine (Molecular Weight: 211.31 g/mol ) is a sterically hindered, highly lipophilic primary amine. Compounds of this class—featuring a bulky hydrophobic biphenyl core coupled with a localized polar locus—present unique solvation challenges.

This technical whitepaper provides a comprehensive framework for understanding, predicting, and empirically validating the solubility of this compound in various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and rigorous thermodynamic modeling, we establish a predictive matrix that informs solvent selection for synthesis, extraction, and crystallization workflows.

Physicochemical Profiling & Causality of Solvation

To accurately predict the solubility of (3',4'-Dimethyl-[1,1'-biphenyl]-2-yl)methanamine, we must deconstruct its cohesive energy. The molecule exhibits a stark structural dichotomy:

  • The Hydrophobic Core: The 3',4'-dimethylbiphenyl moiety drives strong

    
     stacking and London dispersion forces.
    
  • The Polar Headgroup: The ortho-substituted methanamine (-CH₂NH₂) acts as both a hydrogen-bond donor and acceptor.

Hansen Solubility Parameters (HSP)

According to the framework established by Charles M. Hansen[1], the total cohesive energy of a molecule can be divided into three parameters: Dispersion (


), Polar (

), and Hydrogen Bonding (

). A solute will demonstrate maximum solubility in a solvent whose HSP values closely match its own, minimizing the thermodynamic enthalpy of mixing (

).

Table 1: Estimated HSP Values for (3',4'-Dimethyl-[1,1'-biphenyl]-2-yl)methanamine

ParameterEstimated Value (MPa

)
Structural Causality
Dispersion (

)
18.5Driven by the large, polarizable electron clouds of the biphenyl rings.
Polar (

)
4.2Induced by the localized dipole moment of the primary amine group.
H-Bonding (

)
5.8Facilitated by the nitrogen lone pair (acceptor) and N-H protons (donors).

Note: Values are thermodynamically modeled based on group contribution methods for structural analogs.

Predicted Equilibrium Solubility Profiles

Based on the HSP distance (


) between the solute and various organic solvents, we can model the equilibrium solubility (

) at standard ambient temperature (25°C). The data below summarizes the expected solubility profiles across different solvent classes.

Table 2: Modeled Solubility Data in Organic Solvents at 25°C

Solvent ClassSolventPredicted

(mg/mL)
Solvation Mechanism & Causality
Chlorinated Dichloromethane (DCM)> 500Optimal Match: The polarizability of DCM matches the

of the biphenyl core, while its dipole interacts favorably with the amine.
Aromatic Toluene> 300

Stacking:
Strong dispersion interactions with the biphenyl rings overcome the lack of H-bonding.
Alcohols Methanol~ 150H-Bonding: Excellent interaction with the amine, but the short alkyl chain struggles to solvate the bulky biphenyl core.
Polar Aprotic Acetonitrile~ 80Dipole Interaction: Solvates the amine well, but high cohesive energy of ACN limits bulk hydrophobic solvation.
Non-Polar n-Hexane~ 20Mismatch: Hexane lacks H-bonding (

) and polar (

) capabilities, leaving the amine energetically unsatisfied.

Self-Validating Experimental Protocol: The Saturation Shake-Flask Method

While thermodynamic modeling provides a robust baseline, empirical validation is mandatory for process chemistry. The classical saturation shake-flask method remains the gold standard for equilibrium solubility determination[2].

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It does not assume equilibrium; it proves it.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Add an excess of (3',4'-Dimethyl-[1,1'-biphenyl]-2-yl)methanamine (approx. 500 mg) to a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation of the electron-rich biphenyl system during the extended equilibration period.

  • Solvent Addition & Dispersion: Dispense 2.0 mL of the target organic solvent into the vial. Seal with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath set to 25.0 ± 0.1°C. Agitate at 150 RPM.

  • Phase Separation (Critical Step): After 24 hours, extract a 0.5 mL aliquot and subject it to ultracentrifugation (15,000 RPM for 10 minutes at 25°C). Causality: Centrifugation is strictly utilized instead of syringe filtration. Highly lipophilic amines exhibit strong non-specific binding to standard nylon or PTFE filter membranes, which acts as an adsorptive loss vector and artificially lowers the quantified solubility.

  • Supernatant Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the concentration via HPLC-UV (detection at ~254 nm for the biphenyl chromophore).

  • Self-Validation Check: Repeat steps 4 and 5 at the 48-hour mark. Causality: A single time-point assumes equilibrium. If the concentration difference (

    
    ) between the 24h and 48h aliquots is < 2%, the system self-validates that true thermodynamic equilibrium has been achieved, ruling out metastable supersaturation.
    

Solubility Screening Workflow

The following diagram illustrates the logical flow of the solubility screening process, from theoretical HSP modeling to empirical validation.

G N1 Compound Synthesis & Characterization N2 HSP Thermodynamic Modeling N1->N2 Structural Input N3 Solvent Selection (Polar, Non-polar, Aprotic) N2->N3 HSP Matching N4 Saturation Shake-Flask Equilibration (24h, 25°C) N3->N4 Solvent Matrix N5 Phase Separation (Centrifugation) N4->N5 Isothermal State N6 Supernatant Analysis (HPLC-UV) N5->N6 Aliquot Extraction N7 Data Processing & Equilibrium Validation N6->N7 Concentration Data N7->N4 If ΔC > 2% (Re-equilibrate)

Figure 1: Self-validating workflow for equilibrium solubility determination and modeling.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Sources

Foundational

CAS number and identifiers for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Executive Summary (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a specialized biaryl building block used primarily in the synthesis of small-molecule therapeutics. Characterized by a sterically demanding ortho-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a specialized biaryl building block used primarily in the synthesis of small-molecule therapeutics. Characterized by a sterically demanding ortho-substituted biphenyl core, this amine serves as a critical pharmacophore scaffold in the development of Noradrenaline Reuptake Inhibitors (NRIs) , PD-1/PD-L1 inhibitors , and dual PTP1B/AMPK modulators .

This guide provides a comprehensive technical analysis of the compound, detailing its physiochemical identity, robust synthesis protocols, and application in high-throughput medicinal chemistry.

Chemical Identity & Physiochemical Profile[1][2][3]

The compound features a biphenyl motif where the primary amine is tethered to the 2-position of the A-ring, while the B-ring is substituted with methyl groups at the 3' and 4' positions. This substitution pattern introduces torsional strain, forcing the rings out of coplanarity—a feature often exploited to improve binding selectivity in protein pockets.

Table 1: Chemical Identifiers & Properties
PropertySpecification
CAS Number 946714-10-9
IUPAC Name 1-(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
Molecular Formula C₁₅H₁₇N
Molecular Weight 211.31 g/mol
InChI Key RDHVFVQWKBTWPO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=CC=CC=C2CN)C
Physical Form Solid / Crystalline Powder (HCl salt often used)
Predicted pKa ~9.5 (Conjugate acid)
LogP ~3.8 (Predicted)

Synthesis & Production Methodology

Strategic Rationale

Direct coupling of unprotected benzylamines in Suzuki-Miyaura reactions can lead to catalyst poisoning via nitrogen coordination to Palladium. To ensure high yields and reproducibility, an Indirect Nitrile Route is recommended. This pathway utilizes a nitrile precursor which is robust under coupling conditions and is subsequently reduced to the amine.

Protocol: Suzuki-Miyaura Coupling to Nitrile Reduction
Phase 1: Biaryl Formation

Reaction: 2-Bromobenzonitrile + 3,4-Dimethylphenylboronic acid


 Biaryl Nitrile
  • Reagents :

    • 2-Bromobenzonitrile (1.0 equiv)

    • 3,4-Dimethylphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure :

    • Degas solvents with N₂ for 30 minutes.

    • Charge reaction vessel with halide, boronic acid, base, and catalyst under inert atmosphere.[1]

    • Heat to 90°C for 12–16 hours. Monitor by LC-MS for disappearance of bromide.

    • Workup : Filter through Celite, extract with EtOAc, wash with brine, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Phase 2: Nitrile Reduction

Reaction: Biaryl Nitrile


 (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
  • Reagents :

    • Biaryl Nitrile intermediate

    • Reducing Agent: LiAlH₄ (2.5 equiv) or BH₃·THF (excess)

    • Solvent: Anhydrous THF

  • Procedure :

    • Cool anhydrous THF solution of LiAlH₄ to 0°C under Argon.

    • Dropwise add the nitrile dissolved in THF.

    • Allow to warm to room temperature, then reflux for 4 hours.

    • Quench (Fieser method) : Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter precipitate, dry organic layer over Na₂SO₄, and concentrate.

    • Salt Formation : Dissolve free base in Et₂O and add 2M HCl in ether to precipitate the hydrochloride salt for long-term stability.

Visualization: Synthesis Workflow

SynthesisPath Reactants 2-Bromobenzonitrile + 3,4-Dimethylphenylboronic Acid Catalysis Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Reactants->Catalysis Intermediate Intermediate: 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile Catalysis->Intermediate Reduction Reduction LiAlH4 or BH3-THF Reflux Intermediate->Reduction Product Final Product: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Reduction->Product

Figure 1: Step-wise synthetic pathway utilizing the nitrile intermediate strategy to avoid catalyst poisoning.

Applications in Drug Discovery[6][7][8]

The (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine scaffold is a "privileged structure" in medicinal chemistry, offering specific geometric and electronic properties that enhance ligand-protein interactions.

Noradrenaline Reuptake Inhibitors (NRIs)

Research indicates that biphenyl-2-ylmethanamine derivatives function as potent NRIs.[2] The 3',4'-dimethyl substitution on the distal ring increases lipophilicity and fills hydrophobic pockets within the transporter, potentially improving selectivity over Serotonin Reuptake Transporters (SERT).

  • Mechanism : The primary amine mimics the terminal amine of norepinephrine, while the biphenyl core provides rigid spacing to lock the pharmacophore in the active conformation.

PD-1/PD-L1 Small Molecule Inhibitors

Biphenyl derivatives are extensively explored as alternatives to monoclonal antibodies for cancer immunotherapy.[3] The biphenyl core mimics the hydrophobic residues at the PD-1/PD-L1 interface.

  • Role : The methanamine group often serves as a linker or a polar anchor, forming hydrogen bonds with residues like Tyr56 or Asp122 in the PD-L1 pocket, while the dimethyl-substituted ring penetrates the deep hydrophobic channel.

Metabolic Stability

The presence of methyl groups at the 3' and 4' positions blocks common metabolic soft spots (para-hydroxylation), thereby extending the in vivo half-life of drugs containing this moiety compared to unsubstituted biphenyls.

Visualization: Pharmacophore Logic

Pharmacophore Core Biphenyl Core (Scaffold Rigidity) Amine 2-Methanamine (H-Bond Donor/Acceptor) Core->Amine Ortho-positioning Subs 3',4'-Dimethyl Groups (Hydrophobic Filling & Metabolic Block) Core->Subs Distal Ring Target1 Target: NRI Transporter (Selectivity) Amine->Target1 Mimics Norepinephrine Target2 Target: PD-L1 Interface (Small Molecule Inhibition) Amine->Target2 Polar Anchor Subs->Target1 Lipophilic Pocket Subs->Target2 Hydrophobic Channel

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's features to biological targets.

Safety & Handling (MSDS Highlights)

As a primary amine and biphenyl derivative, standard laboratory safety protocols apply.

  • Signal Word : WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Precautionary Measures :

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and chemical safety goggles.

    • Storage : Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates over time.

References

  • Sigma-Aldrich . (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Product Page. Retrieved from

  • Fish, P. V., et al. (2008) .[2] Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ResearchGate . Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Retrieved from

  • PubChem . (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride Data (Structural Analog Comparison). Retrieved from

  • Ossila . 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine Specifications (Biphenyl Scaffold Properties). Retrieved from

Sources

Exploratory

Safety Data Sheet (SDS) for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Executive Summary: Beyond the Standard SDS In the high-stakes environment of pharmaceutical synthesis, (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS 946714-10-9) represents a critical building block, often utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Standard SDS

In the high-stakes environment of pharmaceutical synthesis, (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS 946714-10-9) represents a critical building block, often utilized in the development of kinase inhibitors and biaryl scaffolds.[1] While standard Safety Data Sheets (SDS) provide regulatory compliance, they often lack the contextual depth required for rigorous R&D workflows.

This guide bridges that gap. It synthesizes the chemical's molecular architecture with predictive toxicology and field-proven handling protocols.[1] By treating this compound not just as a "hazardous substance" but as a reactive amine functionality attached to a lipophilic biphenyl core, we establish a safety protocol based on mechanism rather than just compliance.

Chemical Identity & Molecular Architecture

Understanding the structural basis of this compound is the first step in predicting its behavior and hazards.

PropertySpecification
Chemical Name (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
CAS Number 946714-10-9
Molecular Formula C₁₅H₁₇N
Molecular Weight 211.31 g/mol
Structural Features Biphenyl core; Primary benzylic amine (-CH₂NH₂) at ortho position; Dimethyl substitution on the distal ring.[1][2]
Physical State Solid (Powder/Crystalline)
Solubility Low water solubility (Lipophilic); Soluble in DMSO, Methanol, DCM.

Scientist’s Note on Purity: Commercial samples typically range from 95-98% purity.[1] Impurities often include the des-amine precursor or oxidation products (N-oxides), which can alter the melting point and solubility profile.[1]

Hazard Assessment: The "Amine-Biphenyl" Dual Threat

The safety profile of this compound is dictated by two distinct functional moieties: the primary amine and the biphenyl system .

The Amine Functionality (Corrosivity & Irritation)

The methanamine group (-CH₂NH₂) confers basicity.[1] Unlike aromatic amines (anilines), this is a benzylic-type amine, making it more basic (pKa ~9-10) and nucleophilic.[1]

  • Mechanism: Upon contact with moist membranes (eyes, lungs, sweat), the amine protonates, releasing hydroxide ions (OH⁻). This causes saponification of membrane lipids and denaturation of proteins.

  • GHS Classification (Inferred/Standard):

    • Skin Irritation: Category 2 (H315) - Minimum expectation.[1]

    • Eye Damage: Category 2A (H319) or Category 1 (H318) - High Risk.[1][3]

    • STOT-SE: Category 3 (H335) - Respiratory Irritation.[1][3][4]

The Biphenyl Core (Systemic & Environmental)

The lipophilic biphenyl structure facilitates crossing biological membranes.

  • Aquatic Toxicity: Biphenyls are notoriously toxic to aquatic life due to bioaccumulation potential.

  • Handling Implication: All waste must be segregated into "Hazardous Organic" streams; absolutely no drain disposal.

Engineering Controls & Personal Protective Equipment (PPE)

Safety is not about "wearing gear"; it is about establishing a barrier strategy that aligns with the permeation kinetics of the chemical.

The Barrier Strategy
  • Respiratory: The solid state reduces vapor pressure, but static charge can aerosolize the powder.

    • Requirement: Handling must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 80-100 fpm.[1]

  • Dermal (Glove Selection):

    • Standard Nitrile (0.11 mm): Acceptable for "splash protection" only. Benzylic amines can permeate thin nitrile in <15 minutes.

    • High-Risk Operations:[1] For dissolving or heating, use Double-gloving (Nitrile over Laminate) or thicker Nitrile (0.2 mm).[1]

Workflow Visualization: Safe Handling Protocol

SafeHandling Start Start: Weighing Procedure CheckPPE Verify PPE: Nitrile Gloves + Lab Coat + Goggles Start->CheckPPE StaticCheck Is Static Gun Available? CheckPPE->StaticCheck Deionize Neutralize Static Charge (Prevent Aerosolization) StaticCheck->Deionize Yes Weigh Weigh inside Fume Hood (Draft Shield Down) StaticCheck->Weigh No (Proceed with Caution) Deionize->Weigh Dissolve Dissolve in Solvent (e.g., DMSO/DCM) Weigh->Dissolve Seal Seal Container Immediately (Hygroscopic/CO2 Sensitive) Dissolve->Seal Clean Wipe Balance with Weak Acid (Citric) then Ethanol Seal->Clean

Figure 1: Safe handling workflow emphasizing static control to prevent amine dust exposure.

Emergency Response: Decision Logic

In the event of exposure, the "Amine" nature dictates the response. Water is the primary decontamination agent because it dilutes the basicity and solvates the ions.

First Aid Protocols
  • Eye Contact: Immediate irrigation is non-negotiable. The high pH can cause permanent corneal opacity within minutes.

    • Protocol: Flush for 15 minutes minimum . Do not use "neutralizing drops" (risk of exothermic reaction).

  • Skin Contact:

    • Protocol: Wash with soap and water.[2][5][6] If a red rash (erythema) develops, do not apply greasy ointments (which trap the amine); use a water-based soothing gel after thorough cleaning.[1]

Spill Management Decision Tree

SpillResponse Start Spill Detected State Liquid or Solid? Start->State Solid Solid (Powder) State->Solid Powder Liquid Solution State->Liquid Solution DustRisk High Dust Risk? Solid->DustRisk WetWipe Cover with Wet Paper Towel (Prevent Dust) DustRisk->WetWipe Yes Scoop Scoop into Waste Container DustRisk->Scoop No WetWipe->Scoop Final Final Scoop->Final Wipe Surface with Dilute Acetic Acid (Vinegar) Absorb Absorb with Vermiculite/Sand (Do NOT use Sawdust - Fire Risk) Liquid->Absorb Absorb->Scoop

Figure 2: Emergency response logic for solid vs. liquid spills, highlighting the avoidance of combustible absorbents.

Storage & Stability: The "Carbonate" Problem

Primary amines are hygroscopic and carbophilic . They react with atmospheric CO₂ to form carbamates or carbonate salts.

  • Reaction:

    
    [1]
    
  • Consequence: The white powder may become "crusty" or sticky, and the molecular weight calculation for stoichiometry will be incorrect due to the absorbed mass.

  • Storage Requirement:

    • Store under Inert Gas (Argon/Nitrogen) .

    • Keep container tightly sealed.[5][7]

    • Temperature: 2-8°C (Refrigerate) is recommended to slow oxidation rates.[1]

References

  • Sigma-Aldrich (Merck). (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Product Identification & CAS 946714-10-9.[1] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary for C15H17N (Related Biphenyl Amines). Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzylic Amines. Retrieved from [1]

  • Matrix Scientific. Chemical Safety Data for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. Retrieved from [1]

Sources

Foundational

A Thermodynamic Compass: Navigating the Drug Discovery Landscape with Dimethyl Biphenyl Methanamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the intricate and high-stakes world of drug discovery, a profound understanding of the thermodynamic forces governin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate and high-stakes world of drug discovery, a profound understanding of the thermodynamic forces governing molecular interactions is not merely an academic exercise; it is a critical determinant of success. This guide provides a comprehensive exploration of the thermodynamic properties of dimethyl biphenyl methanamine derivatives, a class of compounds with significant potential in modulating aminergic G-protein coupled receptors (GPCRs). By delving into the core principles of Gibbs free energy, enthalpy, and entropy, we illuminate the path from initial hit identification to lead optimization. This document offers not just a theoretical framework, but also detailed, field-proven experimental protocols for Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC). We aim to equip researchers with the knowledge and practical tools necessary to harness thermodynamic data for the rational design of more effective and safer therapeutics.

Introduction: Beyond Binding Affinity - The Thermodynamic Imperative in Drug Design

The conventional drug discovery paradigm has often been dominated by the pursuit of high binding affinity. While a low dissociation constant (Kd) is undoubtedly a desirable attribute, it represents only a single facet of a complex molecular interplay. A truly optimized drug candidate exhibits a favorable thermodynamic signature, a nuanced balance of enthalpic and entropic contributions to the Gibbs free energy of binding (ΔG)[]. Dimethyl biphenyl methanamine derivatives, with their characteristic structural motifs, present a compelling case study for the application of thermodynamic principles in modern drug development. Their potential to interact with key neurological targets, such as dopamine and serotonin receptors, underscores the necessity of a deep and quantitative understanding of their binding energetics[2][3][4][5][6][7][8][9].

This guide will navigate the essential thermodynamic considerations for this promising class of molecules, from their synthesis to their detailed characterization and their potential impact on crucial signaling pathways.

The Energetic Landscape of Drug-Target Interactions

The spontaneity and strength of a drug binding to its target are governed by the fundamental equation of thermodynamics:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): Represents the overall energy change of the binding event. A negative ΔG indicates a spontaneous and favorable interaction[10].

  • ΔH (Enthalpy): Reflects the change in heat content of the system upon binding. It is primarily associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. A negative (exothermic) ΔH is often indicative of strong, specific interactions[11].

  • TΔS (Entropy): Represents the change in the randomness or disorder of the system. This term is influenced by factors such as the release of water molecules from the binding interface (hydrophobic effect) and conformational changes in both the ligand and the protein[11].

A comprehensive thermodynamic profile, elucidating the individual contributions of enthalpy and entropy, provides invaluable insights into the mechanism of action and can guide the optimization of lead compounds towards improved efficacy and safety profiles[12][13]. For instance, an enthalpy-driven binding is often associated with higher specificity and can be less susceptible to resistance mutations[].

Enthalpy-Entropy Compensation

A common phenomenon observed in ligand binding studies is enthalpy-entropy compensation, where a favorable change in enthalpy is offset by an unfavorable change in entropy, or vice versa[13][14]. This can result in minimal changes in the overall Gibbs free energy, despite significant structural modifications to a compound. Understanding and overcoming this challenge is a key aspect of rational drug design[13].

Synthesis of Dimethyl Biphenyl Methanamine Derivatives

While specific synthesis protocols for all possible dimethyl biphenyl methanamine derivatives are not exhaustively documented in publicly available literature, a general synthetic strategy can be proposed based on established chemical transformations of related biphenyl and methanamine compounds[14][15][16]. The following represents a plausible and adaptable synthetic route.

Proposed Synthetic Pathway

A common approach involves the functionalization of a biphenyl scaffold followed by the introduction of the dimethylaminomethyl group.

Synthesis_Pathway cluster_0 Step 1: Functionalization of Biphenyl cluster_1 Step 2: Formation of the Methanamine Biphenyl Biphenyl Functionalized_Biphenyl 4-Acetylbiphenyl (Intermediate) Biphenyl->Functionalized_Biphenyl e.g., Friedel-Crafts Acylation Target_Compound N,N-Dimethyl-1-(biphenyl-4-yl)ethanamine (Example Derivative) Functionalized_Biphenyl->Target_Compound Reductive Amination with Dimethylamine

Caption: Proposed synthetic pathway for a dimethyl biphenyl methanamine derivative.

Step-by-Step Protocol (Illustrative Example):

  • Friedel-Crafts Acylation of Biphenyl:

    • To a stirred solution of biphenyl in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride).

    • Slowly add acetyl chloride and allow the reaction to warm to room temperature.

    • Stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the resulting 4-acetylbiphenyl by column chromatography or recrystallization.

  • Reductive Amination:

    • Dissolve 4-acetylbiphenyl and an excess of dimethylamine (as a solution in a suitable solvent like THF or as a gas) in a solvent such as methanol.

    • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction, adjust the pH to basic, and extract the product with an organic solvent.

    • Purify the final N,N-dimethyl-1-(biphenyl-4-yl)ethanamine derivative by column chromatography.

Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and reaction times, must be optimized for specific derivatives.

Experimental Determination of Thermodynamic Properties

The cornerstone of a thermodynamically-driven drug discovery program is the accurate and precise measurement of key energetic parameters. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are two powerful and indispensable techniques for this purpose[][7][11][17][18][19].

Isothermal Titration Calorimetry (ITC): Quantifying Binding Energetics

ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment[12][13][17].

ITC_Workflow Sample_Prep 1. Sample Preparation (Ligand and Macromolecule in matched buffer) Instrument_Setup 2. Instrument Setup (Set temperature, injection parameters) Sample_Prep->Instrument_Setup Titration 3. Titration (Inject ligand into macromolecule solution) Instrument_Setup->Titration Data_Acquisition 4. Data Acquisition (Measure heat changes per injection) Titration->Data_Acquisition Data_Analysis 5. Data Analysis (Fit data to a binding model) Data_Acquisition->Data_Analysis Results 6. Results (Determine ΔH, Kd, n, ΔG, ΔS) Data_Analysis->Results

Caption: Isothermal Titration Calorimetry experimental workflow.

  • Sample Preparation:

    • Dissolve the purified dimethyl biphenyl methanamine derivative (ligand) and the target protein (macromolecule) in an identical buffer solution. The use of a "matched" buffer is critical to minimize heats of dilution.

    • Recommended buffers include phosphate or TRIS, with their selection depending on the pH of the experiment and the potential for proton exchange upon binding[20].

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

    • Accurately determine the concentrations of both the ligand and the macromolecule.

  • Instrument Setup:

    • Set the experimental temperature (typically 25 °C, but can be varied to determine the heat capacity change, ΔCp).

    • Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

    • Define the injection parameters, including the number of injections, the volume of each injection, and the spacing between injections.

  • Titration and Data Acquisition:

    • Initiate the titration. The instrument will inject small aliquots of the ligand into the sample cell and measure the resulting heat change.

    • A typical experiment consists of 15-30 injections to ensure complete saturation of the binding sites.

  • Data Analysis:

    • The raw data, a series of heat-release or absorption peaks, is integrated to obtain the heat change per injection.

    • These integrated heats are then plotted against the molar ratio of ligand to macromolecule.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding constant (Ka or Kd), and the enthalpy of binding (ΔH)[][21][22].

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations:

      • ΔG = -RTln(Ka)

      • ΔS = (ΔH - ΔG) / T

Differential Scanning Calorimetry (DSC): Assessing Thermal Stability

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for characterizing the thermal stability of both the drug candidate and the target protein, as well as for studying polymorphism in the solid state[7][11][18][19].

DSC_Workflow Sample_Prep_DSC 1. Sample Preparation (Accurately weigh sample into a pan) Instrument_Setup_DSC 2. Instrument Setup (Define temperature program) Sample_Prep_DSC->Instrument_Setup_DSC Heating_Scan 3. Heating/Cooling Scan (Ramp temperature at a constant rate) Instrument_Setup_DSC->Heating_Scan Data_Acquisition_DSC 4. Data Acquisition (Measure differential heat flow) Heating_Scan->Data_Acquisition_DSC Data_Analysis_DSC 5. Data Analysis (Identify transitions and integrate peaks) Data_Acquisition_DSC->Data_Analysis_DSC Results_DSC 6. Results (Determine Tm, ΔHfusion, Tg) Data_Analysis_DSC->Results_DSC

Caption: Differential Scanning Calorimetry experimental workflow.

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of the dimethyl biphenyl methanamine derivative into a DSC pan.

    • Hermetically seal the pan to prevent solvent evaporation during the experiment.

    • An empty, sealed pan is used as the reference.

  • Instrument Setup:

    • Define the temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min).

  • Heating Scan and Data Acquisition:

    • The instrument heats both the sample and reference pans at the programmed rate.

    • The differential heat flow required to maintain the same temperature in both pans is recorded as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show peaks and shifts in the baseline corresponding to thermal events.

    • Melting Point (Tm): The temperature at the peak of an endothermic transition corresponds to the melting point.

    • Enthalpy of Fusion (ΔHfusion): The area under the melting peak is proportional to the enthalpy of fusion.

    • Glass Transition Temperature (Tg): A step-like change in the baseline indicates a glass transition, relevant for amorphous solids.

    • Polymorphism: The presence of multiple melting peaks can indicate the existence of different crystalline forms (polymorphs) of the compound.

Data Presentation and Interpretation

A systematic presentation of thermodynamic data is crucial for comparative analysis and for drawing meaningful structure-activity relationships (SAR) and structure-property relationships (SPR).

Table 1: Thermodynamic Binding Parameters of Dimethyl Biphenyl Methanamine Derivatives for a Hypothetical Aminergic GPCR
CompoundKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Derivative A50-9.9-12.52.6
Derivative B150-9.2-8.0-1.2
Derivative C25-10.3-11.0-0.7

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation:

  • Derivative A exhibits strong, enthalpy-driven binding, suggesting favorable hydrogen bonding and/or van der Waals interactions.

  • Derivative B shows weaker binding that is entropically driven, possibly due to a significant hydrophobic effect.

  • Derivative C has the highest affinity, with a favorable enthalpic contribution and a small, unfavorable entropic contribution.

Table 2: Physicochemical Properties of Dimethyl Biphenyl Methanamine Derivatives
CompoundMelting Point (°C)ΔHfusion (kJ/mol)Solubility (µg/mL)
Derivative A125.428.715.2
Derivative B110.822.145.8
Derivative C132.131.58.9

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpretation:

  • The higher melting point and enthalpy of fusion of Derivative C suggest a more stable crystal lattice, which may correlate with its lower solubility.

  • The lower melting point of Derivative B may contribute to its higher solubility.

Biological Context: Targeting Aminergic G-Protein Coupled Receptors

Dimethyl biphenyl methanamine derivatives, due to their structural similarity to known aminergic ligands, are likely to interact with GPCRs such as dopamine and serotonin receptors[2][3][4][5][6][7][8][9]. These receptors are integral to a multitude of physiological processes and are implicated in a wide range of neurological and psychiatric disorders[4][10][12][20][21][22][23][24].

Dopamine Receptor Signaling Pathway

The binding of a dimethyl biphenyl methanamine derivative to a dopamine receptor (e.g., D2 receptor) can trigger a cascade of intracellular events.

Dopamine_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Dimethyl Biphenyl Methanamine Derivative D2_Receptor Dopamine D2 Receptor (GPCR) Ligand->D2_Receptor Binding G_Protein Gi/o Protein D2_Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Gene Expression and Neuronal Activity PKA->Downstream

Caption: Simplified dopamine D2 receptor signaling pathway.

Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity[][10][13][20]. This can ultimately influence gene transcription and neuronal excitability.

Conclusion: Integrating Thermodynamics into the Drug Discovery Workflow

The successful development of novel therapeutics, such as dimethyl biphenyl methanamine derivatives, requires a multifaceted approach that extends beyond simple measures of binding affinity. By embracing a thermodynamically-informed strategy, researchers can gain a deeper understanding of the molecular forces driving drug-target recognition. This knowledge is not only fundamental to the science of molecular interactions but is also a powerful tool for making more informed decisions in the complex and challenging process of drug discovery. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of thermodynamic analysis in their quest for the next generation of innovative medicines.

References

  • Freyer, M. W., & Lewis, E. A. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in cell biology, 84, 79–113. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and molecular neurobiology, 30(4), 495-504. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]

  • Beaulieu, J. M., Sotnikova, T. D., Marion, S., Lefkowitz, R. J., Gainetdinov, R. R., & Caron, M. G. (2005). An Akt/beta-arrestin 2/PP2A signaling complex mediates dopamine D2 receptor-stimulated synaptic plasticity and behavioral responses. Cell, 122(2), 261-273. [Link]

  • Serotonin Pathway. (2021). In Encyclopedia. MDPI. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186–191. [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Enthalpy-entropy compensation: a mirage or a real effect?. Annual review of biophysics, 42, 121–142. [Link]

  • Blandamer, M. J., Cullis, P. M., & Engberts, J. B. F. N. (1998). Isothermal Titration Calorimetry. In Comprehensive Supramolecular Chemistry (Vol. 8, pp. 35-57). Pergamon. [Link]

  • Beaulieu, J. M., Espinoza, S., & Gainetdinov, R. R. (2015). Dopamine receptors in schizophrenia: from pathopsychology to treatment. Pharmacology & therapeutics, 146, 1-21. [Link]

  • Puri, S., Chickos, J. S., & Welsh, W. J. (2002). Three-dimensional quantitative structure-property relationship (3D-QSPR) models for prediction of thermodynamic properties of polychlorinated biphenyls (PCBs): enthalpy of vaporization. Journal of chemical information and computer sciences, 42(2), 299–304. [Link]

  • Serotonin receptor signaling pathway. (n.d.). In Gene Ontology. Retrieved from [Link]

  • Porcheron, F., Jacquin, M., El Hadri, N., Saldana, D. A., Goulon, A., & Faraj, A. (2013). Graph Machine Based-QSAR Approach for Modeling Thermodynamic Properties of Amines: Application to CO2 Capture in Postcombustion. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 68(3), 469-480. [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2003). Thermodynamic Properties of Polychlorinated Biphenyls in the Gas Phase. Journal of Physical and Chemical Reference Data, 32(3), 879-913. [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2004). Ideal gas thermodynamic properties of biphenyl. Journal of Chemical & Engineering Data, 49(5), 1403-1408. [Link]

  • Puri, S., Chickos, J. S., & Welsh, W. J. (2002). Three-Dimensional Quantitative Structure–Property Relationship (3D-QSPR) Models for Prediction of Thermodynamic Properties of Polychlorinated Biphenyls (PCBs): Enthalpy of Vaporization. Journal of Chemical Information and Computer Sciences, 42(2), 299-304. [Link]

  • Chirico, R. D., Knipmeyer, S. E., Nguyen, A., & Steele, W. V. (1989). Thermodynamic properties of biphenyl: Topical report. National Inst. for Petroleum and Energy Research. [Link]

  • Porcheron, F., Jacquin, M., El Hadri, N., Saldana, D. A., Goulon, A., & Faraj, A. (2013). Graph Machine Based-QSAR Approach for Modeling Thermodynamic Properties of Amines: Application to CO2 Capture in Postcombustion. Oil & Gas Science and Technology – Revue d'IFP Energies nouvelles, 68(3), 469-480. [Link]

  • Saha, S., ... & Newman, A. H. (2022). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Journal of Medicinal Chemistry, 65(15), 10565-10586. [Link]

  • Al-Obaidi, H., ... & Desai, P. B. (2020). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Bioorganic & Medicinal Chemistry Letters, 30(18), 127402. [Link]

  • Pereira, L. M. C., & Vega, L. F. (2018). A systematic approach for the thermodynamic modelling of CO2-amine absorption process using molecular-based models. Applied Energy, 232, 273-291. [Link]

  • Kuder, K., ... & Satała, G. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Molecules, 24(18), 3274. [Link]

  • Zhang, X., & Li, H. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega, 8(50), 47869-47879. [Link]

  • Zhang, M. R., ... & Huang, Y. (2010). 2′-(2-((dimethylamino)methyl)-4′-(2-fluoroalkoxy)-phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents. Journal of Medicinal Chemistry, 53(19), 7112-7123. [Link]

  • Micheli, F., ... & Di Fabio, R. (2003). A series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues was prepared and their affinity for dopamine D(2), D(3), and D(4) receptors was measured using in vitro binding assays. Journal of Medicinal Chemistry, 46(21), 4587-4590. [Link]

  • Pérez Milian, Y. (2021). Thermophysical Properties of Aqueous Amines Solutions for CO2 Capture Applications (Doctoral dissertation, Universidad de Valladolid). [Link]

  • Ghasemi, J., & Saaidpour, S. (2007). Prediction of Standard Enthalpy of Formation by a QSPR Model. QSAR & Combinatorial Science, 26(4), 521-527. [Link]

  • Nichols, D. E., ... & Marona-Lewicka, D. (1994). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of medicinal chemistry, 37(25), 4346–4351. [Link]

  • Reches, A., ... & Fahn, S. (1983). Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors. European journal of pharmacology, 93(3-4), 229–233. [Link]

  • Rodríguez-Lozano, M. A., ... & González-Durán, J. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Molecules (Basel, Switzerland), 24(7), 1196. [Link]

  • Zhang, Y., ... & Li, J. (2020). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 63(22), 13749-13766. [Link]

  • Prabakaran, A., Vijayakumar, V., & Narayanaswamy, S. (2020). Experimental and Quantum Chemical Computational Analysis of Novel N 4 ,N 4′ -Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-Tetraamine. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Benzenemethanamine, N,N-dimethyl-. (n.d.). In NIST WebBook. Retrieved from [Link]

  • McQuaid, M. J., & Rice, B. M. (2006). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide-Functionalized Compounds. Army Research Lab Aberdeen Proving Ground MD Weapons and Materials Research Directorate. [Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling &amp; Therapeutic Potential of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Executive Summary & Chemical Identity[1][2] (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS: 946714-10-9) represents a specific structural instance of the 2-(aminomethyl)biphenyl scaffold. While often cataloged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS: 946714-10-9) represents a specific structural instance of the 2-(aminomethyl)biphenyl scaffold. While often cataloged as a chemical building block, this molecular architecture is a "privileged structure" in medicinal chemistry, possessing high homology with known central nervous system (CNS) agents.

This guide analyzes the compound's potential biological activity through the lens of Structure-Activity Relationships (SAR), identifying it as a high-probability candidate for Glycine Transporter 1 (GlyT1) inhibition and Monoamine modulation .

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula C15H17NBasic amine functionality
Molecular Weight 211.30 g/mol Fragment-like, high ligand efficiency potential
cLogP ~3.8 - 4.2High lipophilicity; likely Blood-Brain Barrier (BBB) permeable
TPSA 26.02 ŲExcellent membrane permeability (Rule of 5 compliant)
pKa (Base) ~9.5Protonated at physiological pH (cationic interaction)

Structural Analysis & Predicted Biological Targets

The biological activity of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is dictated by its pharmacophore: a lipophilic biphenyl core with a flexible, cationic primary amine positioned ortho to the phenyl-phenyl bond.

Primary Target: Glycine Transporter 1 (GlyT1)

The 2-biphenylmethanamine core is the structural foundation of several potent GlyT1 inhibitors developed by Roche and Organon (e.g., Org 24598 derivatives).

  • Mechanism: The primary amine mimics the amino group of glycine, while the bulky biphenyl system occupies the hydrophobic pocket of the transporter, blocking glycine reuptake.

  • Therapeutic Implication: Inhibition of GlyT1 increases synaptic glycine concentrations, potentiating NMDA receptor activity. This is a validated strategy for treating Schizophrenia (negative symptoms) and Cognitive Impairment .

Secondary Target: Cholinesterases (AChE/BuChE)

Biphenyl and bibenzyl amines have been documented to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1]

  • SAR Evidence: The 3',4'-dimethyl substitution pattern adds lipophilic bulk that can interact with the peripheral anionic site (PAS) of AChE, potentially acting as a dual binding site inhibitor.

Tertiary Target: Monoamine Transporters (DAT/SERT)

The molecule is a rigidified analog of phenethylamine. The steric bulk of the second phenyl ring (3',4'-dimethyl substituted) may induce selectivity for the Dopamine Transporter (DAT) or Serotonin Transporter (SERT), similar to certain substituted amphetamines or phenylpiperazines.

Mechanistic Visualization

The following diagram illustrates the hypothesized mechanism of action where the compound inhibits GlyT1, leading to NMDA receptor potentiation.

GlyT1_Mechanism Compound (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine GlyT1 Glycine Transporter 1 (Presynaptic/Glial) Compound->GlyT1 Inhibits SynapticGly Synaptic Glycine Concentration Compound->SynapticGly Increases (Net Effect) GlyT1->SynapticGly Reduces Clearance NMDAR NMDA Receptor (Glycine Site) SynapticGly->NMDAR Allosteric Activation Effect LTP Enhancement Cognitive Improvement NMDAR->Effect Ca2+ Influx

Figure 1: Hypothesized mechanism of action: GlyT1 inhibition leads to increased synaptic glycine levels, potentiating NMDA receptor signaling.

Experimental Validation Protocols

To confirm the biological activity of this specific congener, the following self-validating experimental workflows are required.

Chemical Synthesis & Verification

Before biological testing, the compound must be synthesized with high purity (>98%) to rule out false positives from metal catalysts.

Protocol: Suzuki-Miyaura Coupling / Reduction Sequence

  • Coupling: React 2-bromobenzonitrile with 3,4-dimethylphenylboronic acid using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in Dioxane/Water (4:1) at 90°C.

    • Checkpoint: Monitor disappearance of bromide by TLC/LCMS. Product: 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile.

  • Reduction: Treat the nitrile intermediate with Borane-THF complex (BH₃·THF) at reflux for 4 hours, followed by acidic workup (HCl/MeOH).

    • Purification: Acid-base extraction followed by recrystallization (as HCl salt) or HPLC.

  • Validation: ¹H NMR must show a singlet (or split AB system) for the benzylic –CH₂– at ~3.8 ppm and disappearance of the nitrile peak in IR (~2220 cm⁻¹).

In Vitro GlyT1 Uptake Assay

This assay quantifies the compound's ability to inhibit glycine reuptake in cell lines stably expressing human GlyT1 (e.g., CHO or HEK293 cells).

Step-by-Step Methodology:

  • Cell Preparation: Seed hGlyT1-CHO cells in 96-well scintillant-coated plates (Cytostar-T) at 50,000 cells/well.

  • Compound Dosing: Add the test compound (dissolved in DMSO) at concentrations ranging from 1 nM to 10 µM. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add [¹⁴C]-Glycine (final concentration 10 µM).

  • Uptake Measurement: Incubate for 60 minutes. Terminate uptake by washing with ice-cold PBS.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Control: Sarcosine (ALX-5407) should be used as a positive control (expected IC₅₀ ~10-50 nM).

Selectivity Profiling (GlyT1 vs. GlyT2)

To ensure the compound is suitable for cognitive enhancement (GlyT1) rather than pain modulation (GlyT2), selectivity must be established.

  • Protocol: Repeat the uptake assay using hGlyT2-expressing cells.

  • Target Profile: Selectivity ratio (IC₅₀ GlyT2 / IC₅₀ GlyT1) should be >50.

Screening Workflow Diagram

The following Graphviz diagram outlines the decision tree for evaluating this compound, from synthesis to lead optimization.

Screening_Workflow Start Compound Synthesis (Suzuki Coupling + Reduction) QC QC: >98% Purity (NMR, LCMS) Start->QC PrimaryScreen Primary Screen: hGlyT1 Uptake Assay QC->PrimaryScreen Decision1 IC50 < 1 µM? PrimaryScreen->Decision1 SecondaryScreen Selectivity Panel: GlyT2, DAT, SERT, AChE Decision1->SecondaryScreen Yes Discard Discard / Redesign Decision1->Discard No ADME ADME Profiling: Microsomal Stability, LogD SecondaryScreen->ADME Lead Lead Candidate (In Vivo Cognition Models) ADME->Lead

Figure 2: Critical path for the pharmacological evaluation of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

References

  • Sigma-Aldrich. (2025). (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Product Specification.

  • Lindsley, C. W., et al. (2006). "Progress towards the development of GlyT1 inhibitors for the treatment of schizophrenia." Current Topics in Medicinal Chemistry. (Contextual SAR for biphenyl amines).

  • Brown, A. M., et al. (2001). "2-Substituted biphenyls as novel, potent glycine transporter 1 (GlyT1) inhibitors." Bioorganic & Medicinal Chemistry Letters. (Foundational SAR for the scaffold).

  • Pinard, E., et al. (2010). "Glycine transporter 1 (GlyT1) inhibitors: a patent review (2006 – 2009)." Expert Opinion on Therapeutic Patents.

  • BenchChem. (2025).[2] Structure-activity relationship (SAR) of biphenyl derivatives.

Sources

Exploratory

3',4'-Dimethyl-[1,1'-Biphenyl]-4-Amine: A Technical Review of Synthesis, Toxicology, and Pharmacophore Utility

Topic: Literature Review of 3',4'-Dimethyl Substituted Biphenyl Amines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3',4'-dimethyl sub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 3',4'-Dimethyl Substituted Biphenyl Amines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3',4'-dimethyl substituted biphenyl amine scaffold (specifically 3',4'-dimethyl-[1,1'-biphenyl]-4-amine ) represents a critical intersection between toxicological hazard and medicinal utility. Historically, this structure has served as a probe in elucidating the Structure-Activity Relationships (SAR) of chemical carcinogenesis, specifically regarding the "ortho-effect" and ring planarity in aromatic amines. In modern drug discovery, the 3',4'-dimethylphenyl moiety functions as a privileged hydrophobic pharmacophore, often utilized to optimize lipophilic efficiency (LipE) and fill selectivity pockets in kinase inhibitors, provided the mutagenic aniline functionality is masked or modified.

This guide synthesizes the chemical synthesis, metabolic fate, and structural properties of this scaffold, offering a self-validating protocol for its generation and a mechanistic breakdown of its biological activity.

Chemical Synthesis: The Suzuki-Miyaura Protocol[1]

While historical methods relied on the reduction of nitro-biphenyls or Gomberg-Bachmann reactions, the Suzuki-Miyaura cross-coupling is the modern gold standard for synthesizing 3',4'-dimethyl substituted biphenyl amines. This pathway offers superior regiocontrol and avoids the formation of homocoupling byproducts common in older methods.

Retrosynthetic Analysis

The target molecule is disconnected at the C1-C1' bond. The convergent synthesis couples an aryl halide (electrophile) with an aryl boronic acid (nucleophile).

  • Fragment A (Electrophile): 4-Iodoaniline (protected as N-(4-iodophenyl)acetamide to prevent catalyst poisoning by the free amine).

  • Fragment B (Nucleophile): (3,4-Dimethylphenyl)boronic acid.

Validated Experimental Protocol

Objective: Synthesis of N-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)acetamide followed by hydrolysis to the free amine.

Reagents:

  • N-(4-iodophenyl)acetamide (1.0 eq)

  • (3,4-Dimethylphenyl)boronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve N-(4-iodophenyl)acetamide and (3,4-Dimethylphenyl)boronic acid in degassed 1,4-dioxane.

  • Activation: Add the base (K₂CO₃) dissolved in the minimum amount of degassed water.

  • Catalysis: Add Pd(PPh₃)₄ quickly under a counter-flow of Argon. The solution should turn light yellow/orange.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.[1]

  • Hydrolysis (Deprotection): Reflux the intermediate in EtOH/6N HCl (1:1) for 2 hours to cleave the acetyl group. Neutralize with NaOH to precipitate the free amine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthesis Workflow Visualization

Synthesispathway Start1 N-(4-iodophenyl)acetamide (Electrophile) Complex Pd(II) Pre-catalyst (Oxidative Addition) Start1->Complex Pd(0) insertion Start2 (3,4-Dimethylphenyl)boronic acid (Nucleophile) Transmetal Transmetallation (Base: K2CO3) Start2->Transmetal Activation Complex->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Intermed Protected Biphenyl (Acetamide) RedElim->Intermed Final 3',4'-Dimethyl-[1,1'-biphenyl]-4-amine Intermed->Final Hydrolysis (HCl/EtOH)

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biphenyl amine.

Physicochemical & Structural Properties[3][4]

Understanding the physical nature of the 3',4'-dimethyl substitution is vital for predicting both biological activity and solubility.

PropertyValue / DescriptionImpact on Bioactivity
Planarity High (Torsion angle ~20-30°)Unlike 2'-substituted analogs (e.g., 3,2'-dimethyl) which are twisted (~60-90°), the 3',4'-dimethyl isomer retains significant planarity. This facilitates DNA intercalation and stacking interactions in protein pockets.
Lipophilicity (cLogP) ~4.2 - 4.5The two methyl groups add significant hydrophobicity (+1.0 logP vs parent), enhancing membrane permeability and affinity for hydrophobic enzyme channels (e.g., CYP450 active sites).
Electronic Effect Electron Donating (+I)Methyl groups at 3',4' increase electron density on the distal ring, which can stabilize the radical cation or nitrenium ion intermediates formed during metabolic oxidation.

Toxicology: The Biphenyl Amine Hazard

Warning: 3',4'-dimethyl-[1,1'-biphenyl]-4-amine must be handled as a potential human carcinogen.

Mechanism of Genotoxicity

The toxicity of biphenyl amines is strictly governed by metabolic activation. The 3',4'-dimethyl substitution pattern enhances this toxicity compared to the unsubstituted parent (4-aminobiphenyl) due to inductive stabilization of the reactive intermediate without sterically hindering the activating enzymes.

  • N-Hydroxylation: CYP1A2 oxidizes the amine to an N-hydroxy-arylamine.

  • Esterification: NAT1/NAT2 (N-acetyltransferases) or Sulfotransferases convert the N-OH group into an unstable ester (acetoxy or sulfoxy).

  • Nitrenium Ion Formation: Spontaneous heterolysis yields the electrophilic arylnitrenium ion.

  • DNA Adduct Formation: The nitrenium ion attacks the C8 position of Guanine bases in DNA, causing replication errors (transversions).

SAR: The "Ortho" vs. "Meta/Para" Effect
  • 3,2'-Dimethyl (Orth-Methyl): Causes steric clash between the rings, twisting the biphenyl bond. This reduces planarity but creates a specific "twisted" intercalator that is highly potent in the prostate and colon (e.g., DMABP).

  • 3',4'-Dimethyl (Meta/Para-Methyl): Retains planarity. This mimics the parent 4-aminobiphenyl but with higher lipophilicity. It typically targets the liver and bladder . The methyl groups prevent ring detoxification at the 3',4' positions, potentially shunting metabolism toward the toxic N-oxidation pathway.

Metabolic Activation Pathway

Metabolism Parent 3',4'-Dimethyl-4-aminobiphenyl CYP CYP1A2 (Liver) Parent->CYP N_OH N-Hydroxy Metabolite (Proximate Carcinogen) Parent->N_OH N-Oxidation Phase2 NAT1 / SULT (Acetylation/Sulfation) N_OH->Phase2 Ester N-Acetoxy/Sulfoxy Ester N_OH->Ester Conjugation Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolysis DNA DNA Adduct (dG-C8) Nitrenium->DNA Covalent Binding

Figure 2: Metabolic activation pathway of biphenyl amines leading to genotoxicity.

Medicinal Chemistry Applications

Despite the toxicity of the free amine, the 3',4'-dimethylphenyl moiety is a valuable structural motif in drug design when the amine is masked (e.g., as part of a urea, amide, or heterocycle) or when the biphenyl core is used as a distal hydrophobic element.

Hydrophobic "Clamp" in Kinase Inhibitors

In kinase inhibitors (e.g., VEGFR, p38 MAP kinase), the 3',4'-dimethylphenyl group is often used to occupy the deep hydrophobic pocket adjacent to the ATP binding site (the "allosteric" or "selectivity" pocket).

  • Design Logic: The two methyl groups provide a precise steric fit that is tighter than a single phenyl ring but less bulky than a naphthyl group.

  • Example: Bioisosteric replacement of the 3-trifluoromethyl-4-chlorophenyl group (common in Sorafenib) with 3,4-dimethylphenyl often retains potency while altering metabolic clearance profiles.

Safety by Design

To utilize this scaffold safely:

  • Cap the Amine: Convert the primary amine into a urea, amide, or sulfonamide. This prevents N-hydroxylation by CYP1A2.

  • Monitor Metabolic Stability: The benzylic methyl groups are susceptible to CYP-mediated oxidation (forming -CH₂OH -> -COOH). Fluorination (replacing -CH₃ with -CF₃) is a common strategy to block this soft spot if half-life is an issue.

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry. Link

  • Kadlubar, F. F., et al. (1992). "Polymorphisms of NAT2 and CYP1A2: Role in the susceptibility to bladder cancer." Environmental Health Perspectives. Link

  • El-Bayoumy, K., et al. (1981).[2] "Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes." Mutation Research. Link

  • Shirai, T., et al. (1989).[3] "Effects of age on multiple organ carcinogenesis induced by 3,2'-dimethyl-4-aminobiphenyl in rats." Japanese Journal of Cancer Research.[3] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Foundational

An In-depth Technical Guide on the pKa Values and Basicity of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] This guide provides a comprehensive technical overview of the pKa values and basicity of the novel compound, (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. We will explore the theoretical underpinnings of its basicity, detail experimental methodologies for pKa determination, and discuss the implications of these findings for medicinal chemistry and drug design. By synthesizing theoretical predictions with practical experimental protocols, this document serves as an essential resource for researchers working with biphenyl-containing scaffolds and other complex amine structures.

Introduction: The Significance of pKa in Drug Discovery

The pKa of a molecule dictates its degree of ionization at a given pH.[3][4] This is of paramount importance in physiological systems, where the pH can vary significantly, impacting a drug's ability to cross biological membranes, interact with its target, and maintain solubility.[2][3] For amine-containing compounds, which constitute a significant portion of marketed drugs, the pKa of the conjugate acid (pKaH) is a key determinant of basicity; a higher pKaH corresponds to a stronger base.[5]

The (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine scaffold presents a unique combination of structural features: a primary benzylic amine, a flexible biphenyl core, and electron-donating methyl groups. Understanding the interplay of these features is crucial for predicting and modulating the compound's basicity to optimize its drug-like properties.[1][2]

Theoretical Framework: Predicting the Basicity

The basicity of an amine is fundamentally governed by the availability of the nitrogen's lone pair of electrons to accept a proton.[6][7] Several structural factors influence this availability in (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine:

  • Inductive Effects: Alkyl groups, such as the methyl groups on the biphenyl ring, are electron-donating.[6][8] This positive inductive effect increases the electron density on the aromatic system, which can be transmitted to the aminomethyl group, thereby enhancing the basicity of the nitrogen.[6][8]

  • Hybridization: The nitrogen in the aminomethyl group is sp3-hybridized, which is associated with higher basicity compared to sp2 or sp-hybridized nitrogen atoms.[5][9]

  • Steric Hindrance: The biphenyl scaffold, particularly with substitution at the 2-position, can introduce steric hindrance around the amine. This can affect the solvation of the protonated amine and potentially reduce its basicity in aqueous solution.[7]

  • Aromaticity and Resonance: While the amine itself is not directly attached to the aromatic ring, the benzylic position means the phenyl ring can influence the electron density. However, unlike aromatic amines where the lone pair can be delocalized into the ring, the CH2 spacer in (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine prevents this direct resonance delocalization, leading to a higher basicity compared to anilines.[7][10][11] For comparison, the pKa of benzylamine is approximately 9.33.[12]

Based on these factors, we can predict that (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine will be a moderately strong base, with a pKa likely in the range of 9-10.5, similar to other primary benzylic amines.[13][14]

Logical Relationship Diagram

G cluster_structure Molecular Structure of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine cluster_effects Influencing Factors amine Primary Aminomethyl Group (sp3 Hybridized Nitrogen) resonance Limited Resonance Effect (Benzylic Position) amine->resonance biphenyl Biphenyl Core steric Steric Hindrance biphenyl->steric methyl 3',4'-Dimethyl Substituents inductive Positive Inductive Effect (Electron Donating) methyl->inductive basicity Overall Basicity (pKa Value) inductive->basicity + steric->basicity - resonance->basicity + (relative to anilines) G start Start prep Prepare Sample Solution (Compound in co-solvent with KCl) start->prep calibrate Calibrate pH Meter start->calibrate setup Assemble Titration Apparatus (N2 purge, constant temp) prep->setup calibrate->setup titrate Titrate with Standard HCl (Record pH vs. Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence analyze->pka end End pka->end

Caption: Workflow for potentiometric pKa determination.

UV-Vis Spectrophotometry Protocol

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. [15]It is particularly useful for compounds with low solubility or when only small amounts of material are available. [16] Step-by-Step Methodology:

  • Spectral Acquisition:

    • Prepare a stock solution of the compound.

    • Obtain the UV-Vis spectrum of the fully protonated species in a strongly acidic buffer (e.g., pH 1-2).

    • Obtain the spectrum of the fully deprotonated (neutral) species in a strongly basic buffer (e.g., pH 11-12). 2. Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 8 to 11).

  • Measurement:

    • Add a constant amount of the stock solution to each buffer.

    • Record the absorbance spectrum for each solution at a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal. [15]4. Data Analysis:

    • Use the Henderson-Hasselbalch equation, adapted for spectrophotometry, to calculate the pKa. * Plotting the absorbance versus pH will yield a sigmoidal curve, and the pKa corresponds to the pH at the inflection point. [15]

Data Summary and Interpretation

The following table summarizes the predicted and hypothetical experimental pKa values for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

ParameterPredicted ValueHypothetical Experimental ValueMethod
pKaH 9.0 - 10.59.8 ± 0.1Computational & Potentiometric Titration
Basicity Moderately StrongModerately Strong-

Interpretation:

A hypothetical experimental pKa of 9.8 would indicate that at physiological pH (7.4), (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine will exist predominantly in its protonated, cationic form. This has several implications for drug development:

  • Solubility: The ionized form is generally more water-soluble, which can be advantageous for formulation. [2][3]* Permeability: The charged species will have lower passive diffusion across lipophilic cell membranes. [3]* Target Binding: The potential for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein could be a key driver of potency. [2] The electron-donating dimethyl groups likely contribute to a slightly higher basicity compared to unsubstituted benzylamine (pKa ≈ 9.33), as they increase the electron density on the nitrogen, making the lone pair more available for protonation. [6][8]

Conclusion and Future Directions

This guide has provided a detailed technical overview of the pKa and basicity of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. The interplay of its structural features—a primary benzylic amine, a biphenyl core, and electron-donating substituents—results in a moderately basic compound. The provided experimental protocols offer a robust framework for the accurate determination of its pKa.

For drug development professionals, understanding and accurately measuring the pKa of this and related compounds is not merely an academic exercise; it is a critical step in optimizing ADME properties and designing effective and safe therapeutic agents. [1][3][4]Future work should focus on synthesizing and experimentally validating the pKa of a series of substituted biphenyl methanamines to build a quantitative structure-basicity relationship (QSBR) model for this important scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Šimunić, J., et al. (2018). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Amines (A-Level). Retrieved from [Link]

  • Al-Ghanayem, A. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Stechnology, 2(11), 1-12. Retrieved from [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Ríos, Á. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Save My Exams. (2025, January 3). Amine Basicity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Journal of Chemical Education. (1993). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Al-Ghanayem, A. A. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Stechnology. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Fiveable. (2025, August 15). 5.2 Basicity of amines - Organic Chemistry II. Retrieved from [Link]

  • Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Routledge. (2017, October 18). Computational Approaches for the Prediction of pKa Values - 1st Edition. Retrieved from [Link]

  • University of Ibadan Journals. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Retrieved from [Link]

  • Rawsource. (2024, July 3). How do amines act as bases. Retrieved from [Link]

  • JOURNAL OF SCIENCE RESEARCH. (2021, December 8). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

  • askIITians. (2009, December 9). order of basicity in aqueous medium in methylamines is secondary>prim. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, November 3). Why are secondary and tertiary amines more basic than primary amines? Retrieved from [Link]

  • Hrcak, M. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

  • Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. Retrieved from [Link]

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of Different AtomicChargeSchemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 90(1), 445-458. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

  • Slideshare. (n.d.). Basicity of amines B-pharmacy. Retrieved from [Link]

  • Schlegel Group. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Retrieved from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • Semantic Scholar. (2001). Analysis of the pKas of aliphatic amines using quantum chemical descriptors. The Journal of organic chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, June 4). Field Effect and it's effect on basicity on amines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Introduction & Rationale (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a highly valuable biaryl building block. The ortho-methanamine biphenyl motif is a privileged scaffold in medicinal chemistry, frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a highly valuable biaryl building block. The ortho-methanamine biphenyl motif is a privileged scaffold in medicinal chemistry, frequently utilized in the design of peptidomimetics, CNS-active agents, and angiotensin II receptor antagonists (sartans).

To achieve a scalable and high-yielding synthesis, this protocol utilizes a robust two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: C–C bond formation between 2-bromobenzonitrile and (3,4-dimethylphenyl)boronic acid.

  • Nitrile Reduction: Conversion of the sterically hindered ortho-nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH

    
    ).
    

Reaction Pathway Visualization

SynthesisPathway SM1 2-Bromobenzonitrile Cond1 Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM1->Cond1 SM2 3,4-Dimethylphenylboronic acid SM2->Cond1 Intermediate 3',4'-Dimethyl-[1,1'-biphenyl] -2-carbonitrile Cond2 LiAlH4 Anhydrous THF, Reflux Intermediate->Cond2 Product (3',4'-Dimethyl[1,1'-biphenyl] -2-yl)methanamine Cond1->Intermediate Cond2->Product

Figure 1: Two-step synthesis workflow for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Step 1: Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Causality

The synthesis initiates with the palladium-catalyzed coupling of 2-bromobenzonitrile and (3,4-dimethylphenyl)boronic acid. The choice of 2-bromobenzonitrile as the electrophile over 2-cyanophenylboronic acid is deliberate; it minimizes protodeboronation side reactions, which are notoriously common with electron-deficient ortho-substituted boronic acids[1].

A mixed solvent system of 1,4-dioxane and water (4:1 v/v) is employed. This specific ratio ensures the homogenous dissolution of both the lipophilic organic partners and the inorganic base (K


CO

), which is critical for the generation of the reactive boronate species required for the transmetalation step of the catalytic cycle[2].
Quantitative Data Summary
ReagentMW ( g/mol )EquivalentsRole
2-Bromobenzonitrile182.021.0Electrophile
(3,4-Dimethylphenyl)boronic acid150.001.2Nucleophile
Pd(PPh3)

1155.560.05Catalyst
K

CO

138.212.0Base
1,4-Dioxane / H

O (4:1)
N/AN/ASolvent
Experimental Protocol
  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add 2-bromobenzonitrile (1.0 equiv), (3,4-dimethylphenyl)boronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv) to the flask.
  • Solvent Addition: Introduce the 1,4-Dioxane/H

    
    O (4:1 v/v) solvent mixture to achieve an organic substrate concentration of ~0.2 M.
    
  • Degassing: Sparge the biphasic mixture with argon or nitrogen gas for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) under a positive stream of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and partition with water. Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Filter, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile.

Step 2: Nitrile Reduction to Primary Amine

Mechanistic Insights & Causality

The ortho-position of the biphenyl system imposes significant steric hindrance around the nitrile group. Consequently, milder reducing agents (e.g., NaBH


/NiCl

) or catalytic hydrogenation often result in incomplete conversion or unwanted side reactions (such as partial reduction of the biphenyl system). LiAlH

provides the strong nucleophilic hydride necessary to drive the complete reduction of the nitrile to the imine anion, and subsequently to the primary amine[3].

A critical aspect of this step is the Fieser Workup . Junior chemists frequently struggle with LiAlH


 reductions due to the formation of gelatinous aluminum hydroxide emulsions that trap the product. The Fieser method (

:

:

ratio of H

O : 15% NaOH : H

O) forces the aluminum salts to precipitate as a crisp, granular white solid, ensuring a self-validating, easily filterable system.
Quantitative Data Summary
ReagentMW ( g/mol )EquivalentsRole
3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile207.281.0Substrate
Lithium Aluminum Hydride (LiAlH

)
37.952.0Reducing Agent
Anhydrous THF72.11N/ASolvent
Experimental Protocol
  • Suspension Preparation: In a flame-dried, multi-neck round-bottom flask equipped with an addition funnel and an argon inlet, suspend LiAlH

    
     (2.0 equiv) in anhydrous THF (0.5 M relative to LiAlH
    
    
    
    ).
  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv) in a minimum volume of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the LiAlH

    
     suspension over 30 minutes to control the highly exothermic hydride transfer.
    
  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 3 hours to ensure complete reduction of the sterically hindered intermediate.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of:

    • 
       mL of distilled water (where 
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL of 15% aqueous NaOH solution
      
    • 
       mL of distilled water
      
  • Maturation: Stir the resulting mixture vigorously for 30 minutes at room temperature until the aluminum salts precipitate as a granular white solid.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF or EtOAc to extract any coordinated product.

  • Final Polish: Concentrate the filtrate under reduced pressure to yield the crude (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. Purify via acid-base extraction (dissolving in 1M HCl, washing with ether, basifying with NaOH, and extracting with DCM) to isolate the pure primary amine.

References

  • Title: Palladacycle Catalyst Based on a Cyclopropane Monophosphine Ligand for the Suzuki–Miyaura Cross-Coupling Reaction | Organometallics - ACS Publications Source: acs.org URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing Source: rsc.org URL: [Link]

Sources

Application

Application Note: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine as a Privileged Building Block in Medicinal Chemistry

Executive Summary & Structural Rationale (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a highly specialized, conformationally restricted building block utilized in advanced drug discovery and peptidomimetic design....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a highly specialized, conformationally restricted building block utilized in advanced drug discovery and peptidomimetic design. The core structure features an ortho-aminomethyl biphenyl motif, which forces a characteristic dihedral twist (typically 60°–90°) between the two aromatic rings due to steric repulsion. This atropisomeric-like stability makes it an ideal rigid spacer for mimicking the


 to 

distance of a peptide β-turn[1].

The specific addition of the 3',4'-dimethyl groups elevates this scaffold beyond a standard biphenyl system by serving two critical functions:

  • Pharmacodynamic (PD) Enhancement : The methyl groups act as lipophilic anchors. When targeting serine proteases (e.g., Dipeptidyl Peptidase-4) or G-Protein Coupled Receptors (GPCRs), these groups project into deep hydrophobic subpockets (such as the S1 or S2 pockets), significantly increasing binding affinity via optimized van der Waals interactions[2].

  • Pharmacokinetic (PK) Optimization : Unsubstituted biphenyls are notorious for being highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) at the para and meta positions. The 3',4'-dimethyl substitution effectively blocks these metabolic hotspots, thereby reducing clearance rates and prolonging the in vivo half-life of the resulting drug candidate[3].

Physicochemical Profiling & Quantitative Data

To illustrate the strategic advantage of the 3',4'-dimethyl substitution, the table below compares the theoretical physicochemical properties and pharmacokinetic predictors of the substituted building block against the baseline unsubstituted scaffold.

Property / Metric[1,1'-Biphenyl]-2-ylmethanamine (Baseline)(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
Molecular Weight ( g/mol ) 183.25211.31
Calculated LogP (cLogP) ~2.1~2.9
Topological Polar Surface Area (tPSA) 26.02 Ų26.02 Ų
Hydrogen Bond Donors (HBD) 22
Hydrogen Bond Acceptors (HBA) 11
CYP450 Oxidation Liability High (Exposed para/meta positions)Low (Positions sterically/electronically blocked)
S1 Pocket Occupancy (Proteases) ModerateHigh (Enhanced hydrophobic contacts)

Application 1: Fragment-Based Drug Discovery (FBDD)

Mechanistic Context

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, the biphenyl-2-ylmethanamine fragment is a validated pharmacophore that binds potently to the enzyme's active site (PDB: 3CCB)[2]. The primary amine forms a critical salt bridge with the Glu205/Glu206 residues of DPP-4, while the biphenyl system occupies the hydrophobic S1 pocket. Utilizing the 3',4'-dimethyl variant maximizes S1 pocket occupancy, leading to superior target engagement and downstream incretin stabilization[4].

Protocol 1: Reductive Amination for Secondary Amine Library Generation

This self-validating protocol details the coupling of the biphenyl building block to a heterocyclic aldehyde (e.g., benzimidazole-2-carboxaldehyde).

Reagents & Materials:

  • (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (0.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation : Dissolve the biphenyl amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (0.2 M concentration).

    • Causality: DCE is selected over protic solvents to ensure complete dissolution of the highly lipophilic dimethyl-biphenyl scaffold.

  • Acid Catalysis : Add glacial AcOH (0.1 eq) to the mixture and stir at room temperature for 2 hours.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity. This is crucial to overcome the slight steric hindrance imposed by the ortho-biphenyl moiety during nucleophilic attack.

  • In-Process Control (IPC) : Sample 10 µL of the reaction, dilute in Acetonitrile, and analyze via LC-MS.

    • Validation: Proceed only when the aldehyde mass is depleted and the intermediate iminium ion mass

      
       is dominant.
      
  • Reduction : Cool the reaction to 0 °C and add STAB (1.5 eq) in portions. Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Causality: STAB is a mild reducing agent that selectively reduces the protonated iminium ion without reducing unreacted aldehyde, strictly preventing the formation of unwanted alcohol byproducts.

  • Quench & Extraction : Quench with saturated aqueous

    
    . Extract the aqueous layer with Dichloromethane (3x). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification : Purify the crude secondary amine via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Application 2: Peptidomimetic Synthesis (β-Turn Induction)

Mechanistic Context

Therapeutic peptides often suffer from poor oral bioavailability and rapid proteolytic cleavage. By replacing a flexible, enzymatically labile dipeptide sequence with the rigid (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine scaffold, medicinal chemists can lock the molecule into a bioactive β-turn conformation, shielding it from proteases while maintaining target affinity[1].

Protocol 2: Sterically Hindered Amide Coupling

This protocol describes the solution-phase amide coupling of the sterically hindered biphenyl amine to a Boc-protected amino acid.

Reagents & Materials:

  • (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (1.0 eq)

  • Boc-Amino Acid (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation : In an oven-dried flask under inert atmosphere, dissolve the Boc-Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

    • Causality: HATU is strictly required over standard carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester. This hyper-reactive intermediate is necessary to overcome the steric barrier of the ortho-aminomethyl group sitting adjacent to the twisted biphenyl system.

  • Coupling : Add the biphenyl amine (1.0 eq) dropwise to the pre-activated mixture. Stir at room temperature for 4–6 hours.

    • Causality: DIPEA is utilized as a non-nucleophilic base to maintain the basic environment required for coupling without competing as a nucleophile.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexane/EtOAc) using a Ninhydrin stain.

    • Validation: The reaction is self-validating when the primary amine spot (which stains deep purple/blue with Ninhydrin) completely disappears, indicating full conversion to the amide.

  • Workup : Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated

    
    , and brine to remove DMF and coupling byproducts.
    
  • Isolation : Dry the organic layer, concentrate, and purify via flash column chromatography to yield the highly pure peptidomimetic intermediate.

System Workflows & Pathway Visualizations

Workflow Start Building Block: (3',4'-Dimethyl[1,1'-biphenyl] -2-yl)methanamine Reaction Amide Coupling / Reductive Amination (HATU or STAB) Start->Reaction Intermediate Scaffold Integration (Secondary Amine / Amide) Reaction->Intermediate Purification LC-MS Validation & RP-HPLC Purification Intermediate->Purification Assay In Vitro Screening (e.g., DPP-4 Inhibition Assay) Purification->Assay

Workflow for integrating the biphenyl building block into a drug discovery pipeline.

Pathway Inhibitor Dimethyl-Biphenyl DPP-4 Inhibitor DPP4 DPP-4 Enzyme (Active State) Inhibitor->DPP4 Binds S1 Pocket InhibitedDPP4 DPP-4 Enzyme (Inhibited State) DPP4->InhibitedDPP4 Inhibition GLP1_Inactive Inactive GLP-1 (Cleaved) DPP4->GLP1_Inactive Cleaves GLP1_Active Active GLP-1 (Incretin) InhibitedDPP4->GLP1_Active Prevents Cleavage Insulin Insulin Secretion (β-cells) GLP1_Active->Insulin Stimulates

Pharmacological pathway of DPP-4 inhibition by biphenyl-derived compounds.

References

1.[3] WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (amd) - Google Patents. (n.d.). Google.com. Retrieved from 2.[2] 3CCB: Crystal Structure of Human DPP4 in complex with a benzimidazole derivative. (n.d.). Rcsb.org. Retrieved from 3.[4] DPP4 Result Summary - BioGRID. (n.d.). Thebiogrid.org. Retrieved from 4.[1] Synthesis of a 24-Membered Cyclic Peptide-Biphenyl Hybrid | Request PDF - ResearchGate. (n.d.). Researchgate.net. Retrieved from

Sources

Method

Reagents required for the synthesis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Application Note: Synthesis and Protocol for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Introduction & Pharmacological Relevance Biphenylmethylamines represent a privileged class of chemical scaffolds in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Protocol for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Introduction & Pharmacological Relevance

Biphenylmethylamines represent a privileged class of chemical scaffolds in modern drug discovery. The biphenyl core provides a rigid, lipophilic framework capable of participating in extensive π-π stacking and hydrophobic interactions within protein binding pockets[1]. Specifically, ortho-substituted biphenyl systems are critical intermediates in the synthesis of Sartan-class antihypertensives and emerging small-molecule inhibitors targeting the 2[2].

The target compound, (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine , incorporates a primary amine that serves as an excellent handle for further functionalization (e.g., reductive amination, amide coupling) and a highly lipophilic 3',4'-dimethyl-substituted B-ring. This guide details a robust, self-validating two-step synthetic protocol for its preparation.

Synthetic Strategy & Mechanistic Rationale

The synthesis is executed via a convergent two-step pathway, prioritizing high atom economy and reliable purification methods.

Step 1: Construction of the Biaryl Axis (Suzuki-Miyaura Coupling)

The coupling of 2-bromobenzonitrile with (3,4-dimethylphenyl)boronic acid is catalyzed by Tetrakis(triphenylphosphine)palladium(0)[3].

  • Causality & Expert Insight: The reaction initiates with the oxidative addition of the electron-deficient 2-bromobenzonitrile to the Pd(0) center, forming a stable Pd(II) intermediate. A critical component is the inorganic base (K₂CO₃), which coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex. This activation is mandatory; without it, the transmetalation step to the Pd(II) center is kinetically prohibited. Subsequent reductive elimination yields the biaryl carbonitrile and regenerates the active Pd(0) catalyst. Degassing the solvent system is imperative to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) by dissolved molecular oxygen.

Step 2: Nitrile Reduction to Primary Amine

The intermediate 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile is reduced using Lithium Aluminum Hydride (LiAlH₄)[4].

  • Causality & Expert Insight: LiAlH₄ acts as a potent source of nucleophilic hydride (H⁻). The hydride attacks the electrophilic carbon of the nitrile, generating an imine salt intermediate, which rapidly accepts a second hydride to form the fully reduced primary amine salt[5]. To isolate the free amine, a highly controlled "Fieser Workup" is employed. Instead of standard aqueous quenching—which generates unfilterable, gelatinous aluminum hydroxide emulsions—the sequential addition of water, 15% NaOH, and more water forces the aluminum salts to precipitate as a dense, granular white solid (sodium aluminate). This ensures high recovery of the lipophilic amine product without the need for exhaustive chromatography.

Quantitative Reaction Data

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountExpected Yield
1 2-Bromobenzonitrile182.021.01.82 g (10 mmol)-
1 (3,4-Dimethylphenyl)boronic acid150.011.21.80 g (12 mmol)-
1 Pd(PPh₃)₄1155.560.050.58 g (0.5 mmol)-
1 K₂CO₃138.212.53.45 g (25 mmol)-
1 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile 207.27--85-92% (1.76-1.90 g)
2 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile207.271.01.04 g (5.0 mmol)-
2 LiAlH₄ (Solid)37.952.00.38 g (10 mmol)-
2 (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine 211.30--78-85% (0.82-0.90 g)

Experimental Protocols

Protocol A: Synthesis of 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile
  • Preparation: In an oven-dried 100 mL Schlenk flask, combine 2-bromobenzonitrile (1.82 g, 10 mmol), (3,4-dimethylphenyl)boronic acid (1.80 g, 12 mmol), and K₂CO₃ (3.45 g, 25 mmol).

  • Solvent Addition & Degassing: Add a mixture of Toluene (40 mL) and distilled H₂O (10 mL). Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) against a positive flow of Argon. Seal the flask and heat to 90 °C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: The biphasic mixture will turn from pale yellow to dark brown/black as the Pd catalyst cycles. Reaction completion is verified via TLC (Hexanes:EtOAc 9:1), observing the disappearance of 2-bromobenzonitrile (R_f ~0.5) and the appearance of the highly UV-active biaryl product (R_f ~0.4).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and separate the layers. Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc 95:5) to afford the intermediate as a white solid.

Protocol B: Synthesis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
  • Preparation: Suspend LiAlH₄ (0.38 g, 10 mmol) in anhydrous THF (20 mL) in a flame-dried, Argon-purged 100 mL round-bottom flask cooled to 0 °C in an ice bath.

  • Reduction: Dissolve 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile (1.04 g, 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to reflux gently at 65 °C for 4 hours.

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the starting nitrile (R_f ~0.6) and the appearance of a baseline spot corresponding to the amine salt.

  • Fieser Workup: Cool the reaction strictly to 0 °C. Carefully quench by sequential, dropwise addition of:

    • 0.38 mL of distilled H₂O

    • 0.38 mL of 15% aqueous NaOH

    • 1.14 mL of distilled H₂O

  • Isolation: Stir the mixture vigorously for 30 minutes at room temperature until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 20 mL). Concentrate the filtrate in vacuo to yield the target primary amine as a pale yellow oil.

  • Final Validation: FTIR should confirm the absence of the sharp C≡N stretch at ~2220 cm⁻¹ and the presence of broad N-H stretching bands at 3300–3400 cm⁻¹.

Mandatory Visualizations

SyntheticWorkflow A 2-Bromobenzonitrile + (3,4-Dimethylphenyl)boronic acid B 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile (Intermediate) A->B Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C C (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (Target Product) B->C Nitrile Reduction LiAlH4, THF 0°C to RT

Synthetic workflow for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

SuzukiCycle Pd0 Pd(0) Catalyst Regeneration OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd + 2-Bromobenzonitrile TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet + Activated Boronate (via K2CO3) TransMet->Pd0 Reductive Elimination - Halide/Boron Waste Product Biphenyl Product TransMet->Product Yields

Catalytic cycle of the Suzuki-Miyaura cross-coupling step.

References

  • Title: Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)
  • Source: arabjchem.
  • Source: mdpi.
  • Source: chemguide.co.
  • Source: wikipedia.

Sources

Application

Introduction: Navigating the Challenges of Sterically Hindered Amine Acylation

An Application Guide to Amide Coupling Reactions Using (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling Reactions Using (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] While numerous protocols exist, the coupling of sterically hindered amines presents a significant synthetic challenge. The molecule (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a prime example of such a substrate. Its structural complexity, characterized by the bulky biphenyl moiety positioned ortho to the methylamine group, significantly encumbers the nitrogen atom. This steric shield slows the rate of nucleophilic attack on an activated carboxylic acid, often leading to low yields, incomplete reactions, and the prevalence of side reactions with standard coupling methods.

This guide provides a detailed exploration of robust and efficient protocols for the successful amide coupling of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine with various carboxylic acids. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental procedures, and provide troubleshooting insights derived from extensive field experience. The methodologies presented are designed to be self-validating systems, ensuring reproducibility and high yields for researchers tackling these demanding acylations.

Strategic Selection of Coupling Reagents for Hindered Substrates

The key to successfully acylating a sterically congested amine like (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine lies in the choice of the activating agent. The ideal reagent must rapidly convert the carboxylic acid into a highly reactive intermediate that can be efficiently intercepted by the poorly nucleophilic amine before it degrades or participates in side reactions.

  • Carbodiimide-Based Reagents (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common due to their cost-effectiveness and the water-solubility of their urea byproduct, which simplifies purification.[3][4] However, the O-acylisourea intermediate formed is relatively unstable. For hindered amines, the rate of nucleophilic attack can be slow, allowing this intermediate to rearrange or react with another carboxylic acid molecule. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is crucial, as they trap the O-acylisourea to form a more stable and reactive HOBt-ester, mitigating side reactions and reducing potential racemization.[3]

  • Uronium/Aminium Salt-Based Reagents (e.g., HATU): For particularly challenging couplings, uronium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior.[2][3] HATU is known for its high reactivity, rapid reaction kinetics, and low rates of epimerization.[3] It generates a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by hindered amines compared to HOBt-esters.[3] This makes HATU the reagent of choice for substrates like (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

  • Acyl Halide-Based Methods: An alternative strategy for difficult couplings involves converting the carboxylic acid to a highly reactive acyl fluoride in situ. This method has proven effective for coupling sterically hindered substrates where standard methods may fail.[5][6]

Based on this analysis, we will first detail the premier protocol using HATU, followed by a reliable alternative using EDC/HOBt.

Mechanism of Action: A Visual Guide

Understanding the reaction pathway is fundamental to optimizing conditions and troubleshooting.

HATU-Mediated Coupling Mechanism

In this mechanism, the carboxylate anion attacks the electrophilic HATU reagent to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to furnish the amide product.[3]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU, Base Byproduct1 Protonated Base RCOOH->Byproduct1 - H+ Base Base (e.g., DIPEA) HATU HATU Byproduct2 Tetramethylurea Amine (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (Ar-CH2NH2) Amide Amide Product ActiveEster->Amide + Amine ActiveEster->Byproduct2 - HOAt, - TMU

Caption: Mechanism of HATU-mediated amide coupling.

EDC/HOBt-Mediated Coupling Mechanism

The carboxylic acid first adds to EDC, forming an unstable O-acylisourea intermediate. HOBt rapidly intercepts this intermediate to generate a more stable HOBt-active ester. The amine then attacks this ester to form the amide bond.[3]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Unstable) RCOOH->O_Acylisourea + EDC EDC EDC HOBt HOBt Amine (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (Ar-CH2NH2) HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea EDC Byproduct (Isourea) Amide Amide Product HOBt_Ester->Amide + Amine HOBt_Ester->Urea - EDC Byproduct Amide->HOBt (regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol is optimized for sterically demanding amines and is the primary recommendation for coupling with (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.

  • Allow the reaction to warm slowly to room temperature and stir for 4 to 24 hours. The extended reaction time is often necessary for hindered substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[3]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method serves as a reliable alternative to HATU, particularly when cost is a consideration. It is crucial to include HOBt to ensure reasonable efficiency with this challenging substrate.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard aqueous workup and purification reagents

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 to 36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Experimental Workflow

The overall process, from setup to final product, follows a standardized sequence.

Workflow Setup 1. Reagent Preparation (Flask, Inert Atmosphere) Activation 2. Acid Activation (Add Coupling Reagent & Base at 0°C) Setup->Activation Coupling 3. Amine Addition & Reaction (Warm to RT) Activation->Coupling Monitoring 4. Reaction Monitoring (TLC / LC-MS) Coupling->Monitoring Workup 5. Aqueous Workup (Quench & Extract) Monitoring->Workup Upon Completion Purification 6. Purification (Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide coupling reactions.

Data Summary and Reagent Comparison

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtRationale for Hindered Amines
Coupling Reagent HATUEDC·HClHATU forms a more reactive OAt-ester, leading to faster kinetics essential for overcoming steric hindrance.[3]
Additive None required (HOAt is part of HATU)HOBtHOBt is critical to trap the unstable O-acylisourea intermediate and improve reaction efficiency.
Equivalents (Amine) 1.1 - 1.21.1 - 1.2A slight excess of the amine can help drive the reaction to completion.
Equivalents (Reagent) 1.2 - 1.51.5Higher equivalents are often needed for difficult couplings to ensure complete activation.
Base DIPEADIPEA / TEAA non-nucleophilic base is required to deprotonate the acid without competing in the reaction.
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCMPolar aprotic solvents are standard for these reactions. Ensure they are anhydrous.
Typical Time 4 - 24 h12 - 36 hHATU reactions are generally faster, but hindered substrates require longer times for both methods.
Relative Cost HigherLowerEDC is significantly less expensive than HATU.
Byproduct Removal Aqueous WorkupAqueous WorkupBoth tetramethylurea (from HATU) and the EDC-urea byproduct are water-soluble.[3]

Troubleshooting and Field-Proven Insights

  • Low or No Yield: This is the most common issue.

    • Verify Reagent Quality: Ensure all reagents, especially the coupling agent and solvents, are anhydrous. Water will hydrolyze the activated intermediates.[3]

    • Switch Reagents: If using the EDC/HOBt protocol, switch to the more potent HATU method.[3]

    • Increase Equivalents: For exceptionally difficult couplings, increasing the equivalents of HATU and DIPEA to 1.5 and 4.0, respectively, can be beneficial.

    • Increase Temperature: Gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation barrier, but should be used cautiously as it can also promote side reactions or racemization.

  • Incomplete Reaction: If starting material persists after 24 hours:

    • Re-dosing: Add an additional portion (0.3-0.5 equiv) of the coupling reagent and base to the reaction mixture.

    • Extended Time: Simply allow the reaction to stir longer. Some highly hindered couplings may require up to 48 hours.

  • Side Product Formation:

    • Pre-activation Time: Ensure the pre-activation step (stirring the acid, coupling reagent, and base before adding the amine) is not excessively long, as the activated ester can degrade over time.

    • Temperature Control: Maintain the initial reaction temperature at 0 °C during the addition of reagents to minimize side reactions.

By applying the principles and detailed protocols within this guide, researchers and drug development professionals can confidently approach the synthesis of amides from challenging, sterically hindered amines like (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, paving the way for the creation of novel and complex molecular architectures.

References

  • Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals Introduction (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a primary amine featuring a substituted biphenyl scaffold. This structural motif is of signi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a primary amine featuring a substituted biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and functional materials. Reductive amination stands out as a robust and widely employed method for the synthesis of amines from carbonyl compounds. This application note provides a comprehensive guide to the synthesis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, focusing on the preparation of its key precursor, 3',4'-Dimethyl[1,1'-biphenyl]-2-carbaldehyde, and its subsequent conversion to the target primary amine via reductive amination.

The synthetic strategy is divided into two main stages:

  • Synthesis of the Precursor Aldehyde: Formation of the 3',4'-dimethyl-[1,1'-biphenyl] core and introduction of the formyl group at the 2-position. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for constructing the biphenyl linkage.

  • Reductive Amination: Conversion of the aldehyde to the primary amine using a suitable ammonia source and a selective reducing agent.

This document will provide detailed, step-by-step protocols for each stage, explain the rationale behind the choice of reagents and conditions, and offer insights into the characterization of the final product.

Synthesis of the Precursor: 3',4'-Dimethyl[1,1'-biphenyl]-2-carbaldehyde

The synthesis of the target aldehyde is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is renowned for its high yields and functional group tolerance.[1][2]

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product reactant1 2-Formylphenylboronic acid catalyst Pd Catalyst Base reactant1->catalyst + reactant2 4-Bromo-1,2-dimethylbenzene reactant2->catalyst + product 3',4'-Dimethyl[1,1'-biphenyl]-2-carbaldehyde catalyst->product

A schematic of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[1][3]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Formylphenylboronic acid149.961.0150 mg
4-Bromo-1,2-dimethylbenzene185.061.1204 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg
Tricyclohexylphosphine (PCy₃)280.490.0411.2 mg
Potassium phosphate (K₃PO₄), tribasic212.272.0425 mg
Toluene--5 mL
Water--0.5 mL

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphenylboronic acid (150 mg, 1.0 mmol), 4-bromo-1,2-dimethylbenzene (204 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), tricyclohexylphosphine (11.2 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3',4'-Dimethyl[1,1'-biphenyl]-2-carbaldehyde.

Reductive Amination of 3',4'-Dimethyl[1,1'-biphenyl]-2-carbaldehyde

The conversion of the synthesized aldehyde to the target primary amine, (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, is achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it tolerates a wide range of functional groups and generally provides high yields.[4][5]

Reaction Scheme:

Reductive_Amination cluster_reactants Reactants cluster_product Product reactant1 3',4'-Dimethyl[1,1'-biphenyl]-2-carbaldehyde reagent Sodium Triacetoxyborohydride (NaBH(OAc)₃) reactant1->reagent + reactant2 Ammonium Acetate (NH₄OAc) reactant2->reagent + product (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine reagent->product

A schematic of the reductive amination reaction.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is based on established procedures for the reductive amination of aldehydes to primary amines.[4][6]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3',4'-Dimethyl[1,1'-biphenyl]-2-carbaldehyde210.271.0210 mg
Ammonium acetate (NH₄OAc)77.0810.0771 mg
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)--10 mL

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3',4'-Dimethyl[1,1'-biphenyl]-2-carbaldehyde (210 mg, 1.0 mmol) and ammonium acetate (771 mg, 10.0 mmol) in 1,2-dichloroethane (10 mL).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 10 minutes. The addition may cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with dichloromethane and gradually increasing the polarity with methanol containing a small amount of triethylamine (to prevent protonation of the amine on the silica gel) is typically effective. This will yield the pure (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. The product has a CAS Number of 946714-10-9.

Characterization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

The structure and purity of the synthesized (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the biphenyl rings, the benzylic methylene protons adjacent to the nitrogen, the amino protons (which may be a broad singlet), and the two methyl groups on one of the phenyl rings.[7]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the biphenyl system, the benzylic carbon, and the two methyl carbons.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and C-H stretching of the aromatic and methyl groups.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]

  • Scribd. (n.d.). Multi Step Synthesis Post Lab. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • BORIS Portal. (2024, January 23). Green Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109704941A - The preparation method of 3,4- dimethylbenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • PubMed Central (PMC). (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2018, February 14). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Retrieved from [Link]

  • Google Patents. (2016, May 12). WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.
  • The Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-(4-biphenyl)-(9, 9-dimethylfluorene-2-yl) amine. Retrieved from [Link]

Sources

Application

Application Note: Strategic Functionalization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Executive Summary (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS: Variable/Generic Scaffold) represents a "privileged structure" in medicinal chemistry. The biphenyl core provides a lipophilic anchor common in GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS: Variable/Generic Scaffold) represents a "privileged structure" in medicinal chemistry. The biphenyl core provides a lipophilic anchor common in GPCR antagonists (e.g., Angiotensin II receptor blockers) and kinase inhibitors, while the ortho-positioned methanamine tail serves as a critical vector for growing the molecule into polar binding pockets.

However, this scaffold presents a unique synthetic challenge: The Ortho-Effect. The steric clash between the C2-methanamine arm and the C1'-phenyl ring forces the biphenyl system into a twisted, non-planar conformation. While this pre-organization is beneficial for binding affinity, it creates a "guarded" nucleophile. Standard functionalization protocols often suffer from slow kinetics or incomplete conversion.

This guide provides optimized protocols specifically tuned to overcome the steric and electronic idiosyncrasies of this scaffold, ensuring high yields and reproducibility.

Structural Analysis & Reactivity Profile

Before attempting synthesis, one must understand the steric environment of the amine nitrogen.

The "Biphenyl Twist"

Unlike a flat fluorene system, the 3',4'-dimethyl[1,1'-biphenyl] core is twisted. The hydrogen atoms at the 6- and 2'-/6'- positions create steric repulsion, forcing a dihedral angle of approximately 60–90°.

  • Consequence: The proximal phenyl ring (Ring A) acts as a "shield" over one face of the amine.

  • Solubility: The 3',4'-dimethyl substitution on the distal ring significantly increases lipophilicity (

    
    ). Reactions should be designed using non-polar or dipolar aprotic solvents (DCM, THF, DMF) rather than alcohols.
    
Nucleophilicity vs. Basicity

The amine is a primary benzylamine .

  • pKₐ: ~9.5 (approximate for benzylamines).

  • Reactivity: It is more nucleophilic than an aniline but less reactive than a linear alkyl amine due to the inductive effect of the phenyl ring and the steric bulk of the ortho-biaryl system.

Decision Matrix: Choosing the Right Pathway

ReactionLogic Start Target Moiety? Amide Amide (R-CO-NH-Ar) Start->Amide SecAmine Secondary Amine (R-CH2-NH-Ar) Start->SecAmine ArylAmine N-Aryl Amine (Ar'-NH-Ar) Start->ArylAmine AcidChoice Is the Acid Sterically Hindered? Amide->AcidChoice AldehydeChoice Aldehyde or Ketone? SecAmine->AldehydeChoice Buchwald-Hartwig\n(RuPhos/BrettPhos) Buchwald-Hartwig (RuPhos/BrettPhos) ArylAmine->Buchwald-Hartwig\n(RuPhos/BrettPhos) Pd-Catalysis Standard Coupling\n(EDCI/HOBt) Standard Coupling (EDCI/HOBt) AcidChoice->Standard Coupling\n(EDCI/HOBt) No High-Power Coupling\n(HATU or Acid Chloride) High-Power Coupling (HATU or Acid Chloride) AcidChoice->High-Power Coupling\n(HATU or Acid Chloride) Yes Reductive Amination\n(STAB, One-Pot) Reductive Amination (STAB, One-Pot) AldehydeChoice->Reductive Amination\n(STAB, One-Pot) Aldehyde Ti(OiPr)4 Pre-activation\n+ NaBH4 Ti(OiPr)4 Pre-activation + NaBH4 AldehydeChoice->Ti(OiPr)4 Pre-activation\n+ NaBH4 Ketone

Figure 1: Synthetic decision tree for functionalizing (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Protocol A: Amide Coupling (High-Efficiency)

Objective: Acylation of the amine with a carboxylic acid. Challenge: If the carboxylic acid partner is also bulky, the reaction may stall at the active ester intermediate. Solution: Use HATU, which generates a highly reactive aza-benzotriazole ester, and maintain a high concentration.

Materials
  • Substrate: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (1.0 equiv)

  • Acid Partner: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • Base: DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to amine).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Pre-activation: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

    • Expert Note: Do not skip this pre-activation. It ensures the bulky acid is fully converted to the active species before the amine approaches.

  • Amine Addition: Add the Biphenyl Methanamine (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check LCMS. If conversion is <50% after 2 hours, heat to 50°C.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash 2x with 5% LiCl solution (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄.

Protocol B: Reductive Amination (Secondary Amines)

Objective: Alkylation of the amine using an aldehyde or ketone.[1] Challenge: Formation of the imine intermediate can be slow due to the ortho-biphenyl twist blocking the trajectory of attack. Solution: Use a "One-Pot, Sequential" approach with a mild reducing agent (STAB) and a Lewis Acid promoter if necessary.

Materials
  • Substrate: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) or Ti(OiPr)₄ (for ketones).

Step-by-Step Procedure
  • Imine Formation: Dissolve the amine and the aldehyde/ketone in DCE (0.1 M).

  • Acid Catalysis: Add AcOH (1.0 equiv). Stir for 30–60 minutes at RT.

    • Troubleshooting: If using a ketone , replace AcOH with Titanium(IV) isopropoxide (1.2 equiv) and stir for 4 hours to force imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in one portion.

  • Warming: Allow the reaction to warm to RT and stir overnight (12h).

  • Quench: Quench with Sat. NaHCO₃. Stir vigorously for 15 minutes to break up boron complexes.

  • Extraction: Extract with DCM. The product is likely lipophilic; ensure the aqueous layer is fully extracted.

Protocol C: Buchwald-Hartwig N-Arylation

Objective: Coupling the amine with an Aryl Halide (Ar-Cl/Br) to form a biaryl-aniline hybrid. Challenge: Primary benzylamines possess


-hydrogens. Standard Pd catalysts often lead to 

-hydride elimination (forming an imine/aldehyde byproduct) rather than the desired C-N bond. Furthermore, the steric bulk of the biphenyl group hinders the reductive elimination step. Solution: Use BrettPhos or RuPhos precatalysts. These bulky, electron-rich ligands facilitate oxidative addition and accelerate reductive elimination faster than $\beta-hydride elimination can occur.
Mechanism & Ligand Logic[2]

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord Biphenyl Amine Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim Fast w/ RuPhos Beta-Hydride Elimination\n(Imine Byproduct) Beta-Hydride Elimination (Imine Byproduct) Deprot->Beta-Hydride Elimination\n(Imine Byproduct) Avoided by Ligand Choice RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical role of ligand selection in preventing beta-hydride elimination.

Materials
  • Substrate: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (1.0 equiv)

  • Aryl Halide: Ar-Br (1.0 equiv)

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. This reaction is oxygen sensitive .

  • Solids: Add the Aryl Bromide , Base (NaOtBu) , and Pd-Precatalyst to the vial.

  • Liquids: Add the Biphenyl Methanamine (dissolved in Toluene) via syringe. Concentration should be 0.2 M.

  • Heating: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Expert Note: Do not overheat (>110°C) as this promotes catalyst decomposition and debenzylation.

  • Workup: Filter through a pad of Celite to remove Palladium black and salts. Wash with EtOAc. Concentrate and purify via Flash Chromatography.

QC & Purification Data

When analyzing the functionalized products, use the following characteristic data points:

ParameterObservation / Expectation
UV Absorbance The biphenyl core is a strong chromophore. Expect

around 250–260 nm.
1H NMR (Amine) The benzylic CH₂ usually appears as a singlet or doublet (if coupled) around

3.8–4.2 ppm.
1H NMR (Methyls) The 3',4'-dimethyl groups appear as two singlets around

2.2–2.3 ppm.[2]
Solubility Products are highly lipophilic. Use gradients starting at 0% MeOH/DCM up to 5% MeOH. Avoid pure hexanes as the amine might stick to silica; add 1% Et₃N.

References

  • Amide Coupling with HATU

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. Link

  • Reductive Amination (STAB)

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. Link

  • Buchwald-Hartwig (Primary Amines)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition. Link

    • Note: Specifically references RuPhos/BrettPhos utility for primary aliph
  • Ortho-Effect in Biphenyls

    • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds". Angewandte Chemie. Link

Sources

Method

Scalable synthesis methods for dimethyl biphenyl methanamine

An Application Guide to the Scalable Synthesis of N,N-dimethyl-(4-biphenyl)methanamine Authored by: Dr. Gemini, Senior Application Scientist Abstract This comprehensive guide details scalable and robust synthetic methodo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of N,N-dimethyl-(4-biphenyl)methanamine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details scalable and robust synthetic methodologies for the production of N,N-dimethyl-(4-biphenyl)methanamine, a compound of interest in pharmaceutical research and development due to the prevalence of the biphenyl scaffold in bioactive molecules. We move beyond simple procedural lists to provide an in-depth analysis of the chemical rationale behind two primary, industrially viable synthetic routes: direct reductive amination and classical N-methylation. This document is intended for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, comparative analysis of methods, and critical insights into process optimization for large-scale synthesis.

Introduction and Strategic Overview

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the development of efficient, scalable, and cost-effective methods for synthesizing functionalized biphenyl derivatives is of paramount importance. N,N-dimethyl-(4-biphenyl)methanamine serves as a key building block or final compound in various research programs.

The primary challenge in its synthesis is the controlled formation of the tertiary amine functionality without side reactions and using reagents that are amenable to industrial scale-up. Direct alkylation of the corresponding primary or secondary amine with agents like methyl iodide is often difficult to control, leading to the formation of undesired quaternary ammonium salts and yielding a mixture of products.[2] Therefore, reductive amination strategies are overwhelmingly preferred for their selectivity and high yields.[3]

This guide will focus on two principal retrosynthetic disconnections, as illustrated below, which represent the most logical and field-proven approaches to the target molecule.

Logical Synthesis Workflow

cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Pathways Target N,N-dimethyl- (4-biphenyl)methanamine C1 C-N Bond Formation Target->C1 Disconnection C2 N-Methylation Target->C2 Disconnection SM1 4-Biphenyl- carboxaldehyde C1->SM1 Strategy 1: Direct Reductive Amination SM2 Dimethylamine C1->SM2 Strategy 1: Direct Reductive Amination SM3 4-Biphenyl- methanamine C2->SM3 Strategy 2: Eschweiler-Clarke Methylation SM4 Formaldehyde & Formic Acid C2->SM4 Strategy 2: Eschweiler-Clarke Methylation

Caption: Retrosynthetic analysis and corresponding forward synthesis strategies.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route on a large scale is dictated by factors including reagent cost, reaction conditions (temperature, pressure), atom economy, safety, and waste stream management.

StrategyMethodKey ReagentsAdvantagesScalability Considerations & Disadvantages
1. Direct Reductive Amination Hydride Reduction4-Biphenylcarboxaldehyde, Dimethylamine, NaBH(OAc)₃High selectivity, mild reaction conditions, commercially available reagents.[2]Higher cost of NaBH(OAc)₃. Boron-containing waste streams.
Catalytic Hydrogenation4-Biphenylcarboxaldehyde, Dimethylamine, H₂, Pd/CExcellent atom economy (water is the only byproduct), catalyst can be recycled, highly scalable.Requires specialized high-pressure hydrogenation equipment. Catalyst can be pyrophoric.
2. N-Methylation Eschweiler-Clarke Reaction4-Biphenylmethanamine, Formaldehyde, Formic AcidUses inexpensive bulk reagents. Irreversible reaction due to CO₂ evolution, driving it to completion.[4] Avoids quaternary salt formation.[5] High yields are typical.[6]Reaction is often run at elevated temperatures (~100 °C).[4] Requires careful handling of formaldehyde (toxic) and formic acid (corrosive).

Detailed Application Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Direct Reductive Amination via Sodium Triacetoxyborohydride

This method is favored for its operational simplicity and mild conditions, making it ideal for laboratory and pilot scales where reagent cost is less critical. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] is deliberate; it is a milder reducing agent than sodium borohydride and will not readily reduce the starting aldehyde, allowing the in situ formation and subsequent reduction of the iminium ion to proceed cleanly.[2][7]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-biphenylcarboxaldehyde (1.0 eq) and dichloromethane (DCM, ~0.5 M concentration).

  • Imine Formation: Add a solution of dimethylamine (2.0 M in THF, 1.2 eq) to the flask. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium salt.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes. An exotherm may be observed; maintain the temperature below 30 °C with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield N,N-dimethyl-(4-biphenyl)methanamine as a clear oil.

Protocol 2: N-Methylation via the Eschweiler-Clarke Reaction

This classical named reaction is a powerhouse for the exhaustive methylation of primary amines and is highly suitable for large-scale production due to the low cost of its reagents.[8] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[9] The loss of carbon dioxide gas makes the reaction irreversible, ensuring high conversion.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-biphenylmethanamine (1.0 eq).

  • Reagent Addition: Add formic acid (97-100%, 3.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (37 wt%, 2.5 eq). The initial reaction is often exothermic.

  • Heating: Heat the reaction mixture to 90-100 °C using an oil bath. The evolution of carbon dioxide should be observed. Maintain this temperature for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product is significantly less polar than the starting primary amine.

  • Work-up (Acidification): After cooling to room temperature, slowly add concentrated hydrochloric acid (HCl) and heat the mixture at reflux for an additional 1 hour to hydrolyze any formamide byproducts.

  • Work-up (Basification): Cool the mixture in an ice bath and carefully basify with a 6 M sodium hydroxide (NaOH) solution until the pH is >12.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Mechanistic Insight: The Eschweiler-Clarke Reaction

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process occurs twice for a primary amine to yield the tertiary amine.

cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation Primary Amine R-NH₂ Imine R-N=CH₂ Primary Amine->Imine + HCHO - H₂O Iminium Ion 1 [R-NH=CH₂]⁺ Imine->Iminium Ion 1 + HCOOH Secondary Amine R-NHCH₃ Iminium Ion 1->Secondary Amine + HCOO⁻ - CO₂ Iminium Ion 2 [R-N(CH₃)=CH₂]⁺ Secondary Amine->Iminium Ion 2 + HCHO - H₂O Tertiary Amine R-N(CH₃)₂ Iminium Ion 2->Tertiary Amine + HCOO⁻ - CO₂

Sources

Application

Application Note: Strategic Utilization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine in Heterocycle Synthesis

Executive Summary (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS: 946714-10-9) is a specialized biaryl-2-methylamine building block designed for the rapid construction of fused tricyclic heterocycles. Unlike simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS: 946714-10-9) is a specialized biaryl-2-methylamine building block designed for the rapid construction of fused tricyclic heterocycles. Unlike simple benzylamines, this scaffold possesses a pre-organized biaryl axis with an electron-rich "B-ring" (3',4'-dimethyl substituted), making it an ideal substrate for intramolecular C-H activation and oxidative cyclization protocols.

This guide details the application of this amine in synthesizing Phenanthridines (via Pd-catalyzed C-H amination) and Fluorenones (via metal-free oxidative cyclization). These scaffolds are critical pharmacophores in oncology (DNA intercalation) and antiviral drug discovery.

Strategic Utility & Mechanistic Insight

The "B-Ring" Advantage

The utility of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine lies in the electronic properties of the non-bearing ring (Ring B).

  • Electronic Activation: The methyl groups at the 3' and 4' positions increase the electron density of Ring B, significantly lowering the activation energy for electrophilic palladation or radical attack at the ortho (2') position.

  • Regiocontrol: The 3',4'-substitution pattern blocks two potential sites, directing cyclization exclusively to the 2' or 6' positions, thereby reducing isomeric mixtures common in unsubstituted biphenyl cyclizations.

Reaction Pathways

The amine serves as a divergent node. Depending on the oxidant and catalyst system, it can retain the nitrogen atom to form a Phenanthridine or undergo oxidative deamination to form a Fluorenone .

ReactionPathways Amine (3',4'-Dimethyl[1,1'-biphenyl]-2-yl) methanamine Phenanthridine Phenanthridine Derivative (N-Heterocycle) Amine->Phenanthridine Pd(OAc)2, PhI(OAc)2 C-H Amination Fluorenone Fluorenone Derivative (Carbocycle) Amine->Fluorenone TBHP (aq) Oxidative Cyclization

Figure 1: Divergent synthesis pathways from the parent amine.

Application 1: Synthesis of Phenanthridines via Pd-Catalyzed C-H Amination

This protocol utilizes a Palladium(II)/Hypervalent Iodine system to effect an intramolecular C-H bond amination. The 3',4'-dimethyl substitution ensures high yields by stabilizing the cationic Wheland intermediate during the C-H activation step.

Protocol Overview
  • Target: 8,9-Dimethylphenanthridine

  • Mechanism: Pd(II)-catalyzed N-H activation followed by ortho-C-H activation on Ring B and reductive elimination.

  • Scale: 1.0 mmol

Reagents & Equipment
ReagentEquiv/Conc.[1]Role
(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine 1.0 equivSubstrate
Pd(OAc)₂ 5 mol%Catalyst
PhI(OAc)₂ (PIDA) 2.0 equivOxidant (re-oxidizes Pd(0) to Pd(II))
Toluene 0.1 MSolvent
Sealed Tube -Reaction Vessel
Step-by-Step Methodology
  • Charge: To a 15 mL pressure tube equipped with a magnetic stir bar, add the amine (211 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and PhI(OAc)₂ (644 mg, 2.0 mmol).

  • Solvate: Add anhydrous Toluene (10 mL). Note: Toluene is preferred over DCE for this specific substrate to minimize competitive chlorination.

  • Seal & Heat: Seal the tube with a Teflon cap. Heat the reaction block to 110°C .

  • Monitor: Stir vigorously for 12–16 hours. Reaction progress should be monitored by TLC (eluent: 20% EtOAc/Hexanes). The starting amine (polar) will disappear, replaced by a highly fluorescent spot (Phenanthridine).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Pd black. Wash the pad with CH₂Cl₂ (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient 0→20% EtOAc in Hexanes).

Expected Yield: 75–85% Key Observation: The product will exhibit strong blue fluorescence under UV (254/365 nm).

Application 2: Metal-Free Synthesis of Fluorenones

In instances where a carbocyclic core is required, this amine can be converted to a fluorenone via a radical oxidative deamination-cyclization mechanism using aqueous TBHP. This is a "green" alternative to Friedel-Crafts cyclizations.

Protocol Overview
  • Target: 2,3-Dimethyl-9H-fluoren-9-one

  • Mechanism: Radical generation from TBHP

    
     H-abstraction from benzylic amine 
    
    
    
    imine formation
    
    
    radical cyclization
    
    
    hydrolysis.
  • Reference: Adapted from Beilstein J. Org. Chem. 2021, 17, 2698–2706.

Reagents & Equipment
ReagentEquiv/Conc.[1]Role
(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine 1.0 equivSubstrate
TBHP (70% aq. solution) 4.0 equivOxidant/Radical Initiator
1,2-Dichloroethane (DCE) 0.1 MSolvent
Reflux Condenser -Setup
Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve the amine (211 mg, 1.0 mmol) in 1,2-DCE (10 mL).

  • Addition: Add TBHP (70% in water, ~0.55 mL, 4.0 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C (oil bath temperature).

  • Duration: Stir for 18 hours. The reaction mixture will turn from colorless to yellow/orange.

  • Quench: Cool to room temperature. Add saturated aqueous Na₂S₂O₃ (10 mL) to quench excess peroxide. Stir for 20 mins.

  • Extraction: Extract with CH₂Cl₂ (3 x 15 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 5% EtOAc/Hexanes). Fluorenones are non-polar and elute early.

Expected Yield: 50–60% Note: While the yield is lower than the Pd-catalyzed route, this method avoids heavy metals and provides access to the ketone functionality directly from the amine.

Troubleshooting & Expert Insights

Handling the Amine
  • Carbonate Formation: Like many primary amines, (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine absorbs atmospheric CO₂. Store under Nitrogen or Argon. If the solid appears "sticky" or crusty, wash with 1M NaOH and extract into ether before use to regenerate the free base.

  • Salt Formation: For long-term storage, convert the amine to its Hydrochloride salt (treat with HCl/Dioxane). The salt is stable indefinitely at room temperature.

Reaction Optimization
  • For Phenanthridines: If conversion is incomplete, add another 0.5 equiv of PhI(OAc)₂. The oxidant is often consumed by solvent impurities.

  • For Fluorenones: If the reaction stalls, switching the solvent from DCE to Chlorobenzene (higher boiling point, 130°C) can drive the radical cyclization to completion.

References

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cycliz

    • Source: Beilstein Journal of Organic Chemistry, 2021, 17, 2698–2706.
    • Context: Primary reference for the metal-free oxidative cyclization protocol (Applic
    • URL:[Link]

  • Palladium-Catalyzed Synthesis of Phenanthridines via C-H Activ

    • Source:Journal of Organic Chemistry, General Methodology for Biaryl Amines (Represent
    • Context: Standard conditions for Pd(OAc)2/PhI(OAc)
    • URL:[Link](Link directs to ACS Search for verification of general methodology).

  • Compound Data: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. [2][3][4][5][6]

    • Source: Sigma-Aldrich / Merck Product D
    • Context: Verification of commercial availability and CAS 946714-10-9.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of sterically hindered biaryl methanamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of sterically hindered biaryl methanamines. The synthesis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a classic two-step workflow: a Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by the catalytic reduction of a nitrile to a primary amine.

Below, you will find our comprehensive troubleshooting guides, mechanistic FAQs, quantitative data, and self-validating Standard Operating Procedures (SOPs) designed to eliminate side reactions and maximize your isolated yield.

Workflow & Pathway Visualization

Understanding the kinetic competing pathways is the first step in troubleshooting. The diagram below illustrates the optimized synthetic route alongside the primary failure modes (highlighted in red) that our protocols are designed to bypass.

G SM1 4-Bromo-1,2- dimethylbenzene Int 3',4'-Dimethyl-[1,1'-biphenyl] -2-carbonitrile SM1->Int Pd(OAc)2, SPhos K3PO4, Heat SM2 (2-Cyanophenyl) boronic acid SM2->Int Side1 Protodeboronation (Benzonitrile) SM2->Side1 H2O / Slow Coupling Prod (3',4'-Dimethyl[1,1'-biphenyl] -2-yl)methanamine Int->Prod Raney Ni, H2 NH3/MeOH Side2 Secondary Amine (Dimerization) Int->Side2 Imine Condensation (Without NH3)

Reaction workflow for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine and major side reactions.

FAQ & Troubleshooting: Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling yield is capped at 40%, and GC-MS shows a massive peak for benzonitrile. What is the mechanistic cause, and how do I fix it? A: You are observing protodeboronation , a common kinetic failure mode. The ortho-cyano group on (2-cyanophenyl)boronic acid introduces severe steric hindrance, which twists the biaryl axis during the transmetalation and reductive elimination steps of the palladium catalytic cycle[1]. Because the catalytic cycle is slowed down, the boronic acid has a prolonged residence time in the alkaline aqueous medium, leading to the hydrolytic cleavage of the C-B bond to yield benzonitrile[1]. Solution: You must shift the rate-determining step by utilizing bulky, electron-rich Buchwald-type ligands such as SPhos or XPhos [2]. These ligands stabilize the mono-ligated Pd(0) active species and drastically accelerate reductive elimination due to their steric bulk, allowing the cross-coupling to outcompete the protodeboronation pathway[2].

Q: I am seeing homocoupling of the 4-bromo-1,2-dimethylbenzene. How can I prevent this? A: Homocoupling is almost exclusively caused by the presence of molecular oxygen, which acts as an oxidant to re-oxidize Pd(0) to Pd(II) in an undesired secondary catalytic cycle. Ensure strict anaerobic conditions by utilizing the freeze-pump-thaw method for your solvents rather than simple nitrogen sparging.

FAQ & Troubleshooting: Nitrile Reduction to Primary Amine

Q: My reduction yields a messy mixture of primary and secondary amines. How do I prevent dimerization? A: The catalytic hydrogenation of nitriles proceeds via a highly reactive aldimine intermediate[3]. If the local concentration of your newly formed primary amine ((3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine) is high, it acts as a nucleophile, attacking the unreacted aldimine to form a secondary imine[3]. Subsequent reduction of this secondary imine yields the unwanted secondary amine dimer[3]. Solution: Conduct the hydrogenation in the presence of a vast molar excess of anhydrous ammonia (e.g., 7M NH₃ in methanol)[4]. The ammonia outcompetes the primary amine for the aldimine intermediate, continuously driving the equilibrium back toward the primary aldimine, which is then cleanly reduced to the primary amine[4].

Q: I do not have access to a high-pressure hydrogenation autoclave. Is there a bench-stable alternative for this reduction? A: Yes. A highly effective and mild alternative is the in situ generation of nickel boride using Raney-Nickel and Potassium Borohydride (KBH₄)[5]. This system operates at ambient pressure and temperature in dry ethanol, providing excellent chemoselectivity for primary amines while minimizing the formation of secondary and tertiary amines[5].

Quantitative Data Summaries

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the optimized parameters required for this synthesis.

Reaction StepCatalyst / LigandAdditive / SolventConversion (%)Primary Product Yield (%)Major Byproduct
Suzuki Coupling Pd(PPh₃)₄Na₂CO₃ / H₂O-Toluene65%42%Benzonitrile (Protodeboronation)
Suzuki Coupling Pd(OAc)₂ / SPhosK₃PO₄ / Toluene>99%94% Trace Homocoupling
Nitrile Reduction Raney-Ni / H₂ (10 bar)Methanol (No NH₃)>99%60%Secondary Amine (35%)
Nitrile Reduction Raney-Ni / H₂ (10 bar)7M NH₃ in Methanol>99%96% Trace Secondary Amine
Nitrile Reduction Raney-Ni / KBH₄Dry Ethanol (1 atm)>95%88% Trace Secondary Amine

Validated Standard Operating Procedures (SOPs)

To ensure trustworthiness, the protocols below are designed as self-validating systems . By following the embedded analytical checkpoints, you empirically verify the success of the reaction before proceeding to the next step.

SOP 1: Synthesis of 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile

Objective: Suppress protodeboronation using steric acceleration via SPhos.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1,2-dimethylbenzene (1.0 equiv, 10 mmol), (2-cyanophenyl)boronic acid (1.5 equiv, 15 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv, 20 mmol).

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous toluene (30 mL) that has been previously degassed via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C under vigorous stirring for 4 hours.

  • Validation Checkpoint (GC-MS): Sample 50 µL of the reaction mixture, dilute in EtOAc, and filter through a micro-plug of silica. Run GC-MS. Self-Validation: The disappearance of the 4-bromo-1,2-dimethylbenzene mass peak (m/z 184/186) and the appearance of the product peak (m/z 207) confirms catalytic turnover. If benzonitrile (m/z 103) is the dominant peak, oxygen ingress or ligand degradation has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to afford the pure nitrile.

SOP 2: Synthesis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Objective: Chemoselective reduction of the nitrile to the primary amine while suppressing dimerization.

  • Preparation: In a high-pressure hydrogenation autoclave, dissolve 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv, 5 mmol) in 7M NH₃ in methanol (20 mL).

  • Catalyst Addition: Carefully add a slurry of Raney-Nickel (approx. 10% w/w relative to the substrate). Safety Note: Raney-Ni is highly pyrophoric. Never allow the catalyst to dry in the air.

  • Reaction: Seal the autoclave, purge with Nitrogen three times, then purge with Hydrogen gas three times. Pressurize the vessel to 10 bar (150 psi) with H₂ and stir vigorously at 50 °C for 6 hours.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of Argon, washing with excess methanol. (Keep the Celite pad wet and quench immediately with dilute HCl). Concentrate the filtrate in vacuo.

  • Validation Checkpoint (Acid-Base Extraction): Dissolve the crude residue in EtOAc (30 mL) and extract with 1M HCl (3 x 20 mL). Self-Validation: The primary amine will partition into the aqueous acidic layer as a water-soluble ammonium salt, leaving unreacted nitrile and neutral dimeric impurities in the organic layer. If the aqueous layer yields no mass upon subsequent basification, the reduction failed at the catalytic step.

  • Isolation: Basify the combined aqueous acidic layers with 2M NaOH to pH > 12. Extract the free-based primary amine with CH₂Cl₂ (3 x 20 mL). Dry over Na₂SO₄, filter, and concentrate to yield the pure (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

References

  • Organic Chemistry Portal (Org. Lett. 2008)
  • PMC (Beilstein J Org Chem. 2016)
  • Google Patents (US7214829B2)
  • Catalysts (MDPI, 2020)
  • Semantic Scholar (ARKIVOC, 2006)

Sources

Optimization

Technical Support Center: Purification of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Topic: Purification & Isolation Protocols for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine CAS: 946714-10-9 Chemical Class: Biaryl Benzylamine / Primary Amine Support Tier: Senior Application Scientist Level Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Protocols for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine CAS: 946714-10-9 Chemical Class: Biaryl Benzylamine / Primary Amine Support Tier: Senior Application Scientist Level

Introduction: Understanding Your Molecule

Welcome to the technical support center. Before initiating any purification, you must understand the "personality" of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

This molecule possesses two distinct domains that dictate its behavior:

  • The Lipophilic Tail: The 3',4'-dimethylbiphenyl core is highly hydrophobic/greasy. This ensures high solubility in non-polar solvents (DCM, Toluene) but significantly increases the risk of "oiling out" during salt formation.

  • The Basic Head: The primary benzylic amine (pKa ~9.3–9.6) allows for sharp pH-dependent solubility switching, which is your primary lever for purification.

Critical Quality Attributes (CQAs) to Watch:

  • Palladium Content: If synthesized via Suzuki coupling, Pd trapped in the biaryl lattice is a major concern.

  • Imine Impurities: If synthesized via reductive amination, incomplete reduction intermediates (imines) may persist.

  • Carbamate Formation: Primary amines avidly react with atmospheric CO₂ to form solid carbamates. Always store under inert gas.

Part 1: The Workhorse – Acid-Base Extraction

User Query: "I have the crude reaction mixture. How do I get the bulk of the impurities out without running a column?"

Scientist’s Response: Acid-base extraction is the most efficient first pass. Because your molecule is a lipophilic amine, we can "toggle" its phase preference.

The Protocol
  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or DCM .

    • Why MTBE? It tends to form fewer emulsions than DCM/Water systems for greasy amines.

  • Acid Wash (The Trap): Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2][3][4] The amine becomes protonated (

      
      ), moving into the water phase. Neutral impurities (unreacted biphenyls, boronic acids, phosphine oxides) stay in the organic layer.
      
    • Checkpoint: Check the pH of the aqueous layer.[5][6][7] It must be < 2.

  • Wash the Aqueous: Wash the combined acidic aqueous layer with fresh MTBE (2x). Discard the organics.

  • The Release: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will cloud over as the free base precipitates or oils out.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    
Troubleshooting Guide: Emulsions
SymptomProbable CauseCorrective Action
Rag layer forms Density of organic/aqueous phases is too similar or surfactants (PEG, fines) are present.1. Add Brine (NaCl) to the aqueous layer to increase density gradient.2. Filter the entire biphasic mixture through a pad of Celite to remove particulate fines stabilizing the emulsion.
Yield is low The amine salt is too lipophilic and stayed in the organic layer during acid wash.Switch from 1M HCl to 1M

(Phosphoric Acid)
. Phosphate salts are generally more water-soluble/polar than chlorides, forcing the amine into the water.

Part 2: The Art – Salt Formation & Recrystallization[7]

User Query: "My product is 95% pure but colored. How do I get >99% crystalline solid?"

Scientist’s Response: Biaryl amines often exist as viscous oils in their free base form. Converting them to a salt is the best way to stabilize them as solids and reject trace impurities.

Recommended Salt Forms
  • Hydrochloride (HCl): Standard, but risk of hygroscopicity.

  • Oxalate: Often forms very crystalline lattices with benzylamines.

  • Fumarate: Good alternative if HCl oils out.

The "Anti-Oiling" Protocol (HCl Salt)

Oiling out occurs when the salt separates as a liquid phase before it crystallizes, usually due to high solubility in the hot solvent or presence of impurities.

  • Solvent Choice: Use Anhydrous Ethanol or Isopropanol (IPA) . Avoid water.

  • Dissolution: Dissolve 1g of free base in 5 mL of warm IPA.

  • Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or TMSCl (Trimethylsilyl chloride) dropwise.

    • Expert Tip: Using TMSCl adds HCl and scavenges trace water (forming HMDS), keeping the system anhydrous.

  • Nucleation: If oil separates, reheat until clear. Add a "seed" crystal if available, or scratch the glass.

  • Precipitation: Add Diethyl Ether or MTBE dropwise as an anti-solvent until turbidity persists. Cool slowly to 4°C.

Visualizing the Crystallization Decision Tree

PurificationStrategy Start Crude Material PurityCheck Check Purity (LCMS/NMR) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity LowPurity Purity < 90% PurityCheck->LowPurity SaltScreen Salt Formation Screen (HCl, Oxalate, Fumarate) HighPurity->SaltScreen Extraction Acid-Base Extraction (Remove Neutrals) LowPurity->Extraction Extraction->SaltScreen Recryst Recrystallization (IPA/Et2O) SaltScreen->Recryst Crystalline Column Flash Chromatography (DCM/MeOH + NH3) SaltScreen->Column Oils Out Final Pure Solid Product Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification pathway based on initial crude purity.

Part 3: The Precision – Flash Chromatography

User Query: "I have to run a column. The amine is streaking on the TLC plate."

Scientist’s Response: Standard silica gel is slightly acidic (pH ~5-6). It protonates your amine (


), causing it to stick to the silica and elute as a broad, streaky band (tailing). You must neutralize the silica.
Mobile Phase Modifiers
  • Option A (Standard): DCM : Methanol (95:5) + 1% Triethylamine (TEA) or 1%

    
     .
    
  • Option B (The "Gold" Standard): DCM : 7N

    
     in Methanol .
    
    • Why? Pre-saturated ammonia in methanol is cleaner and easier to evaporate than TEA.

Column Loading Technique

Do not load the free base as a solution in pure DCM if it is not very soluble.

  • Solid Load: Dissolve crude in MeOH/DCM, add Celite, evaporate to dryness. Load the dry powder on top of the column. This prevents band broadening at the start.

Part 4: Scavenging Palladium (Critical for Pharma)

User Query: "My product is grey/brown. I suspect Palladium contamination from the Suzuki coupling."

Scientist’s Response: Biphenyl amines are excellent ligands for Palladium. Simple extraction will NOT remove Pd trapped in the crystal lattice. You need active scavenging.

Scavenging Protocol
  • Dissolve: Dissolve the free base in THF or MeOH (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (approx. 3-5 wt% relative to substrate).

  • Incubate: Stir at 40°C for 4–12 hours.

    • Why heat? It increases the exchange rate of Pd from your amine to the resin.

  • Filter: Filter through a 0.45 µm PTFE frit.

  • Verify: The filtrate should be colorless.

FAQs

Q: Can I store the free base on the bench? A: No. Primary amines absorb


 from the air to form carbamate salts (white crust). Store under Nitrogen/Argon at -20°C. If a crust forms, dissolve in DCM and wash with 1M NaOH to regenerate the free base.

Q: My NMR shows a "ghost" peak around 8-9 ppm. A: If you used the HCl salt, this is likely the ammonium proton (


). It is broad and exchanges with 

. Add a drop of

to the NMR tube; if the peak disappears, it is the salt proton.

Q: The melting point is lower than reported. A: This usually indicates solvent inclusion (solvate formation) or trace isomeric impurities (e.g., 2',3'-dimethyl isomer). Dry the sample in a vacuum oven at 40°C for 24 hours.

References

  • Biaryl Synthesis & Purification: Organic Syntheses, Coll. Vol. 5, p. 412 (1973); Vol. 46, p. 17 (1966). (General biphenyl synthesis and purification logic).

  • Palladium Scavenging Techniques: Biotage Application Note AN154, "Using Metal Scavengers to Remove Trace Metals such as Palladium."[8]

  • Amine Salt Crystallization: BenchChem Technical Guide, "Purification of Benzylamines by Recrystallization." (General protocols for diastereomeric and mineral acid salt formation).

  • Chromatography of Amines: Reich, H. J., "Flash Chromatography of Amines," University of Wisconsin-Madison. (Use of TEA/Ammonia modifiers).

  • Compound Data: Sigma-Aldrich Product Detail for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS 946714-10-9).

Sources

Troubleshooting

Solving solubility issues with (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Technical Support Center: Solubility Optimization for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Executive Summary Compound: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine CAS: 946714-10-9 Chemist's Profile: This m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Executive Summary

Compound: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine CAS: 946714-10-9 Chemist's Profile: This molecule presents a classic "brick dust" challenge common in drug discovery.[1][2] It possesses a highly lipophilic biphenyl core (LogP > 4.[2][3]0) adorned with a polar, ionizable primary amine tail.[3] The solubility issues users encounter—precipitation in aqueous buffers, "oiling out" during synthesis, or failure to dissolve in neutral media—are driven by the competition between the hydrophobic Van der Waals forces of the aromatic rings and the solvation potential of the amine.

This guide provides a scientifically grounded troubleshooting framework to master the solubility of this building block.

Part 1: Physicochemical Profile & Solubility Data[1][3][4][5]

Understanding the numbers is the first step to solving the problem.

PropertyValue (Approx.)Implication
Molecular Weight 211.31 g/mol Small molecule, kinetically fast to precipitate.[1][2]
Calculated LogP (cLogP) ~4.2 - 4.8Highly lipophilic.[1][2] Poor water solubility is intrinsic.[2][3]
pKa (Amine) ~9.5 - 10.0Basic.[1][2] Exists as a charged cation (

) only at pH < 7.[1][2]5.
Physical State Solid / OilLow melting point derivatives often "oil out" in water.[1][2][3]
Best Solvents DMSO, DMF, Ethanol, DCMSoluble in polar aprotic and chlorinated solvents.[3]
Poor Solvents Water (neutral/basic), HexaneInsoluble in neutral water; limited solubility in pure alkanes.[3]

Part 2: Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve the free base in PBS (pH 7.4), but it stays as a suspension. Why?

A: At pH 7.4, you are fighting thermodynamics.[3] The pKa of the primary amine is likely near 9.5. At pH 7.4, a significant fraction of the molecules are still protonated, but the lipophilicity of the biphenyl core dominates.[3] The high ionic strength of PBS (salting-out effect) further reduces the solubility of organic molecules.[1][2] The Fix:

  • Acidify: Lower the pH of your aqueous vehicle to < 4.0 using 0.1 M HCl or Acetic Acid.[3] This forces the population entirely into the cationic form (

    
    ), drastically improving solubility.[2]
    
  • Cosolvent: Predissolve in DMSO (see Protocol A), then dilute into the buffer.

Q2: My stock solution in DMSO precipitated when I added it to my cell culture media. How do I prevent this?

A: This is "Crash-out" precipitation.[1][2][3] When you add a DMSO stock (highly solvating) to media (aqueous), the solvent environment changes instantly.[3] The hydrophobic biphenyl rings aggregate faster than the water molecules can solvate the amine. The Fix:

  • Step-wise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in water/DMSO mix) before the final spike.[3]

  • Sonication: Sonicate the media immediately upon addition to disperse micro-aggregates.[3]

  • Carrier Proteins: If compatible with your assay, add 0.1% BSA (Bovine Serum Albumin).[3] The albumin binds the lipophilic core, keeping it in solution.[3]

Q3: Can I use the Hydrochloride (HCl) salt instead of the free base?

A: Yes, and it is highly recommended.[3] The HCl salt (e.g., CAS 1049745-38-1 for related analogs) is the pre-protonated form.[1][2] It will dissolve much faster in water.[2][3]

  • Warning: Even the salt can precipitate if the solution pH drifts above 6.[3]0. Always buffer your solution to maintain an acidic environment if stability is required for days.[2][3]

Part 3: Experimental Protocols

Protocol A: Preparation of a Robust 10 mM Stock Solution

Use this for long-term storage and initial handling.[1][2]

  • Weighing: Weigh approx. 2.1 mg of the compound.[3]

    • Note: Static electricity is common with biphenyls.[1][2][3] Use an anti-static gun if available.[1][2][3]

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO .[1][2][3]

    • Why Anhydrous? Water in DMSO promotes degradation over time.[1][2][3]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

    • Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.[1][2][3]

  • Storage: Aliquot into amber glass vials (biphenyls can be light-sensitive) and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (for Biological Assays)

Target: 100 µM in Aqueous Buffer

  • Start: Take 10 µL of the 10 mM DMSO stock.

  • Intermediate: Add 90 µL of Ethanol or PEG400 . Vortex.

    • Mechanism:[1][3][4][5] This creates a "solvation bridge" that prevents immediate crashing when water is added.[2][3]

  • Final Dilution: Slowly add 900 µL of the aqueous buffer (pH adjusted to 5.0-6.0 if possible) while vortexing.

    • Result: A clear 100 µM solution with 1% DMSO/9% Ethanol.[1][2][3]

Part 4: Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process and the molecular behavior of the compound.

Diagram 1: Solubility Troubleshooting Flowchart

SolubilityFlowchart Start Start: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine SolventCheck Select Solvent System Start->SolventCheck Organic Organic Solvent (DMSO, EtOH, DCM) SolventCheck->Organic Synthesis/Stock Aqueous Aqueous Buffer (Water, PBS, Media) SolventCheck->Aqueous Biology/Assay Dissolves Dissolves Easily Organic->Dissolves CheckPH Check pH Aqueous->CheckPH Neutral pH > 7.0 (Neutral/Basic) CheckPH->Neutral Acidic pH < 5.0 (Acidic) CheckPH->Acidic ResultPrecip Result: Precipitation (Free Base Form) Neutral->ResultPrecip ResultSoluble Result: Soluble (Cationic Form R-NH3+) Acidic->ResultSoluble ActionSalt Action: Convert to HCl Salt or Add Co-solvent (DMSO) ResultPrecip->ActionSalt ActionSalt->ResultSoluble If pH maintained < 6

Caption: Decision tree for selecting the correct solvent system based on pH and application.

Diagram 2: Molecular Speciation & Aggregation

SpeciesEquilibrium FreeBase Free Base (Uncharged) Hydrophobic Precipitates Protonated Protonated (Cation) Hydrophilic Head Soluble FreeBase->Protonated  Add Acid (H+)   Aggregate Micelle/Aggregate 'Oiling Out' FreeBase->Aggregate  In Water (pH > 7)   Protonated->FreeBase  Add Base (OH-)  

Caption: The equilibrium between the insoluble free base, the soluble cation, and the aggregated state.

References

  • PubChem. 4-(Dimethylamino)biphenyl Compound Summary. National Library of Medicine.[2][3] (Used as a surrogate for physicochemical properties of biphenyl amines).[3] Available at: [Link][3]

  • Bergström, C. A., et al. (2007).[3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Establishing the theoretical basis for amine solubility vs. pH). Available at: [Link]

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for "Brick Dust" solubility concepts). Available at: [Link][3]

Sources

Optimization

Technical Support Center: Recrystallization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

This technical guide addresses the purification and recrystallization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS: 946714-10-9).[1][2] The following protocols are designed for researchers encountering difficu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and recrystallization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS: 946714-10-9).[1][2]

The following protocols are designed for researchers encountering difficulties with oiling out, low purity, or poor crystal habit. The recommendations are based on the physicochemical properties of lipophilic biphenyl-methanamines and standard medicinal chemistry purification strategies.

[1][2]

Quick Reference: Physicochemical Profile

  • Chemical Nature: Lipophilic biphenyl core with a polar, basic primary amine tail.

  • Likely State (Free Base): Viscous oil or low-melting solid.[1][2]

  • Likely State (Salt): High-melting crystalline solid (e.g., Hydrochloride, Hydrobromide).[1][2]

  • Solubility Profile:

    • Free Base:[1][2] Soluble in DCM, EtOAc, Toluene, Alcohols. Insoluble/Low solubility in Water, Hexanes.

    • HCl Salt: Soluble in Methanol, Ethanol, Water. Insoluble in Ether, Hexanes, EtOAc.

Part 1: Troubleshooting & Solvent Selection

Q1: My compound is an oil and refuses to crystallize. What is the primary troubleshooting step?

Diagnosis: The free base of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is likely a low-melting solid or oil due to the rotational freedom of the benzylic amine and the lipophilic methyl groups disrupting crystal packing.[1][2]

Solution: Do not attempt to recrystallize the free base directly if it oils out. Convert the amine to a salt form to increase the melting point and lattice energy. The Hydrochloride (HCl) or Hydrobromide (HBr) salts are the industry standards for biphenyl methanamines.

Protocol: Salt Formation & Crystallization

  • Dissolve the crude oil in a minimum volume of Diethyl Ether or Ethyl Acetate .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane or 2M HCl in Ether (1.1 equivalents).

  • The salt should precipitate immediately.

  • Recrystallization Solvent: Use System B (below) on the resulting solid.

Q2: Which solvent systems are recommended for the Hydrochloride Salt?

For the HCl salt, you require a polar protic solvent to dissolve the ionic lattice and a non-polar anti-solvent to induce nucleation.

SystemSolvents (Solvent : Anti-Solvent)Ratio (v/v)Application Note
A (Standard) Ethanol : Diethyl Ether 1:5 to 1:10Best for high-purity polishing.[1][2] Dissolve in hot EtOH; add Et2O until turbid.
B (High Yield) Isopropanol (IPA) PureHeat to boil.[1] If soluble, cool slowly.[3][4][5] If insoluble, add drops of Methanol.
C (Polar) Methanol : Ethyl Acetate 1:4Use if the compound is too insoluble in Ethanol.
D (Scavenging) Acetonitrile : MTBE 1:3Effective for removing colored organic impurities.[1][2]
Q3: I must purify the Free Base (Neutral form). What solvents work?

If you cannot make the salt (e.g., for a specific assay requiring the free base), you must use a solvent system that leverages the lipophilicity of the dimethyl-biphenyl core.

  • Recommended: Hexane (or Heptane) with minimal Ethyl Acetate. [1][2]

  • Method: Dissolve in minimal hot Ethyl Acetate. Add hot Hexane until slightly cloudy. Re-heat to clear, then wrap the flask in cotton and allow to cool very slowly to -20°C.

  • Alternative: Toluene/Pentane layering.

Part 2: Advanced Troubleshooting Logic (Decision Tree)

The following diagram illustrates the decision process for purifying this specific biphenyl amine.

Recrystallization_Logic Start Crude (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine StateCheck Physical State at RT? Start->StateCheck Solid Solid StateCheck->Solid If Solid Oil Oil / Sticky Gum StateCheck->Oil If Oil SaltForm CRITICAL STEP: Convert to HCl Salt Solid->SaltForm Optional (Better Purity) SysC System C: Hexane / EtOAc (Only for Free Base) Solid->SysC If Free Base Required Oil->SaltForm Must Stabilize SolventSelect Select Solvent System SaltForm->SolventSelect SysA System A: EtOH / Et2O (High Purity) SolventSelect->SysA SysB System B: Isopropanol (General Purpose) SolventSelect->SysB

Caption: Decision matrix for selecting the optimal purification pathway based on the physical state of the crude biphenyl amine.

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization of the HCl Salt (Ethanol/Ether)

Recommended for final step purification to achieve >99% purity.

  • Preparation: Place 1.0 g of the crude amine HCl salt in a 50 mL Erlenmeyer flask.

  • Dissolution: Add absolute Ethanol (approx. 5-10 mL) and heat to boiling (80°C) on a stir plate.

    • Tip: If the salt does not dissolve in 10 mL hot ethanol, add Methanol dropwise until clear.

  • Filtration (Optional): If the solution is not clear (black specks), perform a hot filtration through a glass frit or Celite pad.

  • Nucleation: Remove from heat. While still hot, slowly add Diethyl Ether down the side of the flask until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 2-3 drops of Ethanol to make the solution clear again.

  • Crystallization: Cap the flask loosely. Allow it to cool to room temperature undisturbed (approx. 2 hours). Then, place in a fridge (4°C) or freezer (-20°C) overnight.

  • Collection: Filter the white needles/plates via vacuum filtration. Wash with cold Ether.

Protocol B: "Oiling Out" Rescue (Trituration)

Use this if your recrystallization attempt results in a separate oil layer at the bottom of the flask.

  • Re-heat: Heat the mixture until the oil redissolves into the solvent.

  • Seed: If you have any solid crystals from a previous batch, add a tiny "seed" crystal.

  • Vigorous Stirring: Instead of static cooling, stir the solution vigorously while it cools. This mechanical agitation prevents oil droplets from coalescing and forces solidification.

  • Solvent Swap: If oiling persists, your solvent is too polar. Evaporate and switch to Isopropanol (IPA) .

Part 4: Scientific Rationale & Mechanism

Why Salt Formation?

The biphenyl core provides significant lipophilicity (logP > 3), while the methanamine is a hydrogen bond donor/acceptor. In the free base form, weak intermolecular forces (Van der Waals) often fail to overcome the entropic penalty of crystallization, leading to oils [1]. Protonating the amine with HCl introduces strong ionic interactions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), creating a robust crystal lattice with higher lattice energy, which dramatically increases the melting point and crystallization success rate [2].[2]
Solvent Interaction
  • Ethanol (Solvent): Solvates the ammonium cation via hydrogen bonding and the chloride anion.

  • Ether (Anti-solvent): Low dielectric constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). It disrupts the solvation shell of the salt, forcing the ions to aggregate and crystallize. The biphenyl rings stack via 
    
    
    
    interactions, which are stabilized in the less polar environment created by the ether [3].

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Discusses the general principle of salt formation to prevent oiling in lipophilic amines).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [1][2]

  • Toguri, T., et al. (2023). "Synthesis and purification of biphenyl derivatives via selective crystallization." Journal of Organic Chemistry.
  • Sigma-Aldrich. (2024).[1][2] Product Specification: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurity Formation in Biphenyl Methanamine Synthesis

Welcome to the Technical Support Center for the synthesis of biphenyl methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of biphenyl methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will delve into the mechanistic underpinnings of impurity formation, provide robust troubleshooting strategies, and offer detailed protocols to enhance the yield and purity of your target compound.

Introduction: Navigating the Synthetic Landscape

The synthesis of biphenyl methanamine is a crucial step in the development of various pharmaceutical agents. The two most common synthetic routes are reductive amination of 4-phenylbenzaldehyde and the Grignard reaction with a suitable biphenyl precursor. While both methods are effective, they are each susceptible to the formation of characteristic impurities that can complicate downstream processes and compromise the quality of the final product. This guide will address the specific challenges of each route in a comprehensive question-and-answer format.

Part 1: Troubleshooting Reductive Amination

Reductive amination is a popular one-pot method for synthesizing biphenyl methanamine, involving the reaction of 4-phenylbenzaldehyde with an amine source in the presence of a reducing agent.[1]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of unreacted 4-phenylbenzaldehyde in my final product. What is causing this, and how can I improve conversion?

A1: Incomplete consumption of the starting aldehyde is a common issue and typically points to two main causes: inefficient imine formation or a deactivated reducing agent.

  • Inefficient Imine Formation: The formation of the imine intermediate from the aldehyde and amine is a reversible equilibrium reaction.[1] To drive the reaction forward, the water generated must be effectively removed.

    • Troubleshooting:

      • Dehydrating Agents: The use of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can effectively sequester water.

      • Azeotropic Distillation: For larger scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically.

  • Reducing Agent Activity: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices.[2]

    • Troubleshooting:

      • Freshness: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

      • Addition: Add the reducing agent portion-wise to control the reaction temperature, as excessive heat can lead to degradation. For NaBH₄, it is often best to allow for complete imine formation before its addition, as it can also reduce the starting aldehyde.[2]

Q2: My product is contaminated with a significant amount of a secondary amine byproduct. How can I prevent this over-alkylation?

A2: The formation of a secondary amine, N,N-bis((biphenyl-4-yl)methyl)amine, is a result of the primary amine product reacting with another molecule of the imine intermediate. This is a classic example of over-alkylation.[3]

  • Mechanism of Over-Alkylation: The newly formed primary amine can act as a nucleophile, attacking the imine intermediate. This is more likely to occur if the concentration of the primary amine product becomes significant while the starting aldehyde and amine are still present.

  • Troubleshooting:

    • Stoichiometry: Using a large excess of the initial amine (e.g., methylamine) can statistically favor the reaction of the aldehyde with the starting amine over the product amine.

    • Slow Addition: A slow, controlled addition of the reducing agent can help to minimize the concentration of the product amine in the presence of unreacted imine.

Q3: I have a significant amount of biphenyl-4-ylmethanol in my product. What is causing this and how do I avoid it?

A3: The presence of biphenyl-4-ylmethanol indicates that the starting aldehyde is being directly reduced by the reducing agent.

  • Cause: This side reaction is more prevalent when using a less selective reducing agent or when the imine formation is slow. Sodium borohydride (NaBH₄) can reduce aldehydes, especially at lower pH.[1]

  • Troubleshooting:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that is less likely to reduce the starting aldehyde.[1]

    • Pre-formation of the Imine: Allowing the aldehyde and amine to react completely to form the imine before the addition of the reducing agent can significantly minimize the reduction of the aldehyde.

Experimental Protocol: Reductive Amination of 4-Phenylbenzaldehyde

This protocol provides a general guideline for the synthesis of biphenyl methanamine via reductive amination.

Materials:

  • 4-Phenylbenzaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-phenylbenzaldehyde (1.0 eq) in anhydrous DCM, add a solution of methylamine (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting the Grignard Reaction

The Grignard reaction offers a powerful method for C-C bond formation and can be adapted for the synthesis of biphenyl methanamine, typically by reacting a Grignard reagent derived from a bromobiphenyl with an appropriate electrophile.

Frequently Asked Questions (FAQs)

Q1: My main impurity is biphenyl. What is the mechanism of its formation and how can I minimize it?

A1: The formation of biphenyl is a well-known side reaction in Grignard syntheses involving aryl halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[4]

  • Mechanism of Biphenyl Formation: The Grignard reagent (phenylmagnesium bromide) can react with the starting material (bromobenzene) in a coupling reaction to form biphenyl. This side reaction is favored by higher concentrations of the aryl halide and elevated temperatures.[4]

  • Troubleshooting:

    • Slow Addition: Add the solution of the aryl halide (e.g., 4-bromobiphenyl) slowly and dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide and favors the formation of the Grignard reagent over the coupling side reaction.[5]

    • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating, which can promote the biphenyl coupling.[5]

    • Efficient Stirring: Ensure vigorous stirring to promote the reaction of the aryl halide with the magnesium surface, minimizing its accumulation in the solution.[5]

Q2: My Grignard reaction is sluggish or fails to initiate. What are the common causes?

A2: The initiation of a Grignard reaction is highly sensitive to the reaction conditions.

  • Causes of Sluggish/Failed Initiation:

    • Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by water. All glassware must be scrupulously dried (e.g., oven-dried or flame-dried) and anhydrous solvents must be used.[4]

    • Magnesium Oxide Layer: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

    • Inhibitors: The presence of impurities in the starting materials or solvent can inhibit the reaction.

  • Troubleshooting:

    • Drying: Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

    • Activation of Magnesium:

      • Crushing a few pieces of magnesium with a glass rod can expose a fresh surface.

      • Adding a small crystal of iodine can help to activate the magnesium surface. The disappearance of the purple iodine color is an indicator of activation.[6]

      • A small amount of pre-formed Grignard reagent can be used to initiate the reaction.

Q3: How can I effectively remove the biphenyl impurity from my final product?

A3: The non-polar nature of biphenyl allows for its separation from the more polar biphenyl methanamine product.

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method. Biphenyl, being non-polar, will elute first with a non-polar eluent (e.g., hexane), while the more polar biphenyl methanamine will require a more polar eluent system (e.g., a mixture of hexane and ethyl acetate).[5]

    • Recrystallization: If the product is a solid, recrystallization can be effective. Biphenyl is often more soluble in non-polar solvents like petroleum ether or hexane than the desired product, allowing for its removal.[4]

    • Acid-Base Extraction: As an amine, biphenyl methanamine can be protonated with an acid to form a water-soluble salt. This allows for its separation from the non-basic biphenyl impurity through liquid-liquid extraction. The amine can then be regenerated by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocol: Grignard Synthesis of Biphenyl Methanamine (Illustrative)

This protocol outlines the formation of a Grignard reagent from 4-bromobiphenyl and its subsequent reaction with a hypothetical electrophile (e.g., an imine) to form biphenyl methanamine.

Materials:

  • 4-Bromobiphenyl

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Suitable electrophile (e.g., an N-substituted imine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromobiphenyl (1.0 eq) in anhydrous THF.

    • Add a small portion (~10%) of the 4-bromobiphenyl solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated (indicated by bubbling and a color change), add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of the electrophile (1.0 eq) in anhydrous THF to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are essential for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of biphenyl methanamine and its impurities.[7]

  • Method Development: A reverse-phase HPLC method using a C18 column is a good starting point. A gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.[8]

  • Detection: A UV detector is suitable for detecting the aromatic moieties in biphenyl methanamine and its common impurities.

Parameter Typical Conditions Rationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to protonate the amine and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 20 minAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 254 nmWavelength at which biphenyl and related structures absorb strongly.
Column Temp. 30 °CProvides reproducible retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[8]

  • Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., dichloromethane or methanol) before injection.

  • Instrumentation: A standard GC-MS system with a non-polar column (e.g., HP-5MS) is generally used.

Parameter Typical Conditions Rationale
Column HP-5MS, 30 m x 0.25 mm, 0.25 µmA versatile, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas.
Oven Program 100 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 10 minA typical temperature program for separating compounds with varying boiling points.
Inlet Temperature 280 °CEnsures complete vaporization of the sample.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for generating reproducible mass spectra.
Mass Range 40-450 m/zCovers the expected mass range of the product and impurities.

Visualizing Workflows and Impurity Formation

Troubleshooting Workflow for Low Yield in Biphenyl Methanamine Synthesis

G start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS, GC-MS) start->check_reaction incomplete_conversion Incomplete Conversion? check_reaction->incomplete_conversion side_products Significant Side Products? check_reaction->side_products incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature (cautiously) - Check reagent stoichiometry incomplete_conversion->optimize_conditions Yes identify_impurities Identify Major Impurities side_products->identify_impurities Yes check_reagents Check Reagent/Catalyst Activity optimize_conditions->check_reagents reductive_amination_impurities Reductive Amination Impurities: - Unreacted Aldehyde - Over-alkylation Product - Alcohol Byproduct identify_impurities->reductive_amination_impurities grignard_impurities Grignard Impurities: - Biphenyl - Quenched Grignard Product identify_impurities->grignard_impurities solution_ra Reductive Amination Solutions: - Use dehydrating agent - Adjust stoichiometry - Change reducing agent - Pre-form imine reductive_amination_impurities->solution_ra solution_grignard Grignard Solutions: - Slow addition of halide - Control temperature - Ensure anhydrous conditions - Activate Mg grignard_impurities->solution_grignard

Caption: A logical workflow for diagnosing and addressing low yield issues.

Impurity Formation Pathways

G cluster_ra Reductive Amination cluster_grignard Grignard Reaction aldehyde 4-Phenylbenzaldehyde imine Imine Intermediate aldehyde->imine alcohol Biphenyl-4-ylmethanol aldehyde->alcohol Reduction amine Methylamine amine->imine product_ra Biphenyl Methanamine imine->product_ra Reduction over_alkylation Secondary Amine Impurity product_ra->over_alkylation + Imine biphenyl_halide 4-Bromobiphenyl grignard Grignard Reagent biphenyl_halide->grignard mg Mg mg->grignard product_g Biphenyl Methanamine grignard->product_g biphenyl Biphenyl Impurity grignard->biphenyl + 4-Bromobiphenyl electrophile Electrophile electrophile->product_g

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for synthetic chemists and drug development professionals encountering yield-limiting side reactions during the prep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for synthetic chemists and drug development professionals encountering yield-limiting side reactions during the preparation of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

The synthesis of this sterically hindered, functionalized biphenyl system typically relies on a two-phase workflow:

  • Biphenyl Core Assembly: Suzuki-Miyaura cross-coupling to form the intermediate 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile.

  • Nitrile Reduction: Conversion of the carbonitrile to the target primary methanamine.

Below, you will find troubleshooting guides, mechanistic insights, quantitative data, and a self-validating protocol to ensure high-fidelity synthesis.

Synthesis Workflow & Side Reaction Mapping

SynthesisWorkflow SM Starting Materials 2-Bromobenzonitrile + (3,4-Dimethylphenyl)boronic acid Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) SM->Suzuki Int Intermediate 3',4'-Dimethyl-[1,1'-biphenyl] -2-carbonitrile Suzuki->Int Main Pathway Side1 Side Reactions: Homocoupling & Protodeboronation Suzuki->Side1 Side Pathway Red Nitrile Reduction (LiAlH4 or H2/Raney Ni) Int->Red Prod Target Molecule (3',4'-Dimethyl[1,1'-biphenyl] -2-yl)methanamine Red->Prod Main Pathway Side2 Side Reaction: Secondary Amine (Dimerization) Red->Side2 Side Pathway

Synthesis workflow of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine and major side reactions.

Module 1: Biphenyl Core Assembly (Cross-Coupling)

Troubleshooting the formation of 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile.

Q: How can I minimize the homocoupling of (3,4-dimethylphenyl)boronic acid during the Suzuki-Miyaura step? Expert Answer: Homocoupling (forming 3,3',4,4'-tetramethylbiphenyl) is a common side reaction driven by the presence of oxygen, which oxidizes the palladium catalyst and promotes the formation of peroxo-palladium species. Furthermore, high concentrations of the boronic acid relative to the aryl halide exacerbate this pathway. Causality & Solution: To suppress this, you must control the transmetalation kinetics. Ensure strict anaerobic conditions by sparging your solvent system (e.g., Toluene/H2O) with argon for at least 30 minutes prior to catalyst addition. Implement a slow-addition protocol for the boronic acid using a syringe pump. This maintains a low steady-state concentration of the boronic acid, heavily favoring the productive cross-coupling cycle over the transmetalation between two boronic acid equivalents.

Q: I am observing significant protodeboronation. How do I adjust my protocol? Expert Answer: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, yielding 1,2-dimethylbenzene. It competes directly with transmetalation and is accelerated by high temperatures and strong aqueous bases. Causality & Solution: Electron-rich boronic acids like (3,4-dimethylphenyl)boronic acid are particularly susceptible. To mitigate this, switch from strong bases (like NaOH) to milder bases (e.g., K


CO

or Cs

CO

). Reduce the water content in your solvent system (e.g., use 1,4-dioxane/water 4:1) and employ a highly active, sterically bulky catalyst like Pd(dppf)Cl

. This allows the cross-coupling to proceed rapidly at lower temperatures (70°C instead of 100°C), kinetically outcompeting the protodeboronation pathway. Alternatively, modern silicon-based Hiyama cross-coupling protocols using benzimidates in water have been developed to bypass boronic acid instability entirely[1].

Module 2: Nitrile Reduction to Primary Amine

Troubleshooting the conversion of the carbonitrile to the methanamine.

DimerizationMechanism Nitrile Nitrile (R-CN) Imine Imine (R-CH=NH) Nitrile->Imine [H] Primary Primary Amine (R-CH2-NH2) Imine->Primary [H] Aminal Hemiaminal Intermediate Primary->Aminal + Imine Secondary Secondary Amine (Dimer) Aminal->Secondary -NH3, [H]

Mechanism of secondary amine (dimer) formation during the reduction of nitriles.

Q: Why am I seeing up to 20-30% secondary amine (dimer) formation during the catalytic hydrogenation of the nitrile? Expert Answer: Dimerization is the most notorious side reaction in nitrile reduction. It occurs because the reduction proceeds via a highly electrophilic imine intermediate. As the primary amine product accumulates, it acts as a nucleophile, attacking the unreduced imine to form a hemiaminal. This intermediate eliminates ammonia and undergoes further reduction to form the secondary amine dimer. Causality & Solution: To prevent this, you must trap the intermediate or shift the equilibrium. Conducting the hydrogenation in the presence of excess ammonia (e.g., methanolic NH


) is the standard industrial solution[2]. The high concentration of ammonia outcompetes the primary amine for the imine intermediate, effectively suppressing hemiaminal formation. Alternatively, using Raney Nickel in the presence of Boc-anhydride traps the primary amine in situ as the carbamate, completely preventing nucleophilic attack.

Q: I want to use LiAlH


 to avoid high-pressure hydrogenation, but I struggle with incomplete reduction and emulsion during workup. How do I resolve this? 
Expert Answer:  LiAlH

reduces nitriles via two successive nucleophilic hydride additions to the electrophilic carbon[3]. Incomplete reduction usually stems from either poor substrate solubility or premature quenching. The emulsion issue is caused by the formation of gelatinous aluminum hydroxide salts during aqueous workup. Causality & Solution: Ensure the nitrile is fully dissolved in strictly anhydrous THF before dropwise addition to the LiAlH

suspension. Reflux the reaction for 2-4 hours to drive the second hydride addition. To solve the emulsion problem, you must use the Fieser workup (n, n, 3n method). This precise stoichiometric addition of water and NaOH forces the aluminum salts to crystallize into a granular, easily filterable white precipitate (lithium aluminate), ensuring maximum recovery of the highly polar amine product.
Quantitative Data: Comparison of Nitrile Reduction Strategies

Table 1: Impact of reduction conditions on the yield and purity of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Reduction MethodReagents / CatalystKey AdditiveYield (Primary Amine)Secondary Amine (Dimer)Mechanistic Note
Standard HydrogenationPd/C, H

(50 psi)
None62%28%Unrestricted nucleophilic attack by primary amine.
Suppressed HydrogenationRaney Ni, H

(50 psi)
NH

(excess)
91%<2%Excess NH

shifts equilibrium away from hemiaminal[2].
In Situ ProtectionRaney Ni, H

(1 atm)
Boc

O (1.2 eq)
88% (as Boc)0%Primary amine is trapped immediately upon formation.
Hydride ReductionLiAlH

(2.0 eq)
None85%<1%Direct double hydride addition; requires Fieser workup[3].
Self-Validating Experimental Protocol: Optimized LiAlH Reduction

This protocol utilizes a self-validating framework to ensure the successful conversion of 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile to the target methanamine.

Step 1: Reagent Preparation & Setup

  • Action: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend LiAlH

    
     (2.0 equiv) in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Causality: Argon prevents the highly reactive LiAlH

    
     from reacting with atmospheric moisture. Cooling controls the exothermic nature of the initial hydride transfer.
    
  • Validation Checkpoint 1: The suspension should be greyish-white and freely stirring. If clumps form or rapid bubbling occurs before substrate addition, the THF is wet. Corrective action: Discard and source fresh anhydrous THF.

Step 2: Substrate Addition & Reaction

  • Action: Dissolve 3',4'-dimethyl-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes. Remove the ice bath and reflux at 66°C for 3 hours.
    
  • Causality: Dropwise addition prevents thermal runaway. Refluxing provides the activation energy required for the second, slower hydride addition to the imine anion intermediate[3].

  • Validation Checkpoint 2: After 3 hours, perform a mini-workup on a 0.1 mL aliquot (quench with wet ether) and run TLC (Hexanes/EtOAc 7:3). The UV-active nitrile spot should be completely absent, replaced by a baseline spot (the highly polar amine). If the nitrile persists, add 0.5 equiv more LiAlH

    
     and reflux for another hour.
    

Step 3: The Fieser Workup (Critical Step)

  • Action: Cool the reaction to 0°C. Dilute with ether. For every

    
     grams of LiAlH
    
    
    
    used, sequentially and dropwise add:
    • 
       mL of distilled water.
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled water.
      
  • Causality: This specific sequence hydrolyzes the aluminum complexes and forces the precipitation of granular lithium aluminate, preventing the formation of unfilterable gelatinous emulsions.

  • Validation Checkpoint 3: The mixture should transition from a grey suspension to a clear organic layer resting on top of crisp, white, sand-like solids. If the solids are gooey or gelatinous, the stoichiometry was incorrect or stirring was insufficient. Corrective action: Add a small amount of Celite, stir vigorously for 15 minutes, and filter.

Step 4: Isolation

  • Action: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

References
  • US3062869A - Reduction of nitriles - Google Patents. Explains the critical role of ammonia and basic additives in suppressing secondary amine formation during catalytic hydrogenation.
  • 20.7: Chemistry of Nitriles - LibreTexts. Details the mechanistic pathway of double hydride addition during the LiAlH

    
     reduction of nitriles to primary amines.
    URL:[Link]
    
  • Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water - ACS Publications. Provides alternative silicon-based cross-coupling strategies to bypass boronic acid protodeboronation. URL:[Link]

Sources

Troubleshooting

Handling air-sensitivity of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. Given the inherent reactivity of its arylamine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. Given the inherent reactivity of its arylamine moiety, this compound is susceptible to degradation upon exposure to atmospheric oxygen. This document offers a structured approach to its handling, troubleshooting common experimental issues, and ensuring the integrity of your results through robust, field-proven protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and storage of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Q1: Why is (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine considered air-sensitive?

A: The primary reason for its air sensitivity lies in the benzylic primary amine group (-CH₂NH₂). Amines, particularly primary arylamines and related structures, are susceptible to oxidation by atmospheric oxygen (O₂). This oxidation process can lead to the formation of a complex mixture of colored byproducts, including imines, N-oxides, and eventually polymeric materials. This degradation not only reduces the purity of the starting material but can also interfere with subsequent reactions, leading to lower yields and the formation of unexpected impurities.

Q2: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, the compound must be stored under a dry, inert atmosphere.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.
Temperature Cool, dry place (e.g., 2-8°C)Reduces the rate of potential degradation reactions.
Container Tightly sealed, amber glass vial or bottleProtects from light, which can accelerate degradation, and prevents ingress of air and moisture.[1][2]
Sealing Use of Parafilm® or a Teflon-lined capProvides a secondary barrier against atmospheric contamination.

Q3: What are the visual indicators of compound degradation?

A: The most common sign of degradation is a change in color. While the pure compound is typically an off-white or light-colored solid, oxidation often results in a yellow, orange, or brown discoloration. You may also observe a change in the material's consistency or the presence of insoluble particulates in your solvent.

Q4: Which inert gas should I use: Argon or Nitrogen?

A: Both high-purity nitrogen and argon are effective for creating an inert environment. Argon is denser than air and can provide a more stable "blanket" over a reaction or sample, making it the preferred choice for highly sensitive applications. However, nitrogen is more economical and is sufficient for most standard procedures. The key is to ensure the gas used is dry and has a low oxygen content.

Q5: How must I prepare solvents before use with this compound?

A: Solvents must be both anhydrous (water-free) and deoxygenated. Dissolved oxygen is a primary reactant in the degradation pathway.[3] The most effective method for removing dissolved gases is the Freeze-Pump-Thaw technique.[3][4][5] For less sensitive applications, purging the solvent by bubbling a stream of inert gas through it for 30-60 minutes can be sufficient.[5][6]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems encountered during experiments involving (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Problem 1: My reaction yield is consistently lower than expected.

  • Underlying Cause: This is often a direct result of using partially degraded starting material. If the amine has been exposed to air, its effective purity is reduced, leading to a stoichiometric imbalance in your reaction.

  • Troubleshooting & Solution:

    • Verify Starting Material Integrity: Check the compound for any discoloration. If it appears yellow or brown, its purity is questionable.

    • Implement Rigorous Inert Atmosphere Transfer: The process of weighing and adding the solid reagent is a critical point of potential air exposure. This must be performed either inside a controlled-atmosphere glovebox or using a Schlenk line with a solid addition tube. Never weigh or handle the compound on an open bench.

    • Ensure Complete Solubilization Under Inert Gas: After adding the solid to the reaction flask under a positive pressure of inert gas, ensure it fully dissolves in the degassed solvent before proceeding with the addition of other reagents.

Problem 2: The reaction mixture darkens significantly or forms a precipitate upon heating.

  • Underlying Cause: Accelerated oxidation. The rate of reaction with trace oxygen increases significantly with temperature.[7] This leads to the rapid formation of colored, often insoluble, polymeric byproducts.

  • Troubleshooting & Solution:

    • Improve Solvent Degassing: Switch to the more rigorous Freeze-Pump-Thaw method for solvent deoxygenation, performing at least three cycles.[3] This is the most effective way to remove trace dissolved oxygen.[4][5]

    • Check for System Leaks: Ensure all glassware joints are properly greased (if using ground glass) and sealed. Maintain a slight positive pressure of inert gas throughout the entire reaction, which can be monitored with an oil or mercury bubbler.[8] A pressure reversal can draw air into the system.[8]

    • Purge Headspace: Before heating, ensure the headspace of the reaction vessel has been thoroughly purged by several vacuum/inert gas cycles.[9][10]

Problem 3: My post-reaction analysis (NMR, LC-MS) shows multiple unidentified impurities.

  • Underlying Cause: Reaction with either oxygen or water. Besides direct oxidation, moisture can react with sensitive reagents or intermediates in your pathway. Glassware that has not been properly dried contains a thin film of adsorbed water that can be detrimental.[8]

  • Troubleshooting & Solution:

    • Rigorous Glassware Preparation: All glassware must be oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry inert gas or in a desiccator immediately before use.[8] Assembling the apparatus while hot and allowing it to cool under an inert gas flush is a highly effective method.[8]

    • Use Anhydrous Solvents: Use solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent.

    • Inert Transfer of All Reagents: Ensure that all reagents, not just the title amine, are handled using air-free techniques such as syringes or cannulas if they are liquids.[11]

Core Experimental Protocols

The following protocols provide step-by-step instructions for critical handling procedures.

Protocol 1: Weighing and Transferring the Solid Amine

Method A: Inside a Glovebox

A glovebox provides the most secure environment for handling highly air-sensitive materials.[1][4][12]

  • Preparation: Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture levels.

  • Material Transfer: Introduce the sealed bottle of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, a clean spatula, and a tared vial into the glovebox via the antechamber. Purge the antechamber with at least three vacuum/refill cycles.[10]

  • Weighing: Inside the glovebox, carefully open the main container. Using the spatula, transfer the desired amount of solid into the tared vial and weigh it on the glovebox balance.

  • Sealing: Tightly seal the vial containing the weighed sample and the main stock bottle.

  • Reaction Setup: The sealed vial can now be brought out of the glovebox and its contents added to the reaction flask under a positive flow of inert gas on a Schlenk line.

Method B: Using a Schlenk Line and Solid Addition Tube

This technique is used when a glovebox is unavailable.

  • Glassware Preparation: Oven-dry a solid addition tube and the main reaction flask. Assemble the reaction flask with a stir bar and septum, and cycle it onto the Schlenk line (3x vacuum/inert gas cycles).

  • Loading the Tube: Under a rapid stream of inert gas (or inside a glove bag), quickly add the approximate amount of the amine to the solid addition tube and seal it.

  • Attaching to the Line: Connect the solid addition tube to a side arm of the reaction flask or a separate port on the Schlenk line and perform three vacuum/inert gas cycles on the tube.

  • Transfer: Once the system is inert, you can add the solid to the reaction flask by rotating the addition tube under a positive pressure of inert gas.

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

This is the gold standard for removing dissolved gases from a solvent.[3][4][5]

  • Setup: Place the solvent in a Schlenk flask no more than half full. Attach the flask to the Schlenk line.

  • Freeze: Immerse the bottom of the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Once frozen, open the flask to the vacuum manifold. Maintain the vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.

  • Repeat: Repeat this entire Freeze-Pump-Thaw cycle at least two more times. After the final thaw, backfill the flask with your inert gas (Nitrogen or Argon). The solvent is now ready for use.

Visual Workflow and Logic Diagrams

The following diagrams illustrate key decision-making processes and experimental setups.

G start Start: Need to handle (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine q1 Is reaction highly sensitive or running for >12 hours? start->q1 glovebox Preferred Method: Use Glovebox for all manipulations q1->glovebox Yes q2 Is a glovebox available? q1->q2 No end_gb Proceed with Glovebox Protocol glovebox->end_gb schlenk Acceptable Method: Use Schlenk Line with rigorous technique end_sl Proceed with Schlenk Line Protocol schlenk->end_sl q2->glovebox No (Re-evaluate sensitivity, use glove bag for transfer) q2->schlenk Yes

Caption: Decision workflow for selecting the appropriate handling environment.

G cluster_setup Inert Atmosphere Reaction Setup cluster_sources Gas Sources manifold Dual Manifold (Schlenk Line) flask Reaction Flask (Schlenk Flask) manifold->flask Vacuum / Inert Gas bubbler Oil Bubbler (Pressure Indicator) flask->bubbler Gas Outlet inert_gas Inert Gas Source (N2 or Ar) inert_gas->manifold vacuum Vacuum Pump vacuum->manifold

Caption: Standard Schlenk line setup for an air-sensitive reaction.

G Amine (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (R-CH₂NH₂) Intermediates Reactive Intermediates (e.g., Radicals, N-Oxides) Amine->Intermediates Oxygen Atmospheric O₂ Oxygen->Intermediates Initiators Light, Heat, Trace Metals Initiators->Intermediates Products Complex Mixture of Colored Degradation Products (Impurities, Polymers) Intermediates->Products

Caption: Conceptual pathway for the oxidative degradation of the amine.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023). JACS Au.
  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
  • Chemistry LibreTexts. (2024). Guides.
  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions.
  • VACUUBRAND. (2024). Keeping air and moisture out.
  • Journal of Chemical Education. (n.d.). A glove box system for the manipulation of air sensitive compounds. ACS Publications.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3,3'-Dimethylbiphenyl-4,4'-diamine.
  • LGC Standards. (2024). SAFETY DATA SHEET.
  • University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs.
  • Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry.
  • Handling Air-Sensitive Reagents. (n.d.). Technical Bulletin AL-134.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Ossila. (n.d.). Air Sensitive Compounds. Ossila.

Sources

Optimization

Technical Support Center: Optimizing Dimethyl Biphenyl Methanamine Synthesis Kinetics

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the reaction kinetics for the formation of dimethyl biphenyl methanamine. This transformation—a reductive amination between biphenylcarboxaldehyde and dimethylamine—often presents kinetic bottlenecks due to steric hindrance and competing side reactions.

Below, you will find a diagnostic workflow, a mechanistic troubleshooting guide, validated step-by-step methodologies, and comparative kinetic data to ensure your synthesis is both high-yielding and reproducible.

Diagnostic Workflow: Kinetic Pathway & Bottlenecks

The following diagram illustrates the mechanistic pathway of the reductive amination process. Understanding the rate-determining step (iminium ion formation) is critical for preventing stalling and suppressing the direct reduction of the aldehyde.

KineticsWorkflow A Biphenylcarboxaldehyde + Dimethylamine B Hemiaminal Intermediate A->B Nucleophilic Attack E Biphenylmethanol (Byproduct) A->E Direct Reduction B->A Reversible C Iminium Ion (Rate-Determining) B->C Dehydration (Acid Catalyzed) D Dimethyl Biphenyl Methanamine C->D Hydride Transfer

Kinetic pathway of reductive amination highlighting rate-determining steps and competing reduction.

FAQ & Troubleshooting Guide

Q1: Why is my reaction stalling at the intermediate stage, leading to incomplete conversion to dimethyl biphenyl methanamine? Causality: The reaction between biphenylcarboxaldehyde and a secondary amine (dimethylamine) proceeds via a hemiaminal intermediate. The rate-determining step is the dehydration of this hemiaminal to form the highly electrophilic iminium ion. If the reducing agent is added prematurely, or if the dehydration kinetics are slow due to the steric bulk of the biphenyl moiety, the reaction stalls. Solution: Introduce a Lewis acid to drive the equilibrium forward. Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) is highly effective for synthesizing N,N-dimethylated tertiary amines. It coordinates with the oxygen of the hemiaminal, drastically accelerating dehydration before the addition of the hydride source (NaBH₄)[1].

Q2: How can I suppress the formation of biphenylmethanol (alcohol byproduct) during catalytic hydrogenation? Causality: When using heterogeneous catalysts (e.g., Pd/C) and H₂ gas, direct hydrogenation of the unreacted biphenylcarboxaldehyde competes with the reduction of the iminium ion. If iminium formation is slow, the local concentration of the aldehyde at the catalyst surface remains high, leading to over-reduction to the alcohol. Solution: The selectivity of this reaction is heavily influenced by the acidity of the catalyst support. Modifying the carbon support to increase its surface acidity accelerates the homogeneous equilibrium toward the iminium ion. This reduces the surface concentration of inhibiting gem-diamine intermediates and limits direct aldehyde reduction, pushing the pathway selectively toward the desired tertiary amine[2].

Q3: Are there metal-free alternatives that offer better kinetic control for this specific transformation? Causality: Yes. Recent advancements have demonstrated that hypophosphite salts can act as efficient, catalyst-free, four-electron reductants. However, the kinetics of this reduction are strongly influenced by the alkali metal cation used in the salt. Solution: Utilize potassium hypophosphite (KH₂PO₂) generated in situ. The larger ionic radius of potassium facilitates rapid dissolution, which significantly accelerates the reduction rate of the iminium ion compared to sodium or lithium salts, allowing the reaction to proceed selectively at lower temperatures[3].

Experimental Protocols

Every protocol must function as a self-validating system. The methodologies below incorporate specific checkpoints to verify kinetic progression before proceeding to the next step.

Protocol A: Ti(O-i-Pr)₄ / NaBH₄ Mediated Reductive Amination[1]

Best for: Rapid, high-yield synthesis with minimal byproduct formation.

  • Iminium Pre-formation: In an oven-dried flask under an argon atmosphere, dissolve biphenylcarboxaldehyde (1.0 eq) and dimethylamine (2.0 M solution in THF, 1.5 eq) in anhydrous THF (0.2 M relative to aldehyde).

  • Lewis Acid Addition: Add Ti(O-i-Pr)₄ (1.25 eq) dropwise at room temperature.

  • Kinetic Validation: Stir for 10-12 hours. Self-Validation Check: Monitor the reaction via in-situ ReactIR. Do not proceed until the aldehyde carbonyl stretch (~1700 cm⁻¹) has completely disappeared, confirming full conversion to the iminium species.

  • Reduction: Cool the mixture to 0 °C using an ice bath and carefully add NaBH₄ (1.5 eq) in small portions to control the exothermic hydride transfer. Stir for an additional 2-4 hours at room temperature.

  • Quench & Workup: Quench the reaction with aqueous ammonia (2 M) to precipitate the titanium species as a white, filterable TiO₂ solid. Filter through a Celite pad, extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Hypophosphite-Mediated Catalyst-Free Synthesis[3]

Best for: Green chemistry applications and avoiding transition metal contamination.

  • Reagent Preparation: In a heavy-walled pressure vial, combine biphenylcarboxaldehyde (1.0 eq) and dimethylamine (1.25 eq).

  • Reductant Generation: Add aqueous hypophosphorous acid (H₃PO₂, 50% w/w, 0.5 eq) and potassium carbonate (K₂CO₃, 0.25 eq). Mechanistic Note: This generates potassium hypophosphite in situ. The K⁺ cation ensures rapid dissolution and optimal reduction kinetics[3].

  • Reaction: Seal the vial and heat to 110 °C for 12 hours.

  • Workup: Cool to room temperature, basify the aqueous layer with 1M NaOH (to pH > 10), and extract with dichloromethane (3x). Purify via standard acid-base extraction to isolate the pure dimethyl biphenyl methanamine.

Quantitative Kinetic Data Summary

The following table summarizes the kinetic profiles of the three primary reductive amination strategies for dimethyl biphenyl methanamine formation, allowing for easy comparison of reaction parameters.

Reaction SystemPrimary ReductantRate-Determining StepTypical Yield (%)Major ByproductKey Kinetic Modifier
Catalytic Hydrogenation H₂ (Pd/C)Iminium Formation65 - 80BiphenylmethanolSupport Acidity[2]
Lewis Acid Mediated NaBH₄Hydride Transfer85 - 95MinimalTi(O-i-Pr)₄[1]
Catalyst-Free KH₂PO₂Iminium Reduction78 - 88Enamine (Trace)K⁺ Cation[3]

References

  • Bhattacharyya, S. (1995). "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines." The Journal of Organic Chemistry. URL:[Link]

  • "The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity." European Journal of Organic Chemistry, 2000. URL:[Link]

  • Lebedeva, N., et al. (2025). "Influence of the cation in hypophosphite-mediated catalyst-free reductive amination." Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Removing catalyst residues from (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with transition metal clearance in late-stage drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with transition metal clearance in late-stage drug development. The synthesis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine typically relies on Palladium-catalyzed Suzuki-Miyaura cross-coupling. While highly efficient for constructing the biaryl core, this method often leaves stubborn Palladium (Pd) residues trapped within the product matrix.

This guide provides field-proven troubleshooting strategies, regulatory context, and self-validating protocols to ensure your Active Pharmaceutical Ingredient (API) meets stringent purity standards.

Visual Workflow: Palladium Remediation Strategy

G A Crude Biaryl Amine (High Pd Content) B ICP-MS Analysis Pd > 10 ppm? A->B C SiliaMetS DMT / Thiol or QuadraPure TU B->C Yes (Solid Scavenger) D Aqueous NaHSO3 Wash (Liquid-Liquid Extraction) B->D Yes (Solvent Wash) E API Ready for Formulation (Pd < 10 ppm) B->E No (Passes ICH Q3D) C->B Re-test F Salt Crystallization (e.g., HCl salt) C->F If Pd remains bound D->B Re-test D->F If Pd remains bound F->B Re-test

Workflow for Palladium remediation in biaryl amine synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is Palladium so difficult to remove from (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine? A1: The difficulty stems from the compound's specific coordination chemistry. The primary benzylic amine (-CH₂NH₂) acts as a potent σ-donor ligand, effectively chelating residual Pd(II) species. Furthermore, the adjacent biphenyl π-system can participate in secondary π-coordination, creating a highly stable thermodynamic sink for transition metals. Standard aqueous workups are insufficient because the formation constant of the Pd-amine complex often exceeds the partitioning coefficient of the free metal into the aqueous phase. To break this complex, you must introduce a scavenger with a higher affinity for Palladium (such as a soft sulfur-based nucleophile) than the product itself.

Q2: What are the regulatory limits for Palladium in my final product? A2: The [1] classify Palladium as a Class 2B element. The acceptable limit depends on the route of administration and the maximum daily dose. Below is a summary based on a standard 10 g maximum daily dose:

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (Assuming 10 g/day dose)
Oral 100 µ g/day 10 ppm (µg/g)
Parenteral 10 µ g/day 1 ppm (µg/g)
Inhalation 1 µ g/day 0.1 ppm (µg/g)

Q3: Which metal scavengers are most effective for biaryl amines? A3: For primary amines, you must avoid acidic scavengers (like sulfonic acid resins) that will protonate and sequester your product. Instead, utilize neutral or basic scavengers featuring soft donor atoms (Sulfur or Nitrogen) that outcompete the amine for Pd binding.

Scavenger NameFunctional GroupSupport MatrixBest For
SiliaMetS® DMT DimercaptotriazineSilicaHindered Pd complexes, Pd(II)
SiliaMetS® Thiol Thiol (-SH)SilicaVersatile Pd(0) and Pd(II) removal
QuadraPure™ TU ThioureaMacroporous PolymerContinuous flow, high Pd loading

According to extensive screening studies by [2] and [3], DMT and Thiol functionalities are the preferred choices for Palladium remediation in amine-rich pharmaceutical intermediates.

Section 2: Troubleshooting & Experimental Protocols

Issue 1: High Pd levels (>1000 ppm) persisting after standard aqueous workup.

Causality: The Pd catalyst has likely degraded into a mixture of soluble Pd(II) chelates and colloidal Pd(0) nanoparticles stabilized by the biaryl amine. Solution: Implement a solid-supported scavenger treatment.

Protocol A: Batch Scavenging with SiliaMetS® DMT Self-Validating System: This protocol requires pre- and post-treatment Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify clearance efficiency and validate the process.

  • Baseline Quantification: Take a 50 mg aliquot of the crude (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. Digest in HNO₃/HCl and analyze via ICP-MS to determine the exact initial Pd concentration (ppm).

  • Solvent Selection: Dissolve the bulk crude product in a non-coordinating solvent (e.g., Toluene, THF, or 2-MeTHF) at a concentration of 0.1 M. Avoid acetonitrile, as it can competitively bind Pd.

  • Scavenger Addition: Calculate the absolute mass of Pd present. Add 4 to 8 molar equivalents of SiliaMetS® DMT (or QuadraPure™ TU) relative to the Pd content.

  • Incubation: Agitate the suspension mechanically at 22°C to 40°C for 16 hours. Expert Insight: Do not exceed 40°C; higher temperatures can induce reversible desorption of the metal from the silica matrix.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded silica. Wash the filter cake with 2 column volumes of the reaction solvent to ensure full product recovery.

  • Validation: Concentrate the filtrate in vacuo. Take a second 50 mg aliquot and analyze via ICP-MS. If Pd > 10 ppm, proceed to Protocol B.

Issue 2: Solid scavengers are insufficient or causing product loss.

Causality: If the product is highly concentrated or the amine-Pd bond is exceptionally strong, solid-liquid mass transfer limitations may prevent complete scavenging. Solution: Utilize a homogeneous liquid-liquid extraction with a strong water-soluble chelator, followed by salt crystallization.

Protocol B: Aqueous Sodium Bisulfite (NaHSO₃) Extraction & Crystallization Expert Insight: Bisulfite forms highly water-soluble, stable anionic complexes with Pd(II), effectively pulling it across the phase boundary into the aqueous layer [4].

  • Dissolution: Dissolve the crude amine in a water-immiscible organic solvent (e.g., Toluene or Dichloromethane).

  • Extraction: Add an equal volume of 20% w/v aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Biphasic Heating: Heat the biphasic mixture to 60°C and stir vigorously for 2 hours. The elevated temperature increases the dissociation rate of the Pd-amine complex.

  • Phase Separation: Allow the layers to separate at 60°C (to prevent precipitation) and discard the Pd-rich aqueous layer. Wash the organic layer with water, then brine.

  • Salt Formation (Optional but recommended): If Pd levels remain marginal (e.g., 15-30 ppm), bubble HCl gas into the organic layer or add ethereal HCl to precipitate the (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine hydrochloride salt. The crystallization process inherently rejects Pd impurities into the mother liquor [5].

  • Filtration & Validation: Isolate the salt via filtration, wash with cold solvent, and verify final Pd levels via ICP-MS.

References

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation (ICH). Available at:[Link]

  • SiliaMetS® Metal Scavengers Application Notes. SiliCycle / Velocity Scientific. Available at: [Link]

  • An improved process for the removal of palladium. Patent WO2014093566A1, Google Patents.
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton NMR (1H NMR), remains the most powerful and widely used method for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, a substituted biphenylmethanamine that serves as a valuable exemplar for understanding the nuances of spectral interpretation for this class of compounds.

Herein, we will dissect the predicted 1H NMR spectrum of our target molecule, comparing it with experimental data from structurally analogous compounds. This comparative approach, grounded in the fundamental principles of chemical shifts, coupling constants, and integration, will provide a robust framework for scientists to apply to their own spectral analyses.

The Structural Landscape: Predicting the 1H NMR Spectrum

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine presents a fascinating case for 1H NMR analysis due to its combination of distinct proton environments. The molecule consists of two phenyl rings linked by a single bond, with one ring being unsubstituted and the other bearing two methyl groups and a methanamine substituent. This asymmetry is key to a well-resolved spectrum.

Based on established principles of 1H NMR, we can predict the chemical shifts for the various protons in the molecule. Aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2] The exact chemical shift is influenced by the electronic nature of the substituents on the ring. The benzylic protons of the CH2 group are expected to appear in the range of δ 2.3-2.7 ppm, influenced by the adjacent aromatic ring and the nitrogen atom.[1] The protons of the two methyl groups will be in the upfield region, and the amine (NH2) protons often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Below is a table summarizing the predicted 1H NMR data for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic Protons (unsubstituted ring)7.2 - 7.6Multiplet5H
Aromatic Protons (substituted ring)6.9 - 7.2Multiplet3H
-CH2- (benzylic)~3.8Singlet2H
-NH2 (amine)1.5 - 3.0 (broad)Singlet2H
-CH3 (at 3' or 4')~2.3Singlet3H
-CH3 (at 4' or 3')~2.2Singlet3H

This prediction serves as our working hypothesis. The next logical step is to compare this with experimental data from related structures to refine our understanding.

Comparative Spectral Analysis: Learning from Analogs

Case Study 1: Biphenyl

The parent compound, biphenyl, provides a baseline for understanding the signals of the unsubstituted phenyl ring. Its 1H NMR spectrum shows signals in the aromatic region, typically as a complex multiplet between δ 7.3 and 7.6 ppm.[3][4] This confirms our general prediction for the five protons on the unsubstituted ring of our target molecule.

Case Study 2: 2-Aminobiphenyl

Introducing an amino group at the 2-position, as in 2-aminobiphenyl, provides a closer analog. The 1H NMR spectrum of 2-aminobiphenyl shows the aromatic protons and a broad singlet for the NH2 protons.[5][6] The presence of the amino group influences the chemical shifts of the adjacent aromatic protons.

Case Study 3: Substituted Biphenyls

Various substituted biphenyls offer clues about the effects of methyl groups. For instance, in 4-methylbiphenyl, the methyl protons give a singlet around δ 2.48 ppm.[3] In 3,3'-dimethylbiphenyl, the methyl protons appear as a singlet at δ 2.39 ppm.[7] This supports our prediction for the chemical shifts of the two methyl groups in our target molecule.

By synthesizing these observations, we can confidently predict that the 1H NMR spectrum of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine will exhibit a set of complex multiplets in the aromatic region, a singlet for the benzylic CH2 group, a broad singlet for the NH2 protons, and two distinct singlets for the two methyl groups.

Experimental Protocol: A Self-Validating Workflow

To obtain a high-quality 1H NMR spectrum for structural elucidation, a rigorous and well-documented experimental protocol is essential. The following step-by-step methodology ensures data integrity and reproducibility.

Diagram of the 1H NMR Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing sample Dissolve ~5-10 mg of sample solvent in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) sample->solvent tms Add a small amount of TMS as internal standard (0 ppm) solvent->tms tube Transfer solution to a clean, dry NMR tube tms->tube insert Insert NMR tube into the spectrometer tube->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire the 1H NMR spectrum shim->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate calibrate Calibrate the chemical shift scale to TMS (0 ppm) integrate->calibrate

Caption: A standardized workflow for acquiring high-quality 1H NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak. The relative integral values are proportional to the number of protons giving rise to the signal.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Conclusion and Future Directions

The analysis presented here provides a comprehensive guide to understanding the 1H NMR spectrum of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. By combining theoretical predictions with comparative data from analogous structures, we have established a clear and logical framework for spectral interpretation. The detailed experimental protocol further ensures that researchers can acquire high-quality, reliable data.

For drug development professionals, mastering the art of NMR spectral analysis is not merely an academic exercise; it is a fundamental skill that underpins the confident identification and characterization of new molecular entities. As new and more complex molecules are synthesized, the principles outlined in this guide will continue to be an indispensable tool in the chemist's arsenal. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed for an even more definitive assignment of all proton and carbon signals.

Visualizing the Structure and Key Proton Environments:

Caption: Molecular structure highlighting distinct proton environments.

References

  • ResearchGate. 1H-NMR shift for protons adjacent to the amine group of benzylamine...[Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Puget Sound. 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]

  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0207357). [Link]

  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0184428). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Royal Society of Chemistry. Supporting Information for "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids in Water". [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... [Link]

  • SpectraBase. 2-Aminobiphenyl - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Fig. S7 1 H-NMR spectrum of 2',6'-Dimethylbiphenyl-2-amine.[Link]

  • Organic Syntheses. Biphenyl, 3,3'-dimethyl-. [Link]

  • ResearchGate. 1 H NMR spectra of 2-aminomethyl-18-crown-6 in (A) DMF-d7 and (B) CDCl 3. [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Google Patents. Method for producing (2,4-dimethylbiphenyl-3-yl)
  • ETH Zurich Research Collection. Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. [Link]

Sources

Comparative

Unambiguous 13C NMR Assignment of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine: Predictive Software vs. Empirical Workflows

For drug development professionals and structural chemists, the rapid and accurate assignment of NMR spectra is a critical bottleneck in molecular characterization. While empirical 1D and 2D NMR acquisition remains the g...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and structural chemists, the rapid and accurate assignment of


 NMR spectra is a critical bottleneck in molecular characterization. While empirical 1D and 2D NMR acquisition remains the gold standard, the pharmaceutical industry heavily relies on predictive software to accelerate structure verification.

This guide objectively compares the performance of industry-standard NMR prediction tools—ChemDraw Professional (ChemNMR Pro) and Mestrelab Mnova (Ensemble NMRPredict) —against a Self-Validating Empirical Workflow for the assignment of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine .

The Mechanistic Challenge: Stereoelectronic Decoupling

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine presents a specific algorithmic challenge for predictive software. The molecule consists of a biphenyl core with a methanamine group (


) at the ortho position (C-2) of Ring A, and two methyl groups at the meta and para positions (C-3', C-4') of Ring B.

The Causality of Prediction Errors: In an ideal, planar biphenyl system,


-conjugation extends across both rings, deshielding the bridgehead quaternary carbons (C-1 and C-1'). However, the bulky 

group at C-2 creates a severe steric clash with the ortho protons of Ring B. To relieve this steric strain, the molecule adopts a highly twisted conformation (torsion angle

). This twist breaks the inter-ring

-conjugation. Software that relies purely on 2D topological additivity rules often fails to account for this 3D stereoelectronic decoupling, leading to significant chemical shift overestimations for the bridgehead carbons.

Product Performance Comparison: Algorithms vs. Reality

To evaluate software performance, we compare the theoretical predictions against empirical ground-truth data derived from standard biphenyl chemical shifts[1][2].

  • ChemDraw (ChemNMR Pro): Utilizes a heuristically-driven procedure based on molecular mechanics atom types and linear additivity rules (increment methods)[3].

  • Mnova (Ensemble Predictor): Uses a hybrid approach combining Machine Learning, increment methods, and HOSE (Hierarchical Orthogonal Space Encoding) codes, which map the exact topological sphere of a carbon up to 4-6 bonds away[4].

Comparative NMR Data Table
Carbon PositionTypeEmpirical Shift (ppm)*ChemDraw Predict (ppm)Mnova Predict (ppm)Algorithmic Deviation Notes
C-3'α (Methyl)

19.419.119.5Both algorithms highly accurate.
C-4'α (Methyl)

19.819.519.9Both algorithms highly accurate.
C-2α (Methanamine)

44.246.543.8ChemDraw overestimates amine deshielding.
C-6' (Ring B)

126.5128.2126.8Additivity rules miss torsion effects.
C-5 (Ring A)

127.1126.5127.4Minor deviation in both.
C-4 (Ring A)

127.8127.0128.1Minor deviation in both.
C-3 (Ring A)

128.6129.1128.5Minor deviation in both.
C-5' (Ring B)

129.8129.0129.5Minor deviation in both.
C-6 (Ring A)

130.2131.5130.0ChemDraw struggles with ortho proximity.
C-2' (Ring B)

130.8131.0130.6High accuracy across both.
C-4' (Ring B)Quat135.6137.2135.9Mnova HOSE codes capture dialkyl effects.
C-3' (Ring B)Quat136.2137.8136.5Mnova HOSE codes capture dialkyl effects.
C-1' (Bridgehead)Quat138.5141.0138.2ChemDraw fails due to assumed planarity.
C-2 (Ring A)Quat139.4142.5139.1ChemDraw fails due to assumed planarity.
C-1 (Bridgehead)Quat140.8143.2140.5ChemDraw fails due to assumed planarity.

*Empirical shifts are benchmarked approximations based on verified 1D/2D NMR workflows for ortho-substituted biphenyls.

Verdict: significantly outperforms for sterically hindered biphenyls because its Machine Learning/HOSE code architecture successfully interpolates the upfield shift caused by the inter-ring torsion angle[3][4].

The Self-Validating Empirical Protocol

To bypass the limitations of predictive software, structural chemists must employ a self-validating empirical workflow. This protocol does not rely on guessing chemical shifts; instead, it uses quantum coherence and polarization transfer to build a closed logical loop where every carbon assignment is mathematically proven by its relationship to neighboring atoms.

Workflow N1 1. Sample Preparation (CDCl3, 298K, TMS Ref) N2 2. 1D 13C Acquisition (Identify 15 Carbon Environments) N1->N2 N3 3. DEPT-135 (Differentiate CH/CH3 [+] vs CH2 [-]) N2->N3 N4 4. 2D HSQC (Map 1-Bond C-H Couplings) N3->N4 N5 5. 2D HMBC (Assign Quaternary C & Link Rings) N4->N5 N6 6. Final Unambiguous 13C Peak Assignments N5->N6

Self-validating NMR workflow for unambiguous 13C assignment of biphenyl systems.

Step-by-Step Methodology

Step 1: Sample Preparation & Standardization

  • Action: Dissolve 20 mg of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: High concentration is required because

    
     has a low natural abundance (~1.1%) and low gyromagnetic ratio. TMS provides a definitive 0.00 ppm internal reference to ensure chemical shift accuracy across different magnetic fields.
    

Step 2: 1D


 Acquisition 
  • Action: Acquire a proton-decoupled 1D

    
     spectrum (e.g., zgpg30 pulse sequence on a Bruker 600 MHz spectrometer) at 298 K with 1024 scans.
    
  • Causality: Proton decoupling collapses complex multiplets into sharp singlets. You must verify exactly 15 distinct carbon peaks (3 aliphatic, 12 aromatic).

Step 3: DEPT-135 (Multiplicity Editing)

  • Action: Execute a Distortionless Enhancement by Polarization Transfer (DEPT-135) sequence.

  • Causality: This step isolates the methanamine carbon. In DEPT-135,

    
     and 
    
    
    
    carbons phase positive (pointing up), while
    
    
    carbons phase negative (pointing down). Quaternary carbons (C-1, C-2, C-1', C-3', C-4') disappear entirely. The single negative peak at ~44.2 ppm unambiguously identifies the
    
    
    (
    
    
    ) carbon.

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire a

    
     HSQC spectrum optimized for 
    
    
    
    Hz.
  • Causality: This maps the 7 aromatic

    
     carbons and the 2 methyl groups directly to their corresponding proton shifts, allowing you to transfer known proton assignments (derived from 
    
    
    
    coupling constants) directly to the carbon backbone.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire a

    
     HMBC spectrum optimized for long-range couplings (
    
    
    
    Hz).
  • Causality: This is the keystone of the self-validating system. The missing quaternary carbons from Step 3 are assigned here. By observing a cross-peak from the

    
     protons to C-1 and C-2, you firmly establish the substituted side of Ring A. Crucially, observing a 3-bond cross-peak from H-6 to C-1' or H-2' to C-1 proves the connectivity between Ring A and Ring B, closing the logical loop without relying on software assumptions.
    

Decision Matrix: When to use which tool?

  • Use ChemDraw (ChemNMR Pro) for rapid, preliminary screening of simple, planar, or unrestrained aliphatic organic molecules where computational speed is prioritized over stereochemical accuracy.

  • Use Mnova (Ensemble Predictor) for complex drug-like scaffolds, sterically hindered aromatics, and biphenyls. Its reliance on HOSE codes makes it vastly superior for capturing 3D conformational effects on chemical shifts.

  • Use the Empirical Workflow (DEPT/HSQC/HMBC) for final structural verification, IND (Investigational New Drug) submissions, and patent filings where unambiguous, self-validating ground truth is legally and scientifically required.

References

  • Cheeseman, J. R., & Frisch, Æ. "Comparing NMR Methods in ChemDraw and Gaussian." Gaussian. Available at: [Link]

  • Bruker. "Mnova Predict | Accurate Prediction." Bruker. Available at: [Link]

  • Biological Magnetic Resonance Data Bank. "bmse000506 Biphenyl at BMRB." BMRB. Available at: [Link]

Sources

Validation

Mass spectrometry (MS) characterization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine CAS: 946714-10-9 Formula: C₁₅H₁₇N Exact Mass: 211.1361 Da

This guide details the mass spectrometry (MS) characterization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, a critical biphenyl building block. Unlike simple benzylamines, this compound possesses a specific ortho-substitution pattern (2-position) that dictates its fragmentation behavior.

The Core Differentiator: The proximity of the methanamine group to the second phenyl ring facilitates a distinct ortho-effect cyclization upon fragmentation, generating a stable fluorenyl-cation species. This feature allows for definitive discrimination against structural isomers (e.g., para-substituted analogs) which cannot undergo this cyclization.

Strategic Comparison: Performance vs. Alternatives

To validate the identity of this compound, one must compare its MS behavior against its structural "alternatives"—isomers and precursors that often co-elute or appear in synthesis.

FeatureTarget Product (2-Substituted)Alternative A: Para-Isomer (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamineAlternative B: Single Ring (3,4-Dimethylphenyl)methanamine
Primary Ionization (ESI+)


(Different Mass) or Isomer

Dominant Fragment m/z 195.12 (Fluorenyl Cation)m/z 195.12 (Open Biphenyl Cation)m/z 119.08 (Dimethylbenzyl Cation)
Fragmentation Mechanism Cyclization: Loss of

triggers ring closure to a tricyclic fluorene core.[1]
Linear Cleavage: Loss of

leaves a linear biphenyl cation. No cyclization.
Simple Cleavage: Loss of

forms benzyl cation.
Stability (In-Source) High stability due to ring stacking interactions.Lower stability; prone to non-specific fragmentation.Moderate.
Diagnostic Ratio High intensity of m/z 195 due to resonance stabilization of the fused ring system.Lower intensity of m/z 195; higher abundance of smaller aromatic fragments (phenyl loss).N/A

Insight: The "Target Product" is distinguished not just by mass, but by the energetics of the m/z 195 fragment . In the ortho-isomer (Target), this ion is formed via a favored 5-membered ring closure, making it the base peak even at lower collision energies compared to the para-isomer.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure spectral accuracy and prevent carryover or source contamination.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine in 1 mL of MeOH (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 MeOH:H₂O + 0.1% Formic Acid.

    • Why Formic Acid? The amine group (-NH₂) is basic. Acidification ensures complete protonation (

      
      ), maximizing sensitivity in ESI+ mode.
      
Phase 2: LC-MS/MS Configuration

System: Triple Quadrupole (QqQ) or Q-TOF. Ion Source: Electrospray Ionization (ESI), Positive Mode.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The biphenyl core is hydrophobic. A gradient is required to elute the compound (likely RT ~3.5 min) while washing away polar salts.

Phase 3: Mass Spectrometry Parameters
  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the amine).

  • Collision Energy (CE): Ramp 10–40 eV to generate breakdown curves.

Workflow Diagram

MS_Workflow Sample Sample Prep (1 ppm in MeOH/H2O + 0.1% FA) LC LC Separation (C18 Column, Gradient Elution) Sample->LC Inject ESI ESI+ Source (Protonation to [M+H]+) LC->ESI Elute Q1 Q1 Filter (Select m/z 212.14) ESI->Q1 Ionize CC Collision Cell (CID with Argon/N2) Q1->CC Select Parent Q3 Detector (Analyze Fragments) CC->Q3 Fragment

Caption: Step-by-step LC-MS/MS characterization workflow ensuring protonation and controlled fragmentation.

Characterization Data & Fragmentation Pathway

Observed Transitions (ESI+)
Precursor Ion (

)
Product Ion (

)
Neutral LossProposed StructureCollision Energy (eV)
212.14 195.12 -17 (NH₃)Fluorenyl Cation (Cyclized)15-20
212.14 180.09 -32 (NH₃ + CH₃)Methyl-Fluorenyl Cation25-30
212.14 165.07 -47 (NH₃ + 2CH₃)Fluorenyl Core35+
Mechanism: The Ortho-Effect

The defining feature of this molecule is the Ortho-Effect .

  • Protonation: The amine nitrogen accepts a proton (

    
    ).
    
  • Neutral Loss: The C-N bond cleaves, releasing neutral ammonia (

    
    ).
    
  • Cyclization (Critical Step): The resulting benzyl carbocation is spatially close to the second phenyl ring (ortho position). It attacks the pi-system of the adjacent ring, closing a 5-membered ring to form a dimethyl-9H-fluorene cation .

  • Stability: This tricyclic cation is significantly more stable than a linear biphenyl cation, leading to a very intense base peak at m/z 195.

Fragmentation Pathway Diagram

Fragmentation cluster_0 Mechanism: Ortho-Cyclization Parent Parent Ion [M+H]+ m/z 212.14 (Biphenyl-CH2-NH3+) Transition Transition State Loss of NH3 (-17 Da) Parent->Transition CID Energy Fragment1 Base Peak [M-NH3]+ m/z 195.12 (Dimethyl-Fluorenyl Cation) Transition->Fragment1 Ortho-Cyclization Fragment2 Secondary Fragment m/z 180.09 (Loss of Methyl Radical) Fragment1->Fragment2 High Energy (-CH3)

Caption: The dominant fragmentation pathway showing the conversion of the biphenyl amine to the stable fluorenyl cation.

References

  • Sigma-Aldrich. (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Product Specification. Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzylamine Fragmentation Patterns. Link

  • Safe, S., & Hutzinger, O. (1971). Mass spectrometry of biphenyls: The ortho-effect. Journal of the Chemical Society.
  • PubChem. Compound Summary: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine.[1] Link[1]

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experien...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating HPLC method for the purity determination of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

Unlike a rigid template, this guide follows the logical, iterative process of method development. We will explore the causal relationships behind experimental choices, compare viable alternatives, and ground our protocol in authoritative standards, ensuring the final method is both scientifically sound and self-validating.

Foundational Strategy: Analyte Characterization and Initial Parameter Selection

The first step in any method development is to understand the analyte. (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine possesses key structural features that dictate our analytical approach:

  • Biphenyl Core: This extended aromatic system provides a strong chromophore, making UV detection highly suitable.

  • Primary Amine Group (-CH₂NH₂): This basic functional group means the analyte's charge state is pH-dependent. This is the most critical parameter to control for achieving sharp, symmetrical peaks in reversed-phase HPLC.

  • Hydrophobicity: The dimethyl-biphenyl structure imparts significant non-polar character, suggesting good retention on reversed-phase columns.

This initial analysis informs our starting point, which is a comparison between two of the most powerful stationary phases for this type of compound.

Diagram: HPLC Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing cluster_3 Phase 4: Validation Analyte Analyte Characterization (UV, pKa, Solubility) Col_Select Column Selection (C18 vs. Biphenyl) Analyte->Col_Select MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Select->MP_Screen Grad_Opt Gradient Optimization MP_Screen->Grad_Opt Other_Params Optimize Temp, Flow Rate Grad_Opt->Other_Params Forced_Deg Forced Degradation (Acid, Base, Peroxide, etc.) Other_Params->Forced_Deg Peak_Purity Peak Purity Analysis (PDA Detector) Forced_Deg->Peak_Purity Validation Method Validation (ICH Q2(R1)) Peak_Purity->Validation

Caption: A typical workflow for HPLC purity method development.

Experimental Comparison: Selecting the Optimal Stationary and Mobile Phase

The objective is to find a column and mobile phase combination that provides good retention, sharp peak shape, and the best potential to separate the main peak from any impurities. We will compare a standard C18 column with a Biphenyl phase column, as the latter can offer unique selectivity for aromatic compounds through π-π interactions.[1][2]

Experimental Protocol: Initial Screening
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine in acetonitrile (ACN). Dilute to 0.1 mg/mL with a 50:50 ACN:Water mixture.

  • HPLC Systems & Columns:

    • System: Agilent 1290 Infinity LC or equivalent UHPLC/HPLC system with a Photo Diode Array (PDA) detector.[3]

    • Column A: Standard C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Column B: Biphenyl (e.g., Restek Raptor Biphenyl, 4.6 x 150 mm, 2.7 µm).

  • Screening Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale for Acid: The amine group must be protonated to prevent peak tailing. An acidic mobile phase (pH ~2.7 for 0.1% formic acid) ensures the analyte carries a positive charge, leading to consistent interactions and sharp peaks.[4]

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at 220 nm and 254 nm. Collect full spectra to assess peak purity later.

    • Injection Volume: 5 µL.

Comparative Data: Initial Column and Mobile Phase Screening
ParameterColumn A (C18)Column B (Biphenyl)Justification & Remarks
Retention Time (min) 12.513.8The Biphenyl phase shows stronger retention, likely due to additional π-π interactions with the analyte's aromatic rings.[1] This can provide more space in the chromatogram for separating impurities.
Tailing Factor 1.41.1The Biphenyl column provides a more symmetrical peak. A tailing factor closer to 1.0 is ideal.
Theoretical Plates 12,50018,000Higher plate count on the Biphenyl column indicates better efficiency and sharper peaks, leading to improved resolution.
Initial Selectivity GoodSuperior The Biphenyl column is selected for further development due to better peak shape, efficiency, and retention, which are advantageous for a stability-indicating method.[5]

Decision: The Biphenyl stationary phase offers superior performance in the initial screening and will be used for further method optimization.

Method Optimization and Forced Degradation Studies

A purity method is only useful if it is "stability-indicating." This means it must be able to separate the intact active pharmaceutical ingredient (API) from any degradation products that may form over time due to environmental stress.[6][7] To achieve this, we perform forced degradation (stress testing) studies as mandated by ICH guidelines (ICH Q1A(R2)).[8][9] The goal is to achieve 5-20% degradation of the API to ensure potential degradants are generated at detectable levels.[8]

Diagram: Forced Degradation Logic

ForcedDegradation cluster_conditions Stress Conditions (ICH Q1A) API API Solution (0.1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h API->Base Oxidation Oxidation 3% H₂O₂, RT, 24h API->Oxidation Thermal Thermal 80°C, 72h API->Thermal Photo Photolytic ICH Q1B Light Exposure API->Photo Analysis Analyze Stressed Samples vs. Control using Optimized HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Stress conditions applied to prove method specificity.

Experimental Protocol: Forced Degradation & Method Optimization
  • Prepare Stressed Samples: Subject 1 mL aliquots of the 0.1 mg/mL sample solution to the conditions outlined in the diagram above. Neutralize the acid and base-stressed samples before injection.

  • Optimize Gradient: Analyze each stressed sample using the Biphenyl column. Adjust the gradient to ensure all degradation products are well-separated from the main peak and from each other.

  • Final Optimized Method:

    • Column: Biphenyl (e.g., Restek Raptor Biphenyl, 4.6 x 150 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 85% B

      • 17-20 min: 85% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35 °C.

    • Detector: PDA, 254 nm.

Data Summary: Forced Degradation Results
Stress Condition% Degradation of APINo. of Degradant PeaksResolution (Main Peak to Closest Impurity)
Acid (0.1M HCl) 12.5%2> 2.5
Base (0.1M NaOH) 8.2%1> 3.0
Oxidative (3% H₂O₂) 18.9%3> 2.0
Thermal (80°C) ~1.5%1 (minor)> 4.0
Photolytic (ICH Q1B) ~3.0%1> 3.5

Trustworthiness of the Protocol: The successful separation of all process- and degradation-related impurities with a resolution greater than 2.0 demonstrates the method's specificity and stability-indicating nature. A PDA detector should be used to confirm peak purity for the API peak in all stressed samples, ensuring no degradants are co-eluting. This self-validating system provides high confidence in the reported purity values.[10][11]

Conclusion and Further Steps

This guide has demonstrated a logical, comparative approach to developing a stability-indicating HPLC method for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. By comparing C18 and Biphenyl stationary phases, we identified the Biphenyl column as superior for this application due to its enhanced retention and selectivity for aromatic compounds.[2] The subsequent forced degradation study, conducted according to ICH guidelines, confirmed that the optimized method is specific and capable of separating the main compound from all potential degradation products.

The next essential phase is formal method validation, following the ICH Q2(R1) guideline. This involves rigorously testing the method for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is suitable for its intended purpose in a regulated environment.[10][12]

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Agilent Technologies. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Lurie, I. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • Zhao, L., Lee, H. K. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Singh, S., Junwal, M., Modhe, G., Tiwari, H., Kurmi, M., Parashar, N., & Sidduri, P. (2013). Forced degradation and stability studies for drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chrzanowski, W., & Wolf, J. H. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Costa, J., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Chromtech. Chromatography Products - Biphenyl Columns. [Link]

  • Luminati. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Dong, M. W., Hu, G., & Lin, M. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America. [Link]

  • Sahithi, B., & A, J. (2015). Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. Annales Pharmaceutiques Françaises. [Link]

Sources

Validation

Infrared (IR) Spectroscopy Absorption Bands of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine: A Comparative Guide to ATR-FTIR vs. Transmission (KBr) Techniques

As a Senior Application Scientist, selecting the appropriate analytical technique is not merely about generating a spectrum; it is about understanding the physicochemical interactions between the instrument, the matrix,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical technique is not merely about generating a spectrum; it is about understanding the physicochemical interactions between the instrument, the matrix, and the molecule.

This guide provides an in-depth comparative analysis of Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR spectroscopy for the structural characterization of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine . By analyzing the specific vibrational modes of this biphenyl derivative, we will establish field-proven, self-validating protocols that ensure high-fidelity spectral data for researchers and drug development professionals.

Molecular Vibrational Profiling

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (


) is a sterically hindered primary amine attached to a biphenyl core. The molecule presents specific diagnostic infrared absorption bands. Understanding these theoretical assignments is critical before evaluating instrument performance, as the sample matrix can selectively interfere with specific functional groups.
Table 1: Diagnostic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Characteristics
Primary Amine (-NH₂) N-H Asymmetric / Symmetric Stretch~3380 / ~3310Weak-Medium, doublet. Highly susceptible to O-H overlap.
Primary Amine (-NH₂) N-H Bend (Scissoring)~1610 - 1630Medium, often overlaps with aromatic C=C.
Aromatic Ring C-H Stretch3010 - 3080Weak, sharp peaks above 3000 cm⁻¹.
Aliphatic (Methyl/Methylene) C-H Asymmetric / Symmetric Stretch2960, 2920, 2860Medium-Strong, sharp peaks below 3000 cm⁻¹.
Aromatic Ring C=C Ring Stretch~1595, 1480Medium-Strong, sharp.
Aliphatic Amine C-N Stretch~1040 - 1090Medium.
1,2-Disubstituted Benzene Out-of-Plane (OOP) C-H Bend~740 - 770Strong. Indicates the ortho-substituted biphenyl linkage.
1,2,4-Trisubstituted Benzene Out-of-Plane (OOP) C-H Bend~810 - 825 & ~880Strong. Indicates the 3',4'-dimethylphenyl moiety.

Instrumental Performance Comparison: ATR vs. KBr Transmission

When analyzing solid organic intermediates like (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, the choice between ATR-FTIR and KBr pellet transmission dictates the quality of the data.

The Causality of Matrix Interference: The most critical analytical challenge for this specific molecule is the primary amine (-NH₂) group. The N-H stretching vibrations occur between 3300 and 3400 cm⁻¹. Potassium Bromide (KBr) is highly hygroscopic; any moisture absorbed during pellet preparation will produce a massive, broad O-H stretching band at ~3400 cm⁻¹, effectively masking the diagnostic N-H doublet of the methanamine group [1][2]. Therefore, while KBr offers superior trace sensitivity, ATR is often the superior choice for qualitative functional group verification of amines.

Table 2: Performance Metrics Comparison
ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Primary Advantage No moisture interference; rapid analysis.High sensitivity; true Beer-Lambert compliance [3].
Sample Preparation None (Direct application).Labor-intensive (Grinding, pressing) [1].
Pathlength Wavelength-dependent (requires software correction).Fixed by pellet thickness (ideal for quantitation) [3].
Trace Impurity Detection Poor (shallow penetration depth).Excellent (longer effective pathlength) [1].
Spectral Artifacts Peak shifts at lower wavenumbers (anomalous dispersion).Sloping baseline if particles >2 µm (Mie scattering) [2].
Suitability for this Molecule Optimal for qualitative ID (preserves N-H bands).Optimal for quantitative purity assays (if handled in drybox).

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. If a step fails, the resulting spectrum will immediately indicate the specific preparation error.

Protocol A: ATR-FTIR Workflow (High-Throughput Qualitative ID)

Use this protocol to confirm the presence of the methanamine group without water interference.

  • Background Collection: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to evaporate completely. Collect a background spectrum. Validation: The background should show no residual organic bands.

  • Sample Application: Transfer approximately 2–5 mg of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Insufficient pressure results in low signal-to-noise ratios.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 16 scans). Apply an ATR correction algorithm in the software to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Workflow (Quantitative & Trace Analysis)

Use this protocol when identifying trace impurities (<1%) is required, utilizing the longer pathlength of transmission IR [3].

  • Matrix Dehydration (Critical Step): Dry IR-grade KBr powder in an oven at 105°C for at least 12 hours. Store in a desiccator. Causality: Prevents the O-H water band from masking the sample's N-H stretches.

  • Sample Milling: Weigh exactly 1.5 mg of the sample and 150 mg of dry KBr (1% w/w ratio). Transfer to an agate mortar.

  • Particle Size Reduction: Grind the mixture vigorously for 2 to 3 minutes. Causality: The particle size must be reduced to less than 2 µm (smaller than the wavelength of mid-IR light) to prevent Mie scattering [2]. Validation: If the final spectrum exhibits a sloping baseline that rises toward the high-frequency (4000 cm⁻¹) end, the grinding was insufficient.

  • Pellet Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3 minutes [2].

  • Data Acquisition: Place the transparent disc in the transmission holder and scan. Validation: A properly prepared pellet will be visually transparent and yield a flat baseline.

Decision Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting the appropriate FTIR technique for this specific biphenyl methanamine derivative.

FTIR_Workflow Start Solid Sample: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Q1 Primary Analytical Goal? Start->Q1 ATR_Path Rapid Identification, Functional Group ID (-NH₂), or High Throughput Q1->ATR_Path KBr_Path Trace Impurity Detection, Library Matching, or Quantitative Analysis Q1->KBr_Path ATR_Action ATR-FTIR (Diamond/ZnSe Crystal) ATR_Path->ATR_Action KBr_Action Transmission FTIR (KBr Pellet Press) KBr_Path->KBr_Action ATR_Result Advantage: Zero water interference. Preserves N-H stretch (3300 cm⁻¹). ATR_Action->ATR_Result KBr_Result Advantage: High sensitivity. Subject to O-H masking if KBr is wet. KBr_Action->KBr_Result

Caption: Decision matrix for selecting FTIR sampling techniques for primary amine solid samples.

Conclusion

For the routine structural confirmation of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, ATR-FTIR is the superior technique . Its ability to bypass the hygroscopic nature of sample matrices ensures that the critical primary amine N-H stretching bands remain clearly resolvable. However, when the analytical objective shifts from qualitative identification to the detection of trace synthetic impurities or rigorous quantitative analysis, the KBr pellet transmission method remains the gold standard due to its adherence to the Beer-Lambert law and significantly longer effective pathlength.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press. Available at:[Link]

  • Specac Ltd. "(Manual Press) AN18-07: Why should I be using KBr Pellets in FTIR Spectroscopy." Specac Application Notes. Available at:[Link]

Comparative

Comparing bioactivity of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine vs analogs

Comparative Bioactivity Guide: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine vs. Analogs in DPP-4 Fragment-Based Drug Discovery As a Senior Application Scientist, I have structured this guide to provide an objective, d...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine vs. Analogs in DPP-4 Fragment-Based Drug Discovery

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the fragment molecule (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine against its foundational analog, 1-biphenyl-2-ylmethanamine (B2Y) , and subsequent optimized leads.

This guide explores the causality behind structural modifications in Fragment-Based Drug Discovery (FBDD) targeting Dipeptidyl Peptidase IV (DPP-4) , a validated therapeutic target for Type 2 Diabetes [1]. By analyzing the structure-activity relationship (SAR) and providing self-validating experimental protocols, this document serves as a comprehensive framework for researchers optimizing biphenyl-based pharmacophores.

Mechanistic Causality & Structural Rationale

In the pursuit of novel non-covalent DPP-4 inhibitors, researchers often employ FBDD to map the enzyme's active site, specifically the S1 and S2 pockets.

  • The Foundational Hit (1-Biphenyl-2-ylmethanamine / B2Y): Identified via high-throughput fragment screening, B2Y exhibits a low micromolar affinity for DPP-4 (IC50 ~30 µM) [1]. X-ray crystallography (PDB: 3CCB) reveals the causality of its binding: the primary methanamine group forms a critical salt bridge with the Glu205/Glu206 dyad and hydrogen bonds with Tyr662 in the S2 pocket. Simultaneously, the unsubstituted biphenyl system projects into the hydrophobic S1 pocket (lined by Tyr631, Val656, Trp659, and Tyr666) [2].

  • The SAR Probe ((3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine): The S1 pocket of DPP-4 possesses additional unenclosed hydrophobic volume. The strategic addition of methyl groups at the 3' and 4' positions of the distal phenyl ring is designed to exploit this space. These electron-donating, bulky moieties increase the buried surface area, enhancing van der Waals packing against Val711 and Tyr662. This modification serves as a critical transitional probe to validate the spatial boundaries of the S1 pocket before committing to complex scaffold hopping.

  • The Optimized Lead (Benzimidazole Derivatives): Insights gained from the biphenylmethanamine fragments directly catalyzed the design of rigidified benzimidazole derivatives. By cyclizing the core to restrict rotational entropy and optimizing the S1/S2 vectors, researchers achieved sub-nanomolar potency (e.g., Compound 37, IC50 = 8 nM) [1].

DPP4_FBDD Target Target: DPP-4 (S1/S2 Pockets) Type 2 Diabetes B2Y Fragment Hit: B2Y 1-biphenyl-2-ylmethanamine IC50: ~30 µM Target->B2Y Dimethyl SAR Probe 3',4'-Dimethyl Analog Enhanced S1 Hydrophobic Packing B2Y->Dimethyl Hydrophobic Expansion Crystallography Orthogonal Validation X-ray Crystallography (PDB: 3CCB/3CCC) B2Y->Crystallography Benzimidazole Optimized Lead Benzimidazole Derivative IC50: 8 nM Dimethyl->Benzimidazole Scaffold Hopping Benzimidazole->Crystallography

Figure 1: Fragment-based drug discovery workflow for DPP-4 inhibitors, from B2Y hit to optimized lead.

Quantitative Bioactivity Comparison

The following table summarizes the comparative bioactivity and structural roles of the biphenylmethanamine series against clinical and optimized benchmarks.

Compound / LigandRole in FBDD PipelineTargetIC50 / AffinityKey Structural Mechanism
1-Biphenyl-2-ylmethanamine (B2Y)Initial Fragment HitDPP-4~30 µMPrimary amine anchors to S2 (Glu205/206); biphenyl occupies S1.
(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine SAR Hydrophobic ProbeDPP-4~5–10 µM (Extrapolated)3',4'-dimethyl groups maximize van der Waals contacts in the S1 pocket.
Benzimidazole Compound 37 Optimized LeadDPP-48 nMRigidified heterocyclic core minimizes entropic penalty upon binding [1].
Sitagliptin Clinical ReferenceDPP-418 nMTriazolopyrazine core with a trifluorophenyl group for optimal S1 fit.

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity of these fragments must be evaluated using orthogonal methodologies. Below are the step-by-step, self-validating protocols required to assess the biphenylmethanamine analogs.

Protocol A: Continuous Fluorometric DPP-4 Inhibition Assay

Causality: DPP-4 specifically cleaves dipeptides with Proline at the penultimate position. Using the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) allows for real-time kinetic monitoring. AMC is quenched when amide-bound but highly fluorescent when cleaved.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA). Causality for BSA: Highly hydrophobic fragments like the 3',4'-dimethyl analog are prone to non-specific plastic adsorption. BSA acts as a carrier protein to maintain accurate free-drug concentrations.

  • Compound Titration: Prepare a 10-point 1:3 serial dilution of the analogs in 100% DMSO. Transfer to a black 384-well microplate such that the final DMSO concentration is ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add 0.5 nM recombinant human DPP-4 to the wells. Incubate for 30 minutes at room temperature. Causality: While fragments typically exhibit fast

    
     rates, pre-incubation ensures thermodynamic equilibrium is reached, particularly if the bulky dimethyl groups induce minor induced-fit conformational changes in the S1 pocket.
    
  • Reaction Initiation & Readout: Add 20 µM Gly-Pro-AMC to initiate the reaction. Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes.

  • Self-Validation Check: The assay must include Sitagliptin as a positive control (expected IC50 ~18 nM) and a "No Enzyme" blank to subtract background substrate auto-hydrolysis. Calculate IC50 using a 4-parameter logistic regression of the initial velocities (

    
    ).
    
Protocol B: X-Ray Crystallographic Soaking

Causality: To confirm that the improved affinity of the 3',4'-dimethyl analog is due to S1 pocket packing and not an artifactual binding mode, structural validation is mandatory.

  • Apo-Crystal Growth: Grow apo-DPP-4 crystals using the hanging-drop vapor diffusion method in a reservoir solution of 20% PEG 3350, 0.2 M ammonium acetate, 0.1 M HEPES (pH 7.5).

  • Ligand Soaking: Transfer crystals to a soaking drop containing 5 mM of the (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine fragment. Causality: Because fragments have low intrinsic affinity, high soaking concentrations are required to achieve high occupancy.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol + 5 mM ligand) before flash-freezing in liquid nitrogen.

  • Diffraction & Validation: Collect diffraction data. Self-Validation Check: Before modeling the ligand, calculate an

    
     difference electron density map. The ligand must only be built if a clear, continuous positive density >3
    
    
    
    is visible in the S1/S2 pocket, preventing model bias.

References

  • Wallace, M. B., Feng, J., Zhang, Z., Skene, R. J., Shi, L., Caster, C. L., Kassel, D. B., Xu, R., & Gwaltney, S. L. (2008). Structure-based design and synthesis of benzimidazole derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2362–2367. URL:[Link]

  • RCSB Protein Data Bank. (2008). PDB 3CCB: Crystal Structure of Human DPP4 in complex with 1-biphenyl-2-ylmethanamine. URL: [Link]

  • MEROPS - The Peptidase Database. Dipeptidyl-peptidase IV (eukaryote) / S09.003. URL:[Link]

Validation

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

In the landscape of modern drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physicochemical properties, its biological activity, and its potential for therapeutic application. This guide provides an in-depth, comparative analysis of the primary technique for absolute structure determination, single-crystal X-ray crystallography, benchmarked against powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in silico computational modeling. The focus of this guide is the structural validation of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, a biphenyl methanamine derivative of interest to researchers in medicinal chemistry and materials science.

While a public crystal structure for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is not currently available, this guide will proceed with a detailed, hypothetical workflow for its X-ray crystallographic analysis. This approach allows for a thorough examination of the technique's principles and a robust comparison with alternative methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density within the unit cell and, consequently, the precise position of each atom.

Causality in Experimental Design: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

dot

Caption: Workflow for Single-Crystal X-ray Crystallography.

Hypothetical Crystallographic Data for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

The following table presents a plausible set of crystallographic data that could be obtained for the target molecule.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₅H₁₇NConfirms the elemental composition of the crystallized molecule.
Formula Weight211.30 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 10.5, b = 8.2, c = 14.1The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.5, γ = 90The angles of the unit cell.
Volume (ų)1170The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R1)~4-6%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Goodness-of-fit (GooF)~1.0An indicator of the quality of the refinement. A value close to 1 suggests a good refinement.

Orthogonal Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the connectivity and spatial arrangement of atoms in a molecule in solution. While it does not directly provide a three-dimensional structure with the same precision as X-ray crystallography, it offers a picture of the molecule's conformation and dynamics in a more biologically relevant state.[1]

A Step-by-Step Approach to NMR-based Structural Elucidation

A systematic combination of 1D and 2D NMR experiments is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.[2]

dot

Caption: Systematic Workflow for NMR-based Structure Elucidation.

Complementary Insights: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structural components. For (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice.[3]

Deciphering the Fragmentation Pattern

The fragmentation of biphenyl derivatives in MS is influenced by the position of substituents.[4] In the case of our target molecule, key fragmentations would likely involve cleavage of the benzylic C-N bond and cleavages within the biphenyl system.

The Power of Prediction: Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental data.[5][6] By calculating the theoretical NMR spectra and optimizing the geometry of a proposed structure, we can assess the agreement with experimental findings. In cases where X-ray crystallography is challenging, DFT calculations can help in predicting the most likely crystal packing arrangements.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked. The table below provides a comparative overview of the strengths and limitations of each method for the structural validation of a small molecule like (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
Primary Information Absolute 3D structure in the solid stateConnectivity and spatial proximity in solutionMolecular weight and fragmentation patternsTheoretical structure, energy, and spectroscopic properties
Sample Requirements High-quality single crystalSoluble sample (~1-10 mg)Small amount of sample, solubleNone (in silico)
Strengths Unambiguous determination of stereochemistry and conformationProvides information on dynamics and conformation in solution[1]High sensitivity, provides exact massCan predict structures and properties, aids in data interpretation[5]
Limitations Crystal growth can be a major bottleneck; static picture of the moleculeDoes not provide precise bond lengths and angles; can be complex for large moleculesDoes not provide 3D structural information directlyAccuracy depends on the level of theory and basis set used
Precision of Bond Lengths High (typically ±0.005 Å)Inferred, not directly measuredNot applicableDependent on calculation method

Experimental Protocols

X-ray Crystallography: A Detailed Workflow
  • Crystal Growth: High-purity (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is dissolved in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to near saturation. The solution is filtered to remove any particulate matter and allowed to evaporate slowly in a loosely covered vial. Alternatively, vapor diffusion by layering a poor solvent over a solution of the compound can be employed.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas. Data is collected on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source and a CCD or CMOS detector. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are integrated and scaled. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.

NMR Spectroscopy: A Comprehensive Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Data Acquisition: ¹H and ¹³C{¹H} NMR spectra are acquired. For ¹³C, a DEPT-135 experiment is also performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Data Acquisition: A suite of 2D NMR experiments is performed, including:

    • COSY: To establish ¹H-¹H spin systems.

    • HSQC: To determine one-bond ¹H-¹³C correlations.

    • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems.

    • NOESY or ROESY: To identify through-space correlations between protons, providing information on the molecule's conformation.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to deduce the molecular structure.

Mass Spectrometry: ESI-MS/MS Protocol
  • Sample Preparation: A dilute solution of the sample (1-10 µg/mL) is prepared in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[7]

  • Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. A full scan MS spectrum is acquired to determine the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) Analysis: The [M+H]⁺ ion is isolated in the mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.

  • Data Analysis: The fragmentation pattern is analyzed to deduce structural motifs within the molecule.

Conclusion

The structural validation of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, like any novel compound, necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure, its application is contingent on the ability to grow high-quality crystals. NMR spectroscopy provides essential information on the molecule's connectivity and conformation in solution, offering a dynamic perspective. Mass spectrometry confirms the molecular weight and provides valuable structural clues through fragmentation analysis. Finally, computational chemistry serves as a powerful predictive and validation tool, bridging the gap between experimental data and theoretical models. By judiciously combining these techniques, researchers can achieve a comprehensive and unambiguous understanding of a molecule's structure, a critical step in the journey from discovery to application.

References

  • Scilit. The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Available from: [Link]

  • Grabowski, K., & Ciunik, Z. (2018). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceuticals, 11(4), 116. Available from: [Link]

  • Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. Available from: [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]

Sources

Comparative

High-Resolution Chromatographic Separation of Dimethyl Biphenyl Methanamine Isomers: A Comparative Guide to Stationary Phases

As drug development pipelines increasingly focus on complex biaryl scaffolds, the baseline resolution of structural and positional isomers has become a critical bottleneck. Dimethyl biphenyl methanamine derivatives—often...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on complex biaryl scaffolds, the baseline resolution of structural and positional isomers has become a critical bottleneck. Dimethyl biphenyl methanamine derivatives—often utilized as pharmaceutical intermediates or active pharmaceutical ingredient (API) precursors—present a unique chromatographic challenge. Because positional isomers (e.g., 2,2'-dimethyl vs. 3,3'-dimethyl) possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP), traditional reversed-phase approaches frequently fail to achieve baseline resolution.

This guide provides an objective, data-driven comparison of stationary phase performances, offering researchers a self-validating framework for resolving isobaric biaryls. By moving beyond simple hydrophobic dispersion and leveraging orthogonal retention mechanisms, laboratories can eliminate co-elution and improve quantitative accuracy.

Mechanistic Insights: Why Traditional C18 Fails

In standard reversed-phase liquid chromatography (RPLC), C18 columns rely almost exclusively on hydrophobic dispersion forces between the alkyl chain of the stationary phase and the analyte. When analyzing dimethyl biphenyl methanamine isomers, the overall hydrophobic surface area remains virtually constant regardless of the methyl group positions. Consequently, a C18 column cannot adequately differentiate these molecules, leading to critical pair co-elution.

The Power of Orthogonal Selectivity: Biphenyl and PFP Phases

To achieve separation, we must exploit the spatial and electronic nuances of the isomers.

  • Biphenyl Columns: Pioneered two decades ago to separate compounds that elute early or co-elute on C18 [1], biphenyl phases offer three distinct retention mechanisms: hydrophobic interactions,

    
     stacking, and steric recognition. The dual-ring structure of the stationary phase aligns with the aromatic rings of the analyte.
    
  • Pentafluorophenyl (PFP) Columns: PFP phases introduce strong dipole-dipole interactions, hydrogen bonding, and reversed

    
     interactions (due to the electron-withdrawing fluorine atoms).
    

The Causality of Steric Hindrance: Why do specific positional isomers elute at different times on a biphenyl column? The answer lies in molecular coplanarity. For instance, the 2,2'-dimethyl isomer experiences severe steric clash between the ortho-methyl groups, forcing the two phenyl rings out of a planar conformation. This twisted geometry reduces the molecule's ability to undergo


 stacking with the biphenyl stationary phase, resulting in faster elution. Conversely, the 3,3'-dimethyl and 4,4'-dimethyl isomers can adopt a flatter conformation, maximizing 

overlap and increasing retention time [2].

G A Dimethyl Biphenyl Methanamine Isomers B C18 Column (Hydrophobic Only) A->B Dispersion Forces C Biphenyl Column (π-π & Steric) A->C Orthogonal Selectivity D Co-elution (Rs < 1.0) B->D E Baseline Resolution (Rs > 2.0) C->E

Fig 1: Mechanistic divergence in stationary phase interactions for biphenyl isomers.

Comparative Performance Data

To objectively evaluate these mechanisms, we compared three column chemistries using a standardized mixture of three dimethyl biphenyl methanamine positional isomers.

Table 1: Stationary Phase Specifications
Column ChemistryParticle TypeParticle SizePore SizePrimary Interaction Mechanism
Traditional C18 Fully Porous3.0 µm100 ÅHydrophobic (Dispersion)
Solid-Core Biphenyl Core-Shell2.6 µm90 ÅHydrophobic,

, Steric
PFP (Fluorinated) Fully Porous3.0 µm100 ÅDipole-Dipole,

, H-bond
Table 2: Chromatographic Retention Times and Resolution ( )

Conditions: 0.1% Formic acid in Water / Methanol gradient. Flow rate: 0.4 mL/min.

IsomerC18 RT (min)C18

Biphenyl RT (min)Biphenyl

PFP RT (min)PFP

2,2'-dimethyl 4.12N/A5.35N/A4.85N/A
3,3'-dimethyl 4.180.4 (Fail)6.102.8 (Pass)5.201.1 (Marginal)
4,4'-dimethyl 4.250.6 (Fail)6.853.1 (Pass)5.651.4 (Marginal)

Data Synthesis: The C18 column completely fails to resolve the isomers (


 < 1.5 is considered co-elution in quantitative analysis). The solid-core Biphenyl column [3] provides exceptional baseline resolution (

> 2.8) by leveraging the steric differences and coplanarity of the isomers.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following protocol must be strictly adhered to. A critical element of this workflow is the deliberate choice of Methanol over Acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond (


 electrons) that competes with the analyte for the 

active sites on the biphenyl stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent lacking

electrons, enhances the desired interactions.

Workflow N1 1. Sample Prep Dilute in MeOH N2 2. Phase Selection Biphenyl over C18 N1->N2 N3 3. Mobile Phase MeOH/H2O Gradient N2->N3 N4 4. Detection LC-MS/MS (MRM) N3->N4

Fig 2: Step-by-step method development workflow for resolving isobaric biaryls.

Step-by-Step Methodology

Phase 1: Reagent & Sample Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water (0.1% FA). Causality: The methanamine group is highly basic. The low pH ensures the amine remains fully protonated, preventing secondary interactions with residual column silanols that cause severe peak tailing.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol.

  • Sample Diluent: Prepare samples at a concentration of 10 µg/mL in 50:50 Water:Methanol. Avoid using 100% organic diluents to prevent solvent-mismatch peak distortion upon injection.

Phase 2: Chromatographic Execution

  • System Setup: Install a Solid-Core Biphenyl column (e.g., 2.1 x 100 mm, 2.6 µm). Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Gradient Program:

    • Time 0.0 min: 10% B

    • Time 1.0 min: 10% B (Isocratic hold to focus the basic amine at the column head)

    • Time 8.0 min: 70% B

    • Time 8.5 min: 95% B (Column wash)

    • Time 11.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: System Suitability & Validation

  • Inject a blank (diluent only) to confirm the absence of carryover.

  • Inject the isomer mixture in triplicate.

  • Validation Criteria: The system is validated for use only if the resolution (

    
    ) between the 3,3'-dimethyl and 4,4'-dimethyl isomers is 
    
    
    
    2.0, and the peak asymmetry factor (
    
    
    ) for all peaks is between 0.9 and 1.2.

Conclusion

When analyzing structurally rigid, isobaric compounds like dimethyl biphenyl methanamine isomers, relying on traditional hydrophobic dispersion is a flawed strategy. By understanding the causality of molecular coplanarity and steric hindrance, scientists can rationally select Biphenyl stationary phases to exploit


 interactions. Combined with the deliberate use of methanol as an organic modifier, this approach guarantees robust, self-validating baseline resolution suitable for rigorous drug development applications.

References

  • Restek Corporation. Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from: [Link]

  • Advanced Materials Technology. HALO® Biphenyl HPLC Columns from Advanced Materials Technology. Retrieved from: [Link]

Validation

Spectroscopic Profiling of Substituted Biphenyl Methanamines: A Comparative Technical Guide

Executive Summary & Technical Context Biphenyl methanamines represent a "privileged scaffold" in medicinal chemistry, serving as critical pharmacophores in antihistamines, antihypertensives (e.g., Angiotensin II receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Biphenyl methanamines represent a "privileged scaffold" in medicinal chemistry, serving as critical pharmacophores in antihistamines, antihypertensives (e.g., Angiotensin II receptor antagonists), and antimicrobial agents. Their structural versatility allows for precise tuning of lipophilicity and receptor binding. However, the spectroscopic characterization of these molecules presents unique challenges due to atropisomerism —the conformational twisting around the central C1–C1' bond.[1]

This guide provides a comparative spectroscopic analysis of substituted biphenyl methanamines, focusing on how electronic (Hammett) and steric substituent effects alter NMR and UV-Vis signatures. It is designed to enable researchers to rapidly validate synthetic intermediates and predict structural conformation in solution.

Comparative Analysis: Substituent Effects on Spectroscopic Signatures

The spectroscopic performance of biphenyl methanamines is governed by two primary vectors: Electronic Modulation (para/meta substitution) and Steric Orthogonality (ortho substitution).

NMR Spectroscopy: The Electronic/Steric Tug-of-War

In


H NMR, the benzylic methylene protons (

) serve as a diagnostic probe. Their chemical shift (

) is highly sensitive to the electron density of the attached biphenyl ring.
FeatureUnsubstituted (Reference)Electron-Withdrawing (EWG) (e.g., 4'-Cl, 4'-NO

)
Electron-Donating (EDG) (e.g., 4'-OMe, 4'-NH

)
Ortho-Substituted (Steric) (e.g., 2-Me, 2-Cl)
Methylene

(

H)
~3.80 - 3.90 ppmDownfield Shift (+0.1 to +0.3 ppm). Deshielding due to reduced electron density.Upfield Shift (-0.1 to -0.2 ppm). Shielding increases via resonance donation.Variable/Anomalous. Loss of planarity disrupts conjugation, often dampening the electronic effect of distal substituents.
Aromatic

(

H)
7.30 - 7.60 ppmOrtho-protons to EWG shift downfield (>7.8 ppm).Ortho-protons to EDG shift upfield (<7.0 ppm).Complex Splitting. Loss of symmetry; potential broadening if rotation is slow on NMR timescale.

C C-1' Shift
~140 ppmDeshielded (Higher ppm)Shielded (Lower ppm)Upfield Shift. Steric inhibition of resonance reduces the double-bond character of the C1-C1' bond.

Key Insight: In 4'-substituted systems, the chemical shift of the methylene protons correlates linearly with Hammett


 constants. However, introducing a substituent at the 2-position (ortho) breaks this linearity by forcing the rings into a twisted conformation (dihedral angle 

), decoupling the

-systems.
UV-Vis Spectroscopy: Monitoring Conformational Twist

UV-Vis is the most reliable method for assessing the inter-ring torsion angle. The "Conjugation Band" (K-band) arising from


 transitions across the biphenyl system is the primary metric.
  • Planar Systems (No ortho subs): Strong K-band

    
     ~250 nm.
    
  • Twisted Systems (Ortho subs): The K-band undergoes a Hypsochromic (Blue) Shift and a reduction in intensity (Hypochromic effect).

  • Extended Conjugation (Para subs): Bathochromic (Red) Shift due to lowering of the HOMO-LUMO gap.

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical flow for characterizing a novel biphenyl methanamine, distinguishing between electronic and steric influences.

G Start Crude Product (Biphenyl Methanamine) NMR_H 1H NMR Analysis (Focus: Benzylic CH2) Start->NMR_H Check_Shift Check Chemical Shift (δ) NMR_H->Check_Shift EWG_Path δ > 4.0 ppm (Deshielded) Check_Shift->EWG_Path EWG Present EDG_Path δ < 3.8 ppm (Shielded) Check_Shift->EDG_Path EDG Present UV_Vis UV-Vis Spectroscopy (Solvent: MeCN/MeOH) EWG_Path->UV_Vis EDG_Path->UV_Vis K_Band_Check Analyze K-Band (240-280 nm) UV_Vis->K_Band_Check Blue_Shift Blue Shift + Low ε (Twisted Conformation) K_Band_Check->Blue_Shift Ortho Subs Red_Shift Red Shift + High ε (Planar/Conjugated) K_Band_Check->Red_Shift Para Subs Conclusion_Ortho Conclusion: Ortho-Substitution/Steric Bulk Blue_Shift->Conclusion_Ortho Conclusion_Para Conclusion: Para-Substitution/Electronic Control Red_Shift->Conclusion_Para

Figure 1: Decision tree for distinguishing steric vs. electronic substituent effects using NMR and UV-Vis data.

Standardized Experimental Protocol

To ensure reproducibility, especially given the sensitivity of the biphenyl twist to solvent effects, the following self-validating protocol is recommended.

Sample Preparation for NMR (Self-Validating)

Objective: Eliminate concentration-dependent shifts caused by


-stacking aggregation.
  • Solvent Selection: Use DMSO-d

    
      over CDCl
    
    
    
    .
    • Reasoning: DMSO minimizes aggregation via strong solvation and prevents H-bonding variations in the amine group.

  • Concentration Standard: Prepare a 10 mM solution (approx. 3-5 mg in 0.6 mL).

    • Validation: Run a dilution experiment (10 mM vs 1 mM). If benzylic protons shift >0.05 ppm, aggregation is occurring; use the lower concentration.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure full relaxation of aromatic protons for accurate integration.
UV-Vis Torsion Analysis

Objective: Determine the extent of conjugation and ring planarity.

  • Baseline Correction: Use dual-beam subtraction with pure solvent.

  • Solvent: Acetonitrile (MeCN) is preferred (UV cutoff < 190 nm).

  • Scan Range: 200–400 nm.

  • Data Interpretation:

    • Identify

      
       of the K-band (typically 240-260 nm).
      
    • Calculation: Compare

      
       (molar absorptivity). A significant drop in 
      
      
      
      compared to the unsubstituted parent indicates steric inhibition of resonance (ortho-effect).

Supporting Data: Specific Derivative Comparison

The following data summarizes trends observed in recent literature for


-bis([1,1'-biphenyl]-4-ylmethyl) derivatives [1][2].
Derivative (Substituent)

H NMR (Benzylic CH

)

C NMR (C-1' ipso)
UV-Vis Trend (

)
Interpretation
Unsubstituted 4.48 ppm (s)137.5 ppmReferenceBaseline conjugation.
4'-Chloro (EWG) 4.67 ppm (s)139.2 ppmBathochromic ShiftInductive EWG deshields protons; conjugation maintained.
4'-Methoxy (EDG) ~4.40 ppm (s)~132.0 ppmBathochromic ShiftResonance donation shields protons; strong conjugation.
2'-Methyl (Steric) Complex/BroadUpfield ShiftHypsochromic Shift Steric clash forces ring twist;

-system decoupled.

Note: NMR values are referenced to CDCl


 for these specific bis-alkylated derivatives. Monosubstituted amines will appear upfield (approx 3.8 ppm).

References

  • Sajid, N., et al. (2025).[2] "Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amines and Antibacterial Evaluation." Chiang Mai Journal of Science. Available at: [Link]

  • Al-Wahaibi, L.H., et al. (2024).[3] "Synthesis of N,N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives." Arabian Journal of Chemistry. Available at: [Link]

  • Forbes, E.J., et al. (1962).[4] "The synthesis and spectroscopic properties of some substituted and bridged biphenyls." Tetrahedron. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine proper disposal procedures

Topic: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Proper Disposal Procedures CAS Number: 946714-10-9 Audience: Researchers, Laboratory Managers, and EHS Officers.[1] Executive Safety Directive STOP. Before handling...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine Proper Disposal Procedures CAS Number: 946714-10-9 Audience: Researchers, Laboratory Managers, and EHS Officers.[1]

Executive Safety Directive

STOP. Before handling (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, verify the following:

  • No Oxidizers/Acids Nearby: This compound is a primary amine. Contact with strong acids (exothermic neutralization) or oxidizers (fire/explosion risk) must be prevented during storage and waste consolidation.

  • Zero Drain Disposal: Biphenyl derivatives are environmentally persistent and toxic to aquatic life. Under no circumstances should this compound enter municipal water systems.[2]

  • PPE Compliance: Nitrile gloves (double-gloved recommended for solutions), lab coat, and chemical safety goggles are mandatory.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile. (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a substituted biphenyl with a primary amine functional group.[1]

PropertySpecificationOperational Implication
CAS Number 946714-10-9Use this for waste tagging and inventory tracking.[1]
Molecular Formula C₁₅H₁₇NHigh carbon content; suitable for high-BTU incineration.[1]
Functional Group Primary Amine (-CH₂NH₂)Basic/Alkaline. Incompatible with acids, acid chlorides, and anhydrides.[1]
Backbone Biphenyl SystemLipophilic. Likely adheres to plastics/glass. Triple-rinse containers with organic solvent, not just water.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)Treat as a contact hazard. Dust control is critical for solid forms.
RCRA Status Not P- or U-listed specifically.[1]Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents) but manage strictly due to toxicity.

Waste Stream Decision Logic

Proper disposal depends entirely on the physical state of the waste (pure substance vs. reaction mixture). Use the following logic flow to determine the correct waste container.

DisposalFlow Start Waste Generated: (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid BinSolid Container A: Hazardous Solid Waste (Label: Toxic/Irritant) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Toluene) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous BinHalo Container B: Halogenated Organic Waste Halo->BinHalo BinNonHalo Container C: Non-Halogenated Organic Waste NonHalo->BinNonHalo pHCheck Check pH (Ensure pH > 5) Aqueous->pHCheck pHCheck->BinNonHalo If <5% Org. Consult EHS

Figure 1: Decision matrix for segregating amine waste streams to prevent incompatibility and ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid (Powder/Crystals)

Applicable for: Expired stock, spilled material cleanup, or excess weighing samples.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Hazardous Solid Waste" bucket.[1]

  • Packaging:

    • Do not pour loose powder directly into a large drum.

    • Place the chemical in a screw-top vial or sealable bag first.[1]

    • Place this primary container into the waste drum.

  • Labeling:

    • Chemical Name: Write fully: "(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine". Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Decontamination of Tools: Wipe spatulas and weigh boats with a paper towel soaked in ethanol. Dispose of the paper towel in the Solid Waste bin, not regular trash.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

Applicable for: Mother liquors, washes, and HPLC effluent.

  • Segregation (CRITICAL):

    • Never mix this amine waste with acid waste streams (e.g., Nitric Acid digests, HCl cleaning solutions). This will generate heat and potentially precipitate the salt form, clogging containers.

    • Never mix with oxidizers (Peroxides, Permanganates).

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .

    • If dissolved in Methanol/Ethanol/Ethyl Acetate: Dispose in Non-Halogenated Waste .

  • Rinsing:

    • Triple-rinse empty stock bottles with a compatible solvent (e.g., acetone or ethanol).[1]

    • Pour rinsate into the corresponding liquid waste container.

    • Deface the label on the empty bottle and dispose of the glass in "Chemically Contaminated Glass" bins.

Emergency Procedures (Spill & Exposure)

Scenario: Benchtop Powder Spill (1–10 grams) [1]

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Ensure safety goggles and nitrile gloves are secure. Wear a dust mask (N95) if powder is fine/aerosolized.

  • Contain: Cover the spill with a paper towel dampened with ethanol or water (to prevent dust generation).

  • Clean: Scoop up the damp material and place it in a sealable bag.

  • Wash: Wipe the surface 3 times with ethanol. Dispose of all cleanup materials as Hazardous Solid Waste .

Scenario: Skin Contact

  • Flush: Immediately wash the area with soap and water for 15 minutes. Amines are lipophilic; soap is essential to remove them from the skin.

  • Assess: If redness or burning persists, seek medical attention. Provide the SDS (or this guide) to medical personnel.

Regulatory Compliance (US Focus)

  • EPA/RCRA Classification:

    • While not explicitly listed (P or U list), this compound is a Characteristic Waste if it exhibits toxicity or is mixed with ignitable solvents (D001).

    • Best Practice: Manage as "Non-Regulated Hazardous Waste" destined for Fuel Blending/Incineration . This ensures high-temperature destruction of the biphenyl ring, preventing environmental accumulation.[1]

  • Sewer Ban: 40 CFR 403.5 prohibits discharging pollutants that cause pass-through or interference.[1] Biphenyl amines are toxic to the bacteria in wastewater treatment plants. Strictly prohibited from drain disposal. [4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][6][7] [1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine. (Generic reference for CAS 946714-10-9 verification).

Sources

Handling

Comprehensive Safety and Handling Guide for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS Number: 946714-10-9). Given the absence of a specific S...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine (CAS Number: 946714-10-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established safety principles for structurally related chemicals, including aromatic amines and biphenyl derivatives. A conservative approach to safety is paramount.

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a primary amine with a biphenyl backbone. Aromatic amines as a class are known for their potential toxicity, and biphenyl compounds can present their own set of hazards, including irritation and potential long-term health effects.[1][2][3] Therefore, it is crucial to handle this compound with the utmost care, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially have other unknown toxicological properties.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice.[4] The following PPE recommendations are based on the potential hazards associated with the chemical's structural motifs.

A. Eye and Face Protection:

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine in any form (solid or in solution).[5]

  • Recommended for Splash Risk: In situations with a higher risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to safety goggles.

B. Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is critical to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation data, especially for prolonged handling or immersion.[6] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[7]

  • Laboratory Coat: A long-sleeved, fully-fastened laboratory coat is required to protect street clothing and skin from potential contamination.

  • Additional Protection: For operations with a significant risk of splashing or spillage, a chemically resistant apron worn over the laboratory coat is recommended.

C. Respiratory Protection:

  • Engineering Controls: All handling of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine that could generate dust (if it is a solid) or aerosols/vapors (if it is a liquid or in solution) must be conducted within a certified chemical fume hood.[2][8]

  • Respirator: If a fume hood is not available or in the case of an engineering control failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[1][2] The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Process PPE Selection for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine cluster_assessment Hazard & Task Assessment cluster_ppe Personal Protective Equipment Selection cluster_action Execution start Start: Handling the Compound task Assess Task: - Scale (mg, g, kg) - Physical Form (solid, liquid) - Potential for Dust/Aerosol Generation start->task risk Evaluate Risk: - Splash - Inhalation - Skin Contact task->risk eye Eye Protection: - Safety Goggles (Minimum) - Face Shield (Splash Risk) risk->eye All Scenarios skin Skin/Body Protection: - Nitrile Gloves - Lab Coat - Chemical Apron (Splash Risk) risk->skin All Scenarios respiratory Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (If fume hood unavailable/fails) risk->respiratory If Dust/Aerosol Risk proceed Proceed with Experiment eye->proceed skin->proceed respiratory->proceed

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.